molecular formula C12H12O6 B1195025 Polyvinyl acetate phthalate CAS No. 53237-50-6

Polyvinyl acetate phthalate

Cat. No.: B1195025
CAS No.: 53237-50-6
M. Wt: 252.22 g/mol
InChI Key: LUJQXGBDWAGQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyvinyl acetate phthalate (PVAP), CAS 34481-48-6, is a polymer used extensively in pharmaceutical research, primarily as an excipient for enteric coatings of oral solid dosage forms such as tablets and capsules . Its core function is to act as a barrier that remains intact in the acidic environment of the stomach (protecting acid-labile drugs or preventing gastric irritation) and then dissolves and releases the active pharmaceutical ingredient in the higher pH environment of the small intestine, typically above pH 5 . This sharp pH-dependent solubility profile around pH 4.5-5.0 is due to its structure as a partial ester of phthalic acid and a partially hydrolyzed polyvinyl acetate backbone . Beyond its traditional role, PVAP is a subject of modern pharmaceutical engineering research for developing amorphous solid dispersions (ASDs) via techniques like hot-melt extrusion to enhance the bioavailability of poorly soluble drugs . When processed with a suitable plasticizer like PEG 3000, PVAP forms robust ASDs that can generate a supersaturated drug solution in intestinal pH conditions, with studies showing performance comparable to or superior to other common pH-dependent polymers like HPMCAS . It is important to distinguish PVAP from low molecular weight phthalates of regulatory concern; as a polymeric monoester, it has a distinct toxicological profile, and a developmental toxicity study in rats concluded it was not toxic at dietary concentrations up to 3% . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethenyl acetate;phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJQXGBDWAGQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956012
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34481-48-6, 53237-50-6
Record name Polyvinyl acetate phthalate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery: Physicochemical Mechanics and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyvinyl acetate phthalate (PVAP) is a highly versatile, synthetic enteric polymer that has transitioned from a traditional film-coating excipient to a critical matrix carrier in modern amorphous solid dispersions (ASDs). By exploiting its distinct pH-dependent solubility and hydrophobic backbone, formulators can achieve precise gastro-protection and drive supersaturation of poorly water-soluble active pharmaceutical ingredients (APIs) in the proximal small intestine. This technical whitepaper dissects the physicochemical properties of PVAP, elucidates the causality behind its behavior in thermal processing, and provides a self-validating experimental framework for its application in hot-melt extrusion (HME).

Chemical Architecture and Synthesis Mechanics

PVAP (CAS 34481-48-6) is a polymeric monoester synthesized through the esterification of partially hydrolyzed polyvinyl acetate (typically 87–89% hydrolyzed) with phthalic anhydride[1]. The reaction is catalyzed by sodium acetate[1].

Mechanistically, the hydroxyl groups present on the partially hydrolyzed polyvinyl acetate backbone act as nucleophiles[2]. They attack the carbonyl carbon of the phthalic anhydride, leading to the opening of the anhydride ring[2]. This leaves one carboxylic acid group of the phthalate moiety free and ionizable[2]. This specific free carboxylic group is the fundamental structural feature that dictates the polymer's pH-dependent solubility, serving as a proton donor in basic environments and remaining un-ionized in acidic environments[2].

PVAP_Mechanism Synth Partially Hydrolyzed PVAc + Phthalic Anhydride Ester Esterification (Sodium Acetate Catalyst) Synth->Ester PVAP Polyvinyl Acetate Phthalate (PVAP) Ester->PVAP Stomach Gastric Environment (pH 1.2-3.5) Protonated & Insoluble PVAP->Stomach Oral Delivery Intestine Intestinal Environment (pH > 5.0) Ionized & Soluble Stomach->Intestine Gastric Emptying Release Targeted Drug Release Intestine->Release Polymer Dissolution

Fig 1. Synthesis and pH-dependent mechanistic release pathway of PVAP.

Physicochemical Profiling

Understanding the intrinsic properties of PVAP is non-negotiable for rational formulation design. The polymer typically exhibits a molecular weight ranging from 48,000 to 61,000 g/mol , which directly impacts its film-forming morphology and melt viscosity[1].

pH-Dependent Solubility and Ionization

PVAP is practically insoluble in water, chloroform, and dichloromethane, but exhibits high solubility in ethanol and methanol[1]. Its defining characteristic is its sharp pH-dependent solubility profile. In acidic gastric fluids (pH < 5.0), the free phthalic acid groups remain protonated, rendering the polymer insoluble and protecting acid-labile APIs from degradation[1][2]. Upon entering the proximal small intestine (pH ≥ 5.0), the carboxylic groups ionize, causing rapid polymer dissolution and targeted drug release[1][3].

Thermal Kinetics and Degradation

Thermal characterization is critical when processing PVAP via heat-intensive methods like HME. PVAP exhibits a highly complex thermal profile, uniquely displaying two glass transition temperatures (Tg)[4].

Furthermore, PVAP undergoes severe thermal decomposition at temperatures exceeding 200°C[5]. At this threshold, the ester bonds cleave, yielding volatile byproducts—specifically acetic acid (approximately 48% yield) and phthalic anhydride (approximately 52% yield)[5]. Consequently, Thermogravimetric Analysis (TGA) must be employed prior to any thermal processing to define a safe operating window and ensure polymer integrity[2].

Comparative Polymer Matrix

To contextualize PVAP's utility, it must be benchmarked against other standard enteric polymers. PVAP demonstrates superior hydrolytic stability compared to Cellulose Acetate Phthalate (CAP) due to its lower moisture permeability, though it can still form free phthalic acid in long-term aqueous dispersions[1][6].

Table 1: Physicochemical Comparison of Common Enteric Polymers

Property / PolymerPolyvinyl Acetate Phthalate (PVAP)Cellulose Acetate Phthalate (CAP)Hypromellose Phthalate (HPMCP)Hypromellose Acetate Succinate (HPMCAS)
Dissolution pH Threshold pH ≥ 5.0[3][6]pH ≥ 6.2[7]pH ≥ 5.0 - 5.5[6]pH ≥ 5.5 - 6.8[6]
Glass Transition (Tg) Complex (Dual Tg)[4]~170°C~135°C120°C - 135°C[6]
Hydrolytic Stability High (Low moisture permeability)[6]Low (Prone to free acid formation)[6]ModerateHigh[6]
Primary Application Enteric coating, ASDs (HME)[1][5]Enteric coating[7]Enteric coating, ASDs[7]ASDs (Spray drying/HME)

Formulation Applications

Enteric Film Coating

In traditional solid oral dosage forms, PVAP is utilized to create robust, non-tacky enteric films[1]. It is highly compatible with plasticizers such as diethyl phthalate, triethyl citrate (TEC), and polyethylene glycol (PEG) 400[1][6]. However, formulators must note a critical incompatibility: PVAP forms insoluble complexes with povidone, which can catastrophically fail a dissolution profile if co-formulated[1].

Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Recently, PVAP has gained traction as a polymeric carrier for ASDs to enhance the bioavailability of poorly water-soluble drugs like indomethacin and dipyridamole[1][5]. By inhibiting API crystallization and promoting a supersaturated state in neutral media, PVAP significantly outperforms traditional formulations[1]. However, the inherent high melt viscosity of neat PVAP presents a severe challenge for HME[2].

Standardized Experimental Protocol: PVAP-Based ASD Formulation via HME

To successfully extrude PVAP without inducing thermal degradation, a highly controlled, self-validating protocol is required. The following methodology outlines the preparation of a PVAP-Indomethacin ASD.

Step 1: Formulation Design & Blending

  • Action: Blend Indomethacin (API), PVAP, and a plasticizer (e.g., PEG 3000) in a high-shear mixer.

  • Causality: Because PVAP degrades above 200°C and possesses a high melt viscosity, processing neat PVAP is thermodynamically unviable[2][5]. The inclusion of PEG 3000 lowers the Tg and melt viscosity of the system, expanding the processing window and allowing extrusion at safe temperatures[2].

Step 2: Hot-Melt Extrusion (HME)

  • Action: Feed the blend into a twin-screw extruder with the heating zones set to a maximum of 130°C.

  • Causality: 130°C provides enough thermal energy to melt the API and plasticized polymer into a single-phase solution while remaining strictly below the 200°C degradation threshold of PVAP, preventing the generation of acetic acid and phthalic anhydride[5].

Step 3: Quench Cooling & Milling

  • Action: Rapidly cool the extrudate using a chill roll, followed by cryogenic milling and sieving.

  • Causality: Rapid quench cooling restricts the thermodynamic mobility of the polymer chains. This kinetically traps the API in a disordered, amorphous state, preventing crystal nucleation and growth.

Step 4: Solid-State Validation (Self-Validation Check A)

  • Action: Analyze the milled powder using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRD).

  • Causality: A successful ASD will exhibit a single, unified Tg (indicating miscibility) on the DSC thermogram and a broad "halo" without sharp Bragg peaks on the XRD diffractogram. This validates that the API is fully amorphous.

Step 5: Two-Stage In Vitro Dissolution (Self-Validation Check B)

  • Action: Subject the ASD to USP dissolution testing: 2 hours in 0.1 N HCl (pH 1.2), followed by a shift to phosphate buffer (pH 6.8).

  • Causality: This validates the dual-functionality of the PVAP matrix. The system must show <5% drug release in the acid phase (validating enteric protection) and rapid, sustained release (>90%) in the buffer phase (validating supersaturation generation)[5].

HME_Workflow Mix Blend: API + PVAP + Plasticizer (PEG 3000) Extrude Hot-Melt Extrusion (T = 130°C) Mix->Extrude Feed Quench Rapid Quench Cooling (Traps Amorphous State) Extrude->Quench Extrudate Mill Milling & Sieving (Particle Size Control) Quench->Mill Solidification Char DSC / XRD / TGA (Validation of Amorphous State) Mill->Char Characterization

Fig 2. Self-validating Hot-Melt Extrusion workflow for PVAP-based ASDs.

References

  • Polyvinyl acetate phthal
  • Polyvinyl acetate phthal
  • Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance PMC (NIH)
  • Opadry® Enteric Product Inform
  • EXPLORING VARIOUS GASTRO-RESISTANT POLYMERS IN DRUG DELIVERY World Journal of Pharmacy and Pharmaceutical Research (WJPPR)
  • Polyvinyl Acetate Phthal
  • Enteric Co

Sources

Whitepaper: Molecular Weight Distribution of Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyvinyl Acetate Phthalate (PVAP) is an essential pH-responsive polymer utilized extensively in pharmaceutical formulations for enteric coatings and Amorphous Solid Dispersions (ASDs). As a Senior Application Scientist, I approach polymer characterization not merely as a quality control metric, but as the foundational predictor of in vivo performance. The molecular weight (MW) distribution of PVAP dictates its zero-shear viscosity, film-forming robustness, and dissolution kinetics. This technical guide elucidates the mechanistic impact of PVAP's molecular weight and provides a rigorously self-validating analytical protocol for its absolute determination.

Chemical Architecture and Pharmaceutical Functionality

PVAP is an essentially amorphous copolymer synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride 1[1]. The resulting structure features a hydrophobic vinyl acetate backbone appended with ionizable phthalate groups. The molecular weight of a single repeating unit is approximately 252.22 g/mol 2[2].

The primary mechanism of action relies on its sharp pH-dependent solubility. In the highly acidic gastric environment (pH < 3.5), the phthalate moieties remain protonated, rendering the polymer insoluble and protecting acid-labile Active Pharmaceutical Ingredients (APIs) 1[1]. Upon transitioning to the duodenum (pH 5.5–7.0), the carboxylic acid groups ionize, triggering rapid polymer dissolution and targeted drug release 3[3].

G Stomach Stomach (pH 1.2 - 3.5) Highly Acidic PVAP_Intact PVAP Coating Intact (Hydrophobic State) Stomach->PVAP_Intact Ingestion Intestine Small Intestine (pH 5.5 - 7.0) Neutral/Slightly Alkaline PVAP_Intact->Intestine Gastric Emptying Dissociation Phthalate Group Ionization (Polymer Solubilization) Intestine->Dissociation pH Trigger Release Targeted Drug Release (API Bioavailability) Dissociation->Release Coating Dissolution

Mechanism of pH-dependent targeted drug release mediated by PVAP enteric coatings.

Mechanistic Impact of Molecular Weight Distribution

Because PVAP is a synthetic polymer, it does not possess a single molecular weight but rather a statistical distribution governed by its degree of polymerization, which typically ranges from 100 to 5000 units 4[4]. The distribution is defined by the Number-Average Molecular Weight (


), the Weight-Average Molecular Weight (

), and the Polydispersity Index (PDI =

).

Causality in Formulation Dynamics:

  • Film Mechanical Integrity: A higher

    
     increases intermolecular chain entanglement. This entanglement is the physical basis for the tensile strength of the enteric film, preventing premature micro-cracking during tablet handling.
    
  • Melt Viscosity in ASDs: When formulating Amorphous Solid Dispersions via Hot-Melt Extrusion (HME), PVAP is processed at 120–140°C with plasticizers like PEG 3000 1[1]. The

    
     strictly dictates the melt viscosity. If the 
    
    
    
    is too high, the required torque exceeds extruder limits, risking thermal degradation of the API.
  • Dissolution Kinetics: A highly polydisperse sample (PDI > 2.5) contains a significant fraction of low-molecular-weight oligomers (

    
     skew). These short chains dissolve prematurely, potentially compromising the strict gastric resistance required by pharmacopeial standards.
    
Quantitative Data Summary
ParameterTypical Value / RangeMechanistic Significance
Repeating Unit MW 252.22 g/mol Baseline mass per monomer unit determining stoichiometric ratios.
Degree of Polymerization 100 – 5000Determines macroscopic polymer chain length and entanglement density.
Phthalyl Content 55.0% – 62.0%Controls the exact pH trigger point (sharp response at pH 4.5–5.0).
Polydispersity Index (PDI) 1.5 – 2.5Indicates the breadth of the MW distribution; lower PDI ensures uniform release.

Analytical Methodology: Absolute MW Determination

Historically, Size Exclusion Chromatography (SEC) with Refractive Index (RI) detection was utilized, relying on polystyrene standards. However, because PVAP and polystyrene possess fundamentally different hydrodynamic volumes in solution, standard SEC yields only relative molecular weights 5[5].

To achieve scientific integrity, SEC coupled with Multi-Angle Light Scattering (SEC-MALS) is mandatory. MALS measures the intensity of scattered light at various angles, which is directly proportional to the absolute molar mass via the Rayleigh equation, completely independent of polymer conformation.

SEC_MALS SamplePrep Sample Preparation (PVAP in THF) Filtration Filtration (0.45 µm) Remove Particulates SamplePrep->Filtration Dissolution Chromatography SEC Separation (Porous Gel Matrix) Filtration->Chromatography Injection Detection Dual Detection (MALS + RI) Chromatography->Detection Elution by Size Analysis Data Analysis (Absolute Mw, Mn, PDI) Detection->Analysis Light Scattering Data

Step-by-step analytical workflow for determining absolute PVAP molecular weight via SEC-MALS.

Step-by-Step Self-Validating Protocol

1. Mobile Phase Preparation:

  • Action: Utilize HPLC-grade Tetrahydrofuran (THF) as the mobile phase. Filter through a 0.45 µm solvent-compatible PTFE membrane.

  • Causality: THF is selected because it fully solvates both the hydrophobic vinyl acetate backbone and the phthalate groups, preventing artificial aggregation that would artificially inflate the measured

    
    5[5]. Filtration is critical to eliminate particulate matter that causes baseline noise in the highly sensitive MALS detector.
    

2. System Suitability & Self-Validation:

  • Action: Inject a narrow-dispersity polystyrene standard (e.g., 30 kDa) prior to sample analysis.

  • Causality: This step creates a self-validating system. The standard confirms the inter-detector delay volume (the physical time gap between the RI and MALS detectors) and normalizes the photodiodes in the MALS flow cell. If the calculated

    
     of the standard deviates by >2% from its certified value, the run is automatically invalidated, preventing erroneous PVAP data collection.
    

3. Sample Preparation:

  • Action: Accurately weigh PVAP and dissolve in THF to achieve a concentration of 1.0 to 2.0 mg/mL. Agitate gently on a roller mixer for 12 hours.

  • Causality: Vigorous sonication or high-shear stirring is strictly prohibited. High mechanical shear can induce chain scission in high-molecular-weight fractions, artificially lowering the

    
     and narrowing the PDI.
    

4. Chromatographic Separation & Detection:

  • Action: Inject 100 µL of the filtered sample into a series of Styrene-Divinylbenzene (SDV) analytical columns maintained at 35°C. Elute isocratically at 1.0 mL/min.

  • Causality: The porous gel matrix separates the polymer chains based on their hydrodynamic volume (largest chains elute first). Maintaining a constant temperature prevents viscosity fluctuations in the THF, ensuring reproducible retention times.

5. Data Analysis:

  • Action: Utilize Zimm or Debye plotting models within the chromatography software to calculate absolute

    
    , 
    
    
    
    , and PDI using the specific refractive index increment (
    
    
    ) of PVAP in THF.

Conclusion

The molecular weight distribution of Polyvinyl Acetate Phthalate is not a static specification, but a dynamic variable that governs the efficacy of enteric coatings and amorphous solid dispersions. By transitioning from relative SEC to absolute SEC-MALS methodologies, formulation scientists can definitively map the polymer's chain architecture. This rigorous analytical grounding ensures that batch-to-batch variations are identified prior to formulation, ultimately guaranteeing the targeted release and bioavailability of the active pharmaceutical ingredient.

References

  • Polyvinyl acetate phthalate - 34481-48-6 - Vulcanchem Source: Vulcanchem URL
  • Polyvinyl Acetate Phthalate (PVAP)
  • polyvinylacetate phthalate polymer CAS#: 34481-48-6 - ChemicalBook Source: ChemicalBook URL
  • Polyvinyl acetate phthalate | 34481-48-6 - Benchchem Source: Benchchem URL
  • Buy Polyvinyl acetate phthalate | 34481-48-6 - Smolecule Source: Smolecule URL
  • Buy Polyvinyl acetate phthalate | 53237-50-6 - Smolecule Source: Smolecule URL
  • POLYVINYL ACETATE - Ataman Kimya Source: Ataman Kimya URL

Sources

pH-dependent solubility profile of polyvinyl acetate phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Title: The pH-Dependent Solubility Profile of Polyvinyl Acetate Phthalate (PVAP): A Mechanistic Guide to Enteric Formulation and Amorphous Solid Dispersions

Introduction

As a Senior Application Scientist in polymer chemistry and formulation design, I frequently encounter the challenge of precisely controlling drug release profiles in the gastrointestinal (GI) tract. Polyvinyl acetate phthalate (PVAP) is a synthetic, pH-sensitive polymer that has become a cornerstone in the development of enteric coatings and amorphous solid dispersions (ASDs). Synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride, PVAP possesses a unique molecular architecture that dictates its sharp pH-dependent solubility[1]. This whitepaper deconstructs the physicochemical principles of PVAP, providing actionable protocols and comparative data to optimize its application in advanced drug delivery systems.

Mechanistic Principles of PVAP Solubility

The functional performance of PVAP is entirely governed by its degree of substitution and the presence of free carboxylic acid moieties. During synthesis, the hydroxyl groups on the polyvinyl acetate backbone act as nucleophiles, opening the phthalic anhydride ring to form a mono-ester 2[2]. The remaining unreacted carboxylic acid group on the phthalate moiety (pKa ~4.5–5.0) is the critical structural feature responsible for its pH-dependent behavior[2].

In the highly acidic environment of the stomach (pH 1.2–3.5), these carboxylic acid groups remain protonated and un-ionized. The absence of electrostatic repulsion allows the polymer chains to remain tightly coiled and insoluble, forming a robust barrier that protects acid-labile active pharmaceutical ingredients (APIs), such as proton pump inhibitors, from gastric degradation 1[1].

Upon transit into the duodenum (pH > 5.0), the environmental pH exceeds the pKa of the phthalate groups. The carboxylic acids rapidly deprotonate, yielding carboxylate anions. This ionization induces profound electrostatic repulsion between polymer chains, leading to rapid hydration, swelling, and ultimate dissolution of the polymer matrix, thereby releasing the API 2[2].

PVAP_Mechanism Stomach Gastric Environment (pH 1.2 - 3.5) PVAP_Unionized PVAP Unionized (Free Carboxylic Acids) Stomach->PVAP_Unionized Intestine Intestinal Environment (pH > 5.0) PVAP_Ionized PVAP Ionized (Carboxylate Anions) Intestine->PVAP_Ionized Insoluble Polymer Remains Intact (Drug Protected) PVAP_Unionized->Insoluble Soluble Polymer Swells & Dissolves (Drug Released) PVAP_Ionized->Soluble

Figure 1: Mechanism of PVAP pH-dependent ionization and targeted intestinal drug release.

Comparative Polymer Analysis

Selecting the correct enteric polymer requires a rigorous understanding of physiological pH thresholds and solvent compatibility. PVAP is distinguished by its relatively low pH trigger (pH > 5.0) compared to traditional polymers like Cellulose Acetate Phthalate (CAP), making it ideal for targeting the proximal small intestine[1][3].

Table 1: Comparative Physicochemical Profiles of Common Enteric Polymers

PolymerpH Threshold for DissolutionApprox. pKaPrimary Formulation ApplicationsSolvent Compatibility
Polyvinyl Acetate Phthalate (PVAP) > 5.04.5 - 5.0Enteric coating, ASDs (Hot-Melt Extrusion)Ethanol, Methanol, Acetone/Alcohol blends
Cellulose Acetate Phthalate (CAP) > 6.05.0 - 5.5Enteric coatingAcetone, Ethyl Acetate
HPMCAS (LF Grade) > 5.5~ 5.0ASDs, Enteric coatingAcetone, Methanol, Dichloromethane
Eudragit L100-55 > 5.5~ 5.5Enteric coating, Targeted GI deliveryAlcohols, Water (when neutralized)

Formulation Applications: Amorphous Solid Dispersions (ASDs)

Beyond traditional enteric coatings, PVAP has gained significant traction as a polymeric carrier for ASDs to enhance the bioavailability of poorly water-soluble drugs (BCS Class II and IV) 4[4]. By utilizing Hot-Melt Extrusion (HME), APIs like indomethacin can be molecularly dispersed within the PVAP matrix. The polymer inhibits API crystallization and promotes a highly supersaturated state in the neutral pH of the intestinal medium [].

However, the thermal degradation of PVAP is a critical process parameter. Thermogravimetric Analysis (TGA) reveals that excessive heat can cleave the phthalate and acetate moieties 2[2]. Therefore, the addition of a plasticizer (e.g., 10% w/w PEG 3000) is causally linked to lowering the glass transition temperature (Tg) and the required extrusion temperature, ensuring polymer integrity during HME [].

Experimental Protocols

Protocol A: Preparation of PVAP-based ASDs via Hot-Melt Extrusion

Rationale: This protocol uses a plasticizer to widen the processing window of PVAP, preventing thermal degradation while achieving a single-phase amorphous dispersion.

  • Material Milling & Blending: Co-mill the API (e.g., Indomethacin, 20% w/w), PVAP (70% w/w), and PEG 3000 (10% w/w) using a cryogenic mill to ensure a homogenous physical mixture without inducing premature frictional melting.

  • Thermal Profiling (Self-Validation Step): Run a Differential Scanning Calorimetry (DSC) scan on the physical mixture to confirm the melting point of the API and the plasticized Tg of the PVAP. The extrusion temperature must be set above the Tg but below the degradation onset temperature.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase from 80°C at the feeding zone to 130°C at the die (adjust based on DSC results). Maintain a screw speed of 50–100 rpm.

  • Cooling & Milling: Extrude the melt onto a chill roll to rapidly quench the extrudate, freezing the API in its amorphous state. Mill the solidified extrudate through a 250 µm screen.

  • Validation: Analyze the milled extrudate via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline API peaks.

Protocol B: Two-Stage Dissolution Testing for PVAP Enteric Formulations

Rationale: This protocol simulates gastrointestinal transit. The acid stage validates the integrity of the PVAP barrier, while the buffer stage evaluates the rapid ionization and release kinetics 6[6].

  • Apparatus Setup: Utilize USP Apparatus 2 (Paddle). Set the bath temperature to 37 ± 0.5°C and paddle speed to 50 rpm.

  • Acid Stage (Gastric Simulation): Add 700 mL of 0.1 N HCl (pH 1.2) to the vessels. Introduce the PVAP-coated dosage forms. Run for exactly 2 hours.

  • Acid Stage Sampling: Withdraw a 5 mL aliquot. Analyze via HPLC. Acceptance Criterion: Less than 10% API release, validating the gastro-resistance of the un-ionized PVAP.

  • Buffer Stage (Intestinal Simulation): Without removing the dosage form, add 200 mL of 0.2 M Tribasic Sodium Phosphate (or a physiological pH 6.8 bicarbonate buffer 6[6]) to the 700 mL of acid. Adjust the pH to exactly 6.8 ± 0.05 using 2N HCl or 2N NaOH if necessary.

  • Buffer Stage Sampling: Pull samples at 10, 20, 30, 45, and 60 minutes. Analyze via HPLC. Acceptance Criterion: >80% API release within 45 minutes, validating the rapid swelling and dissolution of the ionized PVAP matrix.

Dissolution_Protocol Start USP Apparatus 2 (Paddle) 37°C, 50 rpm Stage1 Acid Stage: 0.1 N HCl (pH 1.2) for 2 Hours Start->Stage1 Check1 Check Release (Must be < 10%) Stage1->Check1 Stage2 Buffer Stage: Phosphate Buffer (pH 6.8) for 45-60 Mins Check1->Stage2 If passes Check2 Check Release (Must be > 80%) Stage2->Check2 End HPLC / UV-Vis Quantification Check2->End

Figure 2: Two-stage USP dissolution testing workflow for validating PVAP enteric formulations.

Conclusion

The utility of PVAP in pharmaceutical formulation is a direct consequence of its precise pH-dependent solubility. By understanding the causal relationship between its chemical structure—specifically the free carboxylic acid group—and its macroscopic behavior in varying pH environments, formulators can engineer highly effective enteric coatings and supersaturating ASDs. Rigorous adherence to thermal profiling during HME and two-stage dissolution testing ensures the development of robust, self-validating drug delivery systems.

References

  • Source: grokipedia.
  • Title: Polyvinyl Acetate Phthalate (PVAP)
  • Source: nih.
  • Title: CAS 34481-48-6 (Polyvinyl acetate phthalate)
  • Title: Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products.

Sources

Polyvinyl Acetate Phthalate (PVAP): Chemical Architecture, Functional Profiling, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an Application Scientist in pharmaceutical material science, I approach polymer selection not merely as a formulation step, but as a strategic alignment of macromolecular chemistry with physiological targets. Polyvinyl acetate phthalate (PVAP) (CAS 34481-48-6) exemplifies this alignment. It is a highly functionalized, amorphous synthetic polymer utilized predominantly as an enteric coating and a matrix carrier in amorphous solid dispersions (ASDs)[1]. This technical guide deconstructs the chemical structure of PVAP, explains the causality behind its functional groups, and provides self-validating experimental protocols for its characterization and application.

Chemical Structure and Functional Group Causality

The structural architecture of PVAP consists of a flexible vinyl polymer backbone with pendant phthalyl and acetyl groups distributed along the chain[2]. The synthesis of PVAP is a multi-step process engineered to impart specific physicochemical behaviors. It begins with the polymerization of vinyl acetate to form polyvinyl acetate (PVAc), followed by controlled partial hydrolysis to expose reactive hydroxyl groups[3]. The critical final step is the esterification of these hydroxyl groups with phthalic anhydride[3].

The resulting basic repeating unit,


, possesses three primary functional domains that dictate its macroscopic properties[2]:
  • Phthalyl Groups (o-carboxybenzoyl): The most significant functional component, constituting 55.0% to 62.0% of the polymer by weight[2]. The free carboxylic acid on the phthalate moiety is the primary driver of PVAP's pH-dependent solubility[3]. At low pH (e.g., gastric fluids at pH 1.2), the carboxylic groups remain protonated and unionized, rendering the polymer insoluble. As the environmental pH rises above the polymer's

    
     (typically ionizing around pH 4.5–5.0), the electrostatic repulsion between ionized carboxylate groups forces polymer chain disentanglement and rapid dissolution[4].
    
  • Acetate Ester Groups (-O-CO-CH3): Derived from the original PVAc backbone, these hydrophobic moieties provide the necessary chain flexibility and film-forming characteristics[2]. They prevent the enteric film from becoming overly brittle and provide a critical moisture barrier[5].

  • Residual Hydroxyl Groups (-OH): Unreacted hydroxyls from the partial hydrolysis step offer localized polarity, serving as hydrogen-bond donors/acceptors. This facilitates compatibility with hydrophilic plasticizers (e.g., polyethylene glycol 400) and influences the stabilization of APIs in solid dispersions[4].

PVAP_Structure PVAc Polyvinyl Acetate (PVAc) Backbone Hydrolysis Partial Hydrolysis PVAc->Hydrolysis PVAc_OH Partially Hydrolyzed PVAc (Exposed -OH Groups) Hydrolysis->PVAc_OH Esterification Esterification (+ Phthalic Anhydride) PVAc_OH->Esterification PVAP Polyvinyl Acetate Phthalate (PVAP) Esterification->PVAP Func_Acetate Acetate Groups (-O-CO-CH3) Hydrophobicity & Film Formation PVAP->Func_Acetate Func_Phthalyl Phthalyl Groups (o-carboxybenzoyl) pH-Dependent Solubility (> pH 5.0) PVAP->Func_Phthalyl

PVAP synthesis pathway and functional group contributions.

Physicochemical Properties & Quantitative Profiling

To reliably formulate with PVAP, one must understand its quantitative boundaries. The amorphous nature of PVAP contributes significantly to its film-forming properties, lacking crystalline regions due to the irregular placement of bulky phthalyl groups[2].

PropertyValue / RangeCausality & Formulation Significance
Molecular Formula

Represents the copolymeric basic repeating unit[2].
Molecular Weight 252.22 g/mol (per unit)The overall degree of polymerization dictates viscosity and mechanical strength[2].
Phthalyl Content 55.0% - 62.0%Ensures consistent pH-dependent solubility. Deviations compromise the pH-trigger mechanism[6].
Glass Transition (

)
30°C - 45°CDetermines the required extrusion temperature in HME and the necessity for plasticization during film coating[2].
Viscosity (15% in MeOH) 7 - 11 cPInfluences sprayability, droplet formation, and coat uniformity during pan or fluid-bed coating[6].
Free Phthalic Acid

0.6%
A critical quality control metric; excess indicates polymer degradation or incomplete purification[6].

Experimental Protocols: A Self-Validating Analytical Framework

Every protocol utilized in polymer characterization must be a self-validating system. The following methodologies are standard practices I employ to ensure the integrity of PVAP batches and the efficacy of the final dosage form.

Protocol 1: Quantification of Phthalyl Content via Titrimetric Assay

Causality: The phthalyl content is the primary driver of PVAP's enteric performance. This assay quantifies the free carboxylic acid groups of the phthalyl moiety to ensure it falls within the USP specification of 55.0% to 62.0%[6].

  • Sample Preparation: Accurately weigh approximately 1.0 g of anhydrous PVAP.

  • Dissolution: Dissolve the polymer in 50 mL of a 1:1 (v/v) mixture of ethanol and acetone. Reasoning: This specific solvent blend ensures complete solvation of both the hydrophobic acetate backbone and the polar phthalyl groups without inducing polymer coiling.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate with 0.1 N Sodium Hydroxide (NaOH) until a faint pink color persists for 30 seconds.

  • Blank Correction: Perform a blank titration on the solvent mixture to correct for ambient

    
     or inherent solvent acidity.
    
  • Calculation: Calculate the percentage of phthalyl groups (

    
    ) based on the titrant volume, subtracting any free phthalic acid previously determined via HPLC[6].
    
Protocol 2: Two-Stage Enteric Dissolution Testing

Causality: To validate the in vitro efficacy of PVAP-coated dosage forms, we must simulate gastrointestinal transit. The two-stage protocol is a self-validating stress test: Stage 1 proves gastric resistance (via protonated phthalyl groups), and Stage 2 proves intestinal release (via ionized carboxylates)[7].

  • Stage 1 (Acid Phase): Submerge the PVAP-coated tablets in 900 mL of 0.1 N HCl (pH 1.2) at 37°C ± 0.5°C using USP Apparatus II (Paddle) at 50 rpm[7].

  • Acid Phase Sampling: After 2 hours, withdraw an aliquot and analyze for API release. The release must be < 10%. Reasoning: The protonated phthalyl groups must maintain a contiguous, impermeable film to protect the acid-labile API.

  • Stage 2 (Buffer Phase): Transfer the tablets directly to 900 mL of 0.05 M phosphate buffer (pH 6.8) at 37°C[7].

  • Buffer Phase Sampling: Sample at 15, 30, and 45 minutes. Analyze for API release. The release must be > 80% at 45 minutes. Reasoning: Ionization of the carboxylic acids at pH > 5.0 causes electrostatic repulsion and polymer dissolution, releasing the API[4].

Dissolution_Workflow Start PVAP-Coated Dosage Form AcidStage Stage 1: 0.1 N HCl (pH 1.2) 2 Hours at 37°C Start->AcidStage CheckAcid Gastric Resistance (API Release < 10%) AcidStage->CheckAcid BufferStage Stage 2: Phosphate Buffer (pH 6.8) 45-60 Mins at 37°C CheckAcid->BufferStage Pass CheckBuffer Intestinal Release (API Release > 80%) BufferStage->CheckBuffer End Validated Enteric Profile CheckBuffer->End Pass

Two-stage dissolution testing workflow for PVAP-coated dosage forms.

Advanced Pharmaceutical Applications

Enteric Coating Dynamics

PVAP shows a sharp solubility response with pH, occurring at pH 4.5–5.0, which is lower than for most other polymers used for enteric coatings (like CAP or HPMCP)[4]. This makes it exceptionally useful for targeting the proximal small intestine, ensuring rapid onset of action for acid-sensitive compounds like proton pump inhibitors or enzymes[1]. When formulated, it is highly compatible with plasticizers such as triethyl citrate and polyethylene glycol 400, which lower the


 to enable a continuous, homogeneous, non-cracking film[4].
Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Beyond traditional coatings, PVAP is increasingly utilized in Hot-Melt Extrusion (HME) to enhance the bioavailability of poorly water-soluble drugs[]. By processing the API and PVAP above the polymer's


, the drug is molecularly dispersed within the polymer matrix.
Causality in HME: PVAP demonstrated excellent extrudability when combined with 10% (w/w) PEG 3000 as a plasticizer[]. However, thermal profiling is critical. Because PVAP is prone to the cleavage of its phthalic acid and acetic acid moieties under extreme heat stress, extrusion parameters must be strictly controlled to prevent the generation of free phthalic anhydride[9]. When optimized, PVAP-based ASDs can generate a supersaturated drug solution in intestinal pH conditions, matching or exceeding the performance of HPMCAS[7].

References

  • Smolecule - Buy Polyvinyl acetate phthalate | 53237-50-6 - Functional Groups Analysis URL
  • BenchChem - Polyvinyl Acetate Phthalate: A Technical Guide for Pharmaceutical Development URL
  • ChemicalBook - polyvinylacetate phthalate polymer CAS#: 34481-48-6 URL
  • Muby Chemicals - PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS URL
  • BenchChem - Polyvinyl Acetate Phthalate (PVAP)
  • BOC Sciences - CAS 34481-48-6 (Polyvinyl acetate phthalate)
  • National Institutes of Health (NIH)
  • Grokipedia - Polyvinyl acetate phthalate URL
  • Taylor & Francis - Polyvinyl acetate – Knowledge and References URL

Sources

Polyvinyl Acetate Phthalate (PVAP) in Advanced Drug Delivery: A Comprehensive Guide to Biocompatibility, Toxicity, and Formulation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly focus on poorly soluble or acid-labile active pharmaceutical ingredients (APIs), the selection of functional excipients becomes a critical determinant of clinical success. Polyvinyl acetate phthalate (PVAP) is a high-molecular-weight, synthetic enteric polymer that has transitioned from a traditional tablet coating to a primary matrix for amorphous solid dispersions (ASDs). However, the presence of the term "phthalate" in its nomenclature often triggers unwarranted toxicological scrutiny from regulatory and safety boards.

This technical whitepaper synthesizes the definitive biocompatibility and toxicity profile of PVAP. By distinguishing its polymeric structure from low-molecular-weight ortho-phthalates, and by detailing self-validating experimental protocols, this guide provides formulation scientists with the authoritative grounding needed to confidently integrate PVAP into advanced oral dosage forms.

Chemical Architecture and Mechanism of Action

PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The resulting polymer backbone is populated with free carboxylic acid groups, which are the primary drivers of its functionality.

Causality in Formulation: The specific ratio of these free carboxylic groups dictates the polymer's sharp pH-dependent solubility profile. In the highly acidic environment of the stomach (pH 1.2–3.5), the carboxylic groups remain protonated and uncharged. This renders the polymer hydrophobic and structurally intact, preventing premature API release and protecting the gastric mucosa from irritating drugs. Upon transit into the proximal small intestine, where the pH rises above 5.0, the carboxylic moieties deprotonate. The resulting electrostatic repulsion between the newly ionized, negatively charged polymer chains facilitates rapid hydration, swelling, and dissolution, triggering targeted API release (1)[1].

G Stomach Stomach (pH 1.2 - 3.5) PVAP_Protonated PVAP Coating (Protonated, Insoluble) Stomach->PVAP_Protonated Transit Intestine Small Intestine (pH > 5.0) PVAP_Protonated->Intestine Gastric Emptying PVAP_Ionized PVAP Coating (Ionized, Soluble) Intestine->PVAP_Ionized Deprotonation Release API Release & Absorption PVAP_Ionized->Release Dissolution

Figure 1: pH-triggered ionization and dissolution pathway of PVAP in the GI tract.

Biocompatibility and Systemic Toxicity Profile

A fundamental error in excipient risk assessment is conflating high-molecular-weight polymeric phthalates (like PVAP, Cellulose Acetate Phthalate [CAP], and Hypromellose Phthalate[HPMCP]) with low-molecular-weight ortho-phthalates (such as diethyl phthalate [DEP] or dibutyl phthalate [DBP]).

The European Medicines Agency (EMA) explicitly distinguishes these classes. While low-molecular-weight ortho-phthalates exhibit endocrine-disrupting properties and are restricted, the EMA's comprehensive review concluded that polymeric phthalates like PVAP do not pose a risk to human safety and are not associated with adverse reproductive effects (2)[2].

Toxicity Metrics Summary

To facilitate rapid risk assessment during formulation development, the quantitative toxicity data for PVAP is summarized below:

Toxicity ParameterAnimal ModelDosage / ConcentrationKey FindingsNOAEL
Acute Oral Rat / Mouse> 8,000 mg/kgLow acute toxicity; no mortality or acute distress observed.N/A
90-Day Subchronic Rat (Sprague-Dawley)0.75%, 1.5%, 5.0% in dietNo adverse systemic, clinical, or histopathological effects.~3,120 - 3,640 mg/kg/day
Developmental Rat (Pregnant)0.75%, 1.5%, 3.0% in dietNo teratogenicity, maternal toxicity, or fetal alterations.2,324 mg/kg/day
  • Subchronic Toxicity: A pivotal 90-day dietary toxicity study evaluated PVAP at dietary concentrations up to 5.0%. The No-Observed-Adverse-Effect Level (NOAEL) was established at the highest tested dose: 3,120 mg/kg/day for males and 3,640 mg/kg/day for females (3)[3].

  • Developmental Toxicity: Pregnant rats were exposed to PVAP diets (up to 3.0%) during gestation days 6–20. The study confirmed the absence of any treatment-related adverse effects on fetal development, yielding a maternal and developmental NOAEL of 2,324 mg/kg/day (4)[4].

Experimental Methodologies for Toxicity & Biocompatibility Assessment

To ensure rigorous validation of PVAP-based formulations, the following self-validating protocols must be employed. These methods prioritize causality—ensuring that the experimental design directly mimics the physiological environment the polymer will encounter.

Protocol 4.1: In Vitro Cytotoxicity Assessment (Caco-2 Intestinal Epithelial Model)

Rationale: Caco-2 cells differentiate to form a polarized epithelial monolayer mimicking the human intestinal barrier. Because PVAP is designed to dissolve exclusively in the small intestine, exposing gastric cell lines to PVAP yields irrelevant data. The Caco-2 model isolates the exact site of polymer-tissue interaction.

Step-by-Step Methodology:

  • Cell Culturing: Seed Caco-2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C, 5% CO2 for 21 days to allow full differentiation and tight junction formation.
    
  • Test Solution Preparation: Dissolve PVAP in Simulated Intestinal Fluid (FaSSIF, pH 6.5) to create a stock solution. Causality Check: PVAP is insoluble in standard aqueous media at neutral pH without proper buffering; using FaSSIF ensures realistic polymer ionization and solubility. Prepare serial dilutions (10, 50, 100, 500, 1000 µg/mL).

  • Exposure: Aspirate growth media, wash cells with DPBS, and apply 100 µL of PVAP test solutions. Include a negative control (FaSSIF only) and a positive control (1% Triton X-100, which guarantees membrane lysis).

  • Incubation: Incubate for 24 hours.

  • MTT Assay: Remove test solutions. Add 100 µL of MTT reagent (0.5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Discard the MTT solution, add 100 µL of DMSO to solubilize the formazan. Read absorbance at 570 nm using a microplate reader.

  • System Validation: The assay is only valid if the positive control shows <10% viability and the negative control shows >90% viability. Calculate relative viability:

    
    .
    
Protocol 4.2: In Vivo 90-Day Dietary Toxicity Workflow

Rationale: Dietary admixture is the most clinically relevant route of administration for an oral excipient, ensuring continuous exposure that mirrors chronic medication use rather than acute bolus gavage.

G Acclimation Animal Acclimation (7 Days) DietPrep Diet Formulation (0%, 0.75%, 1.5%, 5.0% PVAP) Acclimation->DietPrep Dosing Continuous Dietary Exposure (90 Days) DietPrep->Dosing Monitoring Clinical & Weight Monitoring Dosing->Monitoring Daily/Weekly Necropsy Necropsy & Histopathology Monitoring->Necropsy Day 91 Data NOAEL Determination Necropsy->Data

Figure 2: Standardized workflow for 90-day in vivo dietary toxicity assessment of PVAP.

Step-by-Step Methodology:

  • Acclimation & Grouping: Acclimate 80 Sprague-Dawley rats (40 male, 40 female) for 7 days. Randomize into four groups (n=10/sex/group).

  • Diet Formulation: Prepare rodent chow homogeneously mixed with PVAP at 0% (Control), 0.75%, 1.5%, and 5.0% w/w. Validation Step: Analyze diet samples via HPLC to confirm concentration uniformity and stability prior to administration.

  • Administration: Provide the formulated diet and water ad libitum for 90 consecutive days.

  • In-Life Monitoring: Record daily clinical observations. Measure body weight and food consumption weekly. Causality Check: Reduced food consumption can indicate unpalatability rather than systemic toxicity. If weight drops, it must be correlated with food intake metrics to rule out taste aversion.

  • Clinical Pathology: On Day 91, fast the animals overnight. Collect blood via cardiac puncture under isoflurane anesthesia for hematology (CBC) and serum chemistry (liver/kidney function panels).

  • Necropsy & Histopathology: Euthanize animals. Perform gross necropsy. Weigh major organs (liver, kidneys, heart, spleen, gonads). Fix tissues in 10% neutral buffered formalin, section, stain with H&E, and evaluate microscopically for architectural abnormalities.

Advanced Formulation Dynamics: Amorphous Solid Dispersions (ASDs)

Beyond traditional enteric film coatings, PVAP is highly effective in hot-melt extrusion (HME) to create ASDs for poorly water-soluble APIs. When processed with suitable plasticizers (e.g., PEG 3000), PVAP stabilizes the API in an amorphous state. Upon reaching the intestinal pH, the PVAP matrix rapidly dissolves, generating a supersaturated drug solution that significantly enhances bioavailability. Its robust polymeric structure prevents API recrystallization during shelf-life storage, making it a superior alternative to some traditional cellulosic polymers (5)[5].

Conclusion

Polyvinyl acetate phthalate is a highly functional, safe, and versatile pharmaceutical polymer. Comprehensive in vitro and in vivo toxicological profiling confirms its benign nature, clearly separating it from the safety concerns associated with low-molecular-weight phthalate plasticizers. By leveraging its precise pH-dependent solubility and proven biocompatibility, formulation scientists can reliably utilize PVAP for both targeted enteric delivery and the bioavailability enhancement of challenging APIs.

References

  • DeMerlis, C. C., Schoneker, D. R., & Borzelleca, J. F. (2014a). "Safety of PVAP and PVAP-T including a 90-day dietary toxicity study in rats and genotoxicity tests with polyvinyl acetate phthalate (PVAP)." Food and Chemical Toxicology.
  • DeMerlis, C. C., Schoneker, D. R., & Borzelleca, J. F. (2014b). "Oral dietary developmental toxicity study with polyvinyl acetate phthalate (PVAP) in the rat.
  • European Medicines Agency (EMA). (2014). "Guideline on the use of phthalates as excipients in human medicinal products." Europa.eu.
  • BenchChem. (2025).
  • Smolecule. (2024).

Sources

Thermal stability analysis of polyvinyl acetate phthalate raw material

Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Thermal Stability of Polyvinyl Acetate Phthalate (PVAP): A Mechanistic and Analytical Guide for Pharmaceutical Processing

Introduction

Polyvinyl acetate phthalate (PVAP) is a critical pH-dependent polymer utilized extensively in enteric coatings and, increasingly, as a polymeric carrier in amorphous solid dispersions (ASDs) via hot-melt extrusion (HME). While its functional performance in gastro-resistance is well-documented, its thermal stability profile is often the limiting factor in advanced manufacturing. As a Senior Application Scientist, I approach PVAP not just as an excipient, but as a dynamic chemical system susceptible to heat-induced ester cleavage. This guide establishes a rigorous, self-validating analytical framework to characterize PVAP's thermal boundaries, ensuring process viability and preserving the structural integrity of the final dosage form.

The Mechanistic Pathway of PVAP Thermal Degradation

PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. Consequently, its polymer backbone is decorated with both acetate and phthalate moieties[1]. When subjected to thermal stress—particularly temperatures exceeding its glass transition temperature (Tg) and approaching its melt viscosity threshold—PVAP undergoes specific degradation pathways.

The primary degradation mechanism is the thermally induced cleavage of ester linkages. This results in the liberation of acetic acid from the vinyl acetate segments and phthalic acid from the phthalate groups[2]. Under sustained heat, free phthalic acid readily undergoes self-esterification (dehydration) to form phthalic anhydride, a volatile byproduct[3].

PVAP_Degradation PVAP Polyvinyl Acetate Phthalate (PVAP) Heat Thermal Stress (>120°C) PVAP->Heat Cleavage1 Acetate Cleavage Heat->Cleavage1 Cleavage2 Phthalate Cleavage Heat->Cleavage2 Product1 Acetic Acid (Volatile) Cleavage1->Product1 Polymer Degraded Polymer Backbone Cleavage1->Polymer Product2 Phthalic Acid (Intermediate) Cleavage2->Product2 Cleavage2->Polymer Product3 Phthalic Anhydride (Volatile) + H2O Product2->Product3 Self-esterification

Logical pathway of PVAP thermal degradation and volatile byproduct generation.

Understanding this pathway is critical: the generation of free acids not only signifies polymer degradation but can also catalyze the degradation of acid-labile active pharmaceutical ingredients (APIs) embedded within the matrix.

Quantitative Thermal Data Summary

To engineer a robust manufacturing process, we must translate these mechanistic vulnerabilities into hard thermodynamic data. Table 1 summarizes the critical thermal parameters of neat PVAP.

Table 1: Key Thermal and Physicochemical Properties of PVAP

Thermal ParameterTypical ValueAnalytical TechniqueProcess Implication
Glass Transition (Tg) ~46 °CDSCDefines the lower bound for thermal softening and HME processing[4].
Dynamic Degradation Onset >200 °CTGA (10 °C/min)Represents the absolute thermal ceiling before catastrophic backbone failure[1].
Isothermal Degradation Measurable at 120–140 °CIsothermal TGADictates the maximum allowable residence time during extrusion[3].
Volatile Byproducts Acetic Acid, Phthalic AnhydrideTGA-IR / HPLCNecessitates active venting zones in extruder barrel designs[1].

Self-Validating Analytical Workflows

A single analytical technique is insufficient to fully map a polymer's thermal stability. TGA provides macroscopic mass loss but lacks chemical specificity. Therefore, we must design a self-validating system where orthogonal techniques confirm the degradation hypothesis.

Analytical_Workflow Start PVAP Raw Material TGA TGA (Dynamic & Isothermal) Mass Loss Profiling Start->TGA DSC DSC (Heat-Cool-Heat) Tg Determination Start->DSC Extrusion Simulated Thermal Stress (e.g., 120°C - 140°C) Start->Extrusion Validation Orthogonal Validation: Mass Loss = Free Acid Generation TGA->Validation Total Volatiles HPLC HPLC Analysis Quantify Free Acids Extrusion->HPLC HPLC->Validation Specific Chemical Species

Orthogonal analytical workflow for validating PVAP thermal stability.

Protocol 3.1: Thermogravimetric Analysis (TGA) – Dynamic and Isothermal

Causality: Dynamic TGA (heating at a constant rate) is excellent for finding the absolute thermal ceiling, but it dangerously overestimates stability for processes like HME, where the polymer is subjected to high shear and moderate heat for prolonged periods. Isothermal TGA is mandatory to simulate the kinetic reality of the extruder barrel[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of neat PVAP powder into a platinum crucible. Platinum is chosen for its high thermal conductivity and chemical inertness.

  • Atmosphere Control: Purge the TGA furnace with dry Nitrogen at 20 mL/min. Rationale: This prevents oxidative degradation, allowing us to isolate purely thermal ester cleavage.

  • Dynamic Profiling: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min. Record the onset temperature of mass loss (extrapolated onset) and the peak derivative mass loss (DTG).

  • Isothermal Profiling (Process Simulation): In a separate run, heat the sample rapidly (50 °C/min) to the target HME processing temperature (e.g., 120 °C and 140 °C). Hold isothermally for 30 minutes.

  • Data Extraction: Quantify the percentage of mass lost during the isothermal hold. This represents the volatile fraction generated during a simulated residence time.

Protocol 3.2: Differential Scanning Calorimetry (DSC) for Tg Determination

Causality: PVAP is highly amorphous and hygroscopic. Absorbed moisture acts as a potent plasticizer, artificially depressing the Tg. A single heating cycle will yield a false, lower Tg. A "heat-cool-heat" cycle is required to erase the polymer's thermal and moisture history, revealing its intrinsic thermodynamic state[2].

Step-by-Step Methodology:

  • Sample Loading: Seal 3–5 mg of PVAP in a vented aluminum pan (venting allows moisture to escape during the first heat).

  • First Heating (History Erasure): Heat from 20 °C to 100 °C at 10 °C/min under a 50 mL/min Nitrogen purge. Rationale: This drives off residual moisture and relaxes the polymer chains.

  • Cooling: Rapidly cool the sample back to 0 °C at 20 °C/min to freeze the polymer in a standardized amorphous state.

  • Second Heating (Measurement): Heat from 0 °C to 150 °C at 10 °C/min.

  • Analysis: Determine the Tg from the second heating curve by calculating the half-height of the step transition in the baseline heat flow.

Protocol 3.3: Orthogonal Validation via HPLC

Causality: To prove that the mass lost in TGA is indeed due to specific ester cleavage, we must quantify the chemical degradants. If the molar mass of free phthalic and acetic acid quantified by HPLC matches the mass loss observed in TGA, the degradation model is validated[3].

Step-by-Step Methodology:

  • Thermal Stressing: Subject a bulk sample of PVAP to the exact thermal conditions used in the isothermal TGA (e.g., 140 °C for 30 minutes) in a sealed glass vial.

  • Extraction: Dissolve the stressed polymer in a suitable solvent (e.g., methanol/water mixture) that precipitates the intact polymer but solubilizes the free acids.

  • Centrifugation: Centrifuge at 10,000 RPM for 10 minutes to pellet the intact polymer backbone.

  • Chromatography: Inject the supernatant into an HPLC equipped with a C18 column and a UV detector (set to 277 nm for phthalic derivatives)[5].

  • Quantification: Calculate the concentration of free phthalic acid and phthalic anhydride against established calibration curves. Compare the total mass of these free acids to the TGA mass loss data.

Process Engineering Implications

The thermal stability data directly dictates process engineering. Because PVAP exhibits measurable degradation at 140 °C (releasing free acids), hot-melt extrusion must be strictly controlled. To widen the processing window, plasticizers such as Polyethylene Glycol (PEG 3000) are often incorporated at ~10% w/w. This depresses the Tg, allowing extrusion to occur at lower temperatures (e.g., 120 °C) and higher feed rates (minimizing residence time), thereby preserving the polymer's structural integrity and functionality[1][3].

References

  • Vulcanchem. "Polyvinyl acetate phthalate - 34481-48-6 - Vulcanchem: Chemical Structure and Synthesis." vulcanchem.com.
  • Benchchem. "Polyvinyl Acetate Phthalate (PVAP) for Research - Benchchem." benchchem.com.
  • Benchchem. "Polyvinyl acetate phthalate | 34481-48-6 - Benchchem." benchchem.com.
  • Muby Chemicals. "PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS - Muby Chemicals." mubychem.com.
  • PMC / NIH. "Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions - PMC." nih.gov.

Sources

Polyvinyl Acetate Phthalate (PVAP) in Enteric Drug Delivery: From Historical Synthesis to Advanced Formulation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Formulation Scientists and Drug Development Professionals

Executive Summary

The development of delayed-release oral solid dosage forms relies heavily on the physicochemical predictability of enteric polymers. Polyvinyl acetate phthalate (PVAP) represents a critical milestone in the evolution of these materials, offering a highly stable, pH-responsive barrier that outperforms early-generation polymers in hydrolytic resistance. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptions, delving into the mechanistic causality of PVAP synthesis, its thermodynamic behavior during film formation, and validated protocols for both aqueous dispersion coating and Hot-Melt Extrusion (HME).

Historical Evolution: The Drive Toward Hydrolytic Stability

The concept of enteric coating dates back to 1884 when Unna first introduced keratin-coated pills, which ultimately failed to reliably withstand gastric digestion[1]. By the 1930s, shellac (an ester of aleuritic acid) became the commercial standard, but its natural origin led to batch-to-batch variability and polymerization over time, causing unpredictable dissolution profiles[1].

The pharmaceutical industry subsequently shifted to synthetic and semi-synthetic polymers, notably Cellulose Acetate Phthalate (CAP). While CAP provided reliable pH-dependent release, it suffered from poor hydrolytic stability; the labile acetyl groups on the cellulose backbone were prone to cleavage upon exposure to moisture, releasing free acetic and phthalic acids during storage[2].

The Emergence of PVAP: Polyvinyl acetate phthalate (PVAP) was developed to address the moisture permeability and stability limitations of CAP[3]. By utilizing a synthetic polyvinyl backbone rather than a cellulosic one, PVAP demonstrated significantly lower moisture permeability. This structural shift drastically reduced the rate of auto-catalyzed hydrolysis, extending the shelf-life of coated dosage forms—particularly critical for moisture-sensitive Active Pharmaceutical Ingredients (APIs) like Proton Pump Inhibitors (PPIs)[4][5].

Chemical Architecture and Synthesis Kinetics

The core functionality of PVAP lies in its carefully engineered polymer backbone. The synthesis is not a direct polymerization of monomers, but rather a post-polymerization modification (esterification) of a precursor polymer.

Causality in Synthesis
  • Precursor Selection: The starting material is polyvinyl acetate (PVAc). To introduce the pH-sensitive moieties, PVAc is partially hydrolyzed (typically to 87–89% polyvinyl alcohol)[4]. This specific degree of hydrolysis is critical: it exposes enough hydroxyl nucleophiles for subsequent esterification while retaining enough hydrophobic acetate groups to ensure the final polymer remains impermeable in gastric fluids.

  • Esterification: The partially hydrolyzed polymer is reacted with phthalic anhydride in the presence of a catalyst (such as sodium acetate, sulfuric acid, or p-toluenesulfonic acid)[4][6].

  • Ring Opening: The hydroxyl groups attack the carbonyl carbon of the anhydride. This ring-opening reaction forms a mono-ester linkage, leaving the second carboxylic acid group of the phthalate moiety free[7]. This free carboxylic group (

    
    ) is the functional trigger for pH-dependent solubility[3].
    

PVAP_Synthesis PVAc Polyvinyl Acetate (PVAc) Hydrolysis Partial Hydrolysis (Alkaline/Acidic) PVAc->Hydrolysis PVA Partially Hydrolyzed PVAc (87-89% PVA) Hydrolysis->PVA Hydroxyl group exposure Esterification Esterification + Phthalic Anhydride Catalyst (Sodium Acetate) PVA->Esterification PVAP Polyvinyl Acetate Phthalate (PVAP) Esterification->PVAP Ring opening & Mono-ester formation

Figure 1: Mechanistic workflow of PVAP synthesis via post-polymerization modification.

Physicochemical Properties & pH-Dependent Dynamics

PVAP is a free-flowing, amorphous white to off-white powder with a molecular weight ranging from 48,000 to 61,000 Da[3][4].

The Mechanism of Action

The enteric functionality of PVAP is governed by the ionization state of its free phthalic acid groups.

  • In the Stomach (pH 1.2 - 3.5): The carboxylic groups remain protonated (unionized). The polymer exhibits profound hydrophobicity, maintaining a tightly coiled, insoluble film barrier that prevents gastric fluid penetration[6][8].

  • In the Intestine (pH > 5.0): As the environmental pH exceeds the polymer's

    
    , the carboxylic groups deprotonate. The resulting electrostatic repulsion between the negatively charged polymer chains causes the film to swell, uncoil, and rapidly dissolve, releasing the API in the proximal small intestine[3][8].
    

PVAP_Mechanism Ingestion Oral Administration of PVAP-Coated Dosage Form Stomach Stomach (pH 1.2 - 3.5) Ingestion->Stomach State1 Phthalate Groups Unionized Polymer Insoluble (Barrier Intact) Stomach->State1 Hydrophobic state Intestine Proximal Small Intestine (pH > 5.0) State2 Carboxylic Groups Ionize Polymer Swells & Dissolves (Drug Released) Intestine->State2 Deprotonation State1->Intestine Gastric emptying

Figure 2: Thermodynamic and ionization-driven mechanism of PVAP drug release.

Comparative Polymer Data

To make informed formulation decisions, scientists must benchmark PVAP against other industry standards.

PolymerDissolution pH TriggerHydrolytic StabilityPlasticizer CompatibilityPrimary Use Case
PVAP

High (Low moisture permeability)[3]TEC, DEP, PEG 400[3][4]Proximal intestinal release, moisture-sensitive APIs
CAP

Low (Labile acetyl groups)[2]DEP, TriacetinGeneral enteric coating
HPMCP (HP-55)

High[2]TEC, Acetylated monoglyceridesDuodenal targeted release
Methacrylic Acid Copolymer (L 30 D-55)

Very HighTEC, PEGHighly flexible aqueous films

Note: PVAP is uniquely incompatible with povidone (PVP), as the two form insoluble complexes. Formulators must avoid PVP as a binder in the core tablet when using PVAP coatings without a sub-coat[4].

Formulation Science: The Shift to Aqueous Dispersions

Historically, PVAP was applied using organic solvents (ethanol, methanol, acetone)[4]. However, stringent environmental regulations, operator safety concerns, and residual solvent limits drove the industry toward aqueous dispersions[9].

Because PVAP is practically insoluble in water, aqueous systems require the polymer to be dispersed as fine colloidal particles. Commercial systems, such as Sureteric® (developed by Colorcon), represent a fully optimized, pre-blended dry powder containing PVAP, plasticizers, detackifiers (like talc), and pigments[3][10].

The Role of Plasticization: Aqueous dispersions of PVAP require plasticizers to lower the Glass Transition Temperature (


) of the polymer. During the drying phase of the coating process, water evaporates, and capillary forces pull the colloidal PVAP particles together. If the 

is not sufficiently lowered by a plasticizer (e.g., Polyethylene Glycol 400 or Triethyl Citrate), the particles will not deform and coalesce, resulting in a brittle, porous film that fails gastric resistance testing[3][4].

Advanced Applications: Amorphous Solid Dispersions (ASDs)

Beyond film coating, PVAP has emerged as a highly effective carrier matrix for Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME)[4][6]. By dispersing poorly water-soluble drugs (BCS Class II/IV) into a PVAP matrix, the drug is locked in a high-energy amorphous state.

When the extrudate reaches the neutral pH of the intestine, PVAP rapidly dissolves, promoting a supersaturated state of the API and significantly enhancing bioavailability[4].

Validated HME Parameters for PVAP ASDs

Data synthesized from industrial extrusion of Indomethacin (IND) / PVAP matrices[6].

ParameterOptimized RangeCausality / Impact on Product Quality
Extrusion Temperature 120–140°CMust be above

but below 200°C to prevent thermal decomposition into acetic acid and phthalic anhydride[6].
Feed Rate 1–2 kg/hr Lower feed rates increase residence time, ensuring complete amorphization and homogeneity[6].
Plasticizer (PEG 3000) 10% (w/w)Reduces melt viscosity and lowers

to ~65.7°C, preventing torque overload on the extruder screws[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems for formulation scientists scaling up from bench to pilot plant.

Protocol A: Preparation of a 15% w/w PVAP Aqueous Dispersion (Sureteric System)

Objective: To create a homogenous, agglomerate-free colloidal dispersion for pan coating.

  • Calculate Quantities: For 1 kg of coating dispersion, weigh 150 g of formulated PVAP powder (e.g., Sureteric) and 850 g of Deionized (DI) water[11].

  • Vortex Generation: Place the DI water in a mixing vessel equipped with a variable-speed mechanical stirrer. Adjust the speed to form a deep liquid vortex without drawing excessive air into the fluid.

  • Powder Addition: Slowly add the 150 g of PVAP powder directly into the center of the vortex in a steady stream. Causality: Rapid addition leads to polymer hydration on the outside of powder clumps, forming impermeable "fish-eyes" that will not disperse[11].

  • Hydration Phase: Once all powder is added, reduce the stirrer speed to minimize foaming and mix continuously for 20–25 minutes[11].

  • Filtration: Pass the final dispersion through a 250 µm (60-mesh) sieve to remove any unhydrated polymer aggregates prior to pumping to the spray guns[11].

Protocol B: Pan Coating Workflow for Delayed-Release Tablets

Objective: To apply a 8-10% weight gain enteric coat to API-loaded core tablets.

  • Sub-coating (Optional but Recommended): Apply a 2-3% weight gain of a non-enteric, water-soluble polymer (e.g., HPMC) to the core tablets. Causality: This seals the core, preventing alkaline excipients from prematurely neutralizing the PVAP coat, and prevents physical interaction between PVAP and incompatible binders like Povidone[9].

  • Bed Warming: Load the tablets into a fully perforated coating pan. Supply inlet air at 50–55°C until the exhaust temperature reaches 38–40°C.

  • Atomization: Begin spraying the PVAP dispersion. Maintain the dispersion under continuous gentle stirring throughout the process to prevent pigment/talc sedimentation[11].

  • Thermodynamic Balancing: Adjust the spray rate and inlet air temperature to maintain an exhaust temperature of ~35–38°C. Causality: If the exhaust drops below the Minimum Film Forming Temperature (MFFT), the polymer will not coalesce, leading to gastric failure. If too high, spray drying occurs before the droplets hit the tablet bed.

  • Curing: Once the target weight gain is achieved, stop the spray and maintain inlet air for 10 minutes to ensure complete film coalescence and residual moisture evaporation.

Coating_Workflow Step1 1. Dispersion Preparation Slowly add formulated PVAP powder (e.g., Sureteric) to water vortex Step2 2. Hydration & Mixing Stir for 20-25 mins Pass through 250 µm sieve Step1->Step2 Step3 3. Sub-coating (Optional) Apply HPMC seal coat to protect acid-labile cores Step2->Step3 Step4 4. Enteric Pan Coating Atomize PVAP dispersion Maintain continuous stirring Step3->Step4 Step5 5. Curing & Drying Evaporate solvent to form continuous coalesced film Step4->Step5

Figure 3: Step-by-step unit operations for aqueous PVAP pan coating.

Conclusion

Polyvinyl acetate phthalate (PVAP) remains a cornerstone excipient in the formulation scientist's toolkit. By understanding the causality behind its synthesis—specifically the balance of hydrophobic acetate groups and pH-responsive phthalate moieties—researchers can accurately predict its thermodynamic behavior during film formation and dissolution. Whether deployed as an aqueous dispersion for traditional tablet coating or utilized as a thermoplastic matrix in advanced Hot-Melt Extrusion, PVAP provides a robust, self-validating system for targeted intestinal drug delivery.

References

  • Grokipedia. Polyvinyl acetate phthalate. Retrieved from [Link]

  • IndiaMART. Grade Hypromellose Polymers & Sureteric Aqueous Enteric Capsule Manufacturer from Goa. Retrieved from [Link]

  • Pharmapproach.com. Enteric Coating: An Overview. Retrieved from [Link]

  • Scholars Research Library. Delayed Release Formulation of Pantoprazole Using Sureteric Aqueous Dispersion System. Retrieved from[Link]

  • An-Najah Staff. Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric. Retrieved from [Link]

  • Ijprajournal. Polymers Used In Enteric Coating: An Overview. Retrieved from [Link]

  • Taylor & Francis. Polyvinyl acetate phthalate – Knowledge and References. Retrieved from [Link]

  • Wikipedia. Enteric coating. Retrieved from[Link]

Sources

An In-depth Technical Guide to the Hydrolytic Stability of Polyvinyl Acetate Phthalate in Gastric Fluids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Polyvinyl acetate phthalate (PVAP) is a cornerstone functional polymer in the pharmaceutical industry, prized for its role as an enteric coating for oral solid dosage forms.[1][2] Its pH-dependent solubility profile is the key to its utility: it remains intact and insoluble in the highly acidic environment of the stomach (pH ~1.5-3.5) but readily dissolves in the more neutral to alkaline conditions of the small intestine (pH > 5.0).[1][3] This gastro-resistance serves several critical functions: protecting acid-labile active pharmaceutical ingredients (APIs) from degradation, preventing gastric mucosal irritation from certain drugs, and enabling targeted drug delivery to the intestine for local action or optimal absorption.[4][5]

While PVAP is designed for stability in the stomach, its polymeric structure, which includes ester linkages, is not entirely immune to hydrolysis under the harsh, aqueous acidic conditions of the gastric environment. The duration a dosage form resides in the stomach can be highly variable, ranging from 30 minutes to several hours, influenced by factors such as food intake.[6] Therefore, a thorough understanding of the hydrolytic stability of PVAP in gastric fluid is paramount for ensuring the quality, safety, and efficacy of enteric-coated drug products. Premature breakdown of the coating can lead to sub-therapeutic drug levels, API degradation, or adverse gastric events.

This technical guide provides a comprehensive examination of the hydrolytic stability of PVAP in simulated gastric fluids. We will delve into the chemical mechanisms of degradation, present methodologies for evaluating stability, discuss the influence of formulation variables, and outline the analytical techniques required for a robust assessment.

The Chemistry of PVAP and its pH-Dependent Behavior

PVAP is a synthetic copolymer produced by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The resulting structure contains both acetate and phthalate ester groups along a polyvinyl backbone.

Caption: Figure 1: Chemical Structure of Polyvinyl Acetate Phthalate (PVAP)

The critical functional groups for its enteric properties are the carboxylic acid moieties on the phthalate groups.

  • In the Stomach (Low pH): In the acidic environment of the stomach (pH 1.2-3.0), the carboxylic acid groups are protonated and remain non-ionized. This renders the polymer insoluble in water, allowing the coating to remain intact.[3][5]

  • In the Small Intestine (Higher pH): As the dosage form moves into the small intestine, the pH rises to above 5.0. In this less acidic environment, the carboxylic acid groups deprotonate and become ionized (negatively charged). This ionization leads to electrostatic repulsion between the polymer chains, allowing water molecules to hydrate the polymer, causing it to swell and dissolve, thereby releasing the drug.[1]

Hydrolytic Degradation of PVAP in Gastric Fluid

Despite its design for gastric resistance, PVAP can undergo slow hydrolysis of its ester linkages in the presence of acid and water. This is a critical stability concern, as significant degradation can compromise the integrity of the enteric coating during gastric residence. The primary degradation pathway is acid-catalyzed hydrolysis, which cleaves both the acetate and phthalate ester bonds.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the ester groups in PVAP follows a well-established mechanism for acid-catalyzed ester hydrolysis.[7]

  • Protonation: The carbonyl oxygen of the ester group is protonated by a hydronium ion from the acidic gastric fluid. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.

  • Elimination: The alcohol (in this case, the polyvinyl alcohol backbone) is eliminated, and a proton is lost to regenerate the acid catalyst, forming carboxylic acid as a product.

This process occurs for both the acetate and phthalate esters, leading to the formation of polyvinyl alcohol, acetic acid, and phthalic acid.

Hydrolysis_Mechanism Figure 2: Hydrolysis Pathway of PVAP in Gastric Conditions cluster_main Hydrolytic Degradation of PVAP in Simulated Gastric Fluid (SGF) PVAP PVAP Coated Tablet in SGF (pH 1.2, 37°C) Hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) PVAP->Hydrolysis Products Degradation Products Hydrolysis->Products IntegrityLoss Loss of Coating Integrity (Premature Drug Release) Hydrolysis->IntegrityLoss PVA Polyvinyl Alcohol (Backbone) Products->PVA Polymer Backbone Acetic Acetic Acid Products->Acetic Side Product Phthalic Phthalic Acid Products->Phthalic Side Product

Caption: Figure 2: Hydrolysis Pathway of PVAP in Gastric Conditions

Kinetics of Hydrolysis

The rate of hydrolysis for PVAP in acidic conditions is a critical parameter. While PVAP is considered more stable to hydrolysis than other cellulosic enteric polymers, degradation does occur over time.[8] Studies on the acid-catalyzed hydrolysis of polyvinyl acetate (the precursor polymer) show that the reaction follows pseudo-first-order kinetics.[9][10] The rate is significantly slower than base-catalyzed hydrolysis by several orders of magnitude.[9] For PVAP itself, some sources indicate that complete hydrolysis can occur within 24 hours under simulated gastric conditions (pH 1.2, 37°C), highlighting the importance of evaluating coating integrity over the potential gastric residence time.[11]

Table 1: Factors Influencing Hydrolytic Stability of PVAP in Gastric Fluid

FactorInfluence on StabilityRationale
pH Higher stability at lower pHIn highly acidic environments (pH 1.2-2.5), the ester linkages are relatively stable. As pH increases towards the polymer's dissolution pH, water penetration may increase, potentially accelerating hydrolysis.[12]
Temperature Decreased stability at higher temperaturesHydrolysis is a chemical reaction, and its rate increases with temperature, as dictated by the Arrhenius equation.[13]
Plasticizers VariablePlasticizers increase the free volume and flexibility of the polymer film.[14] This can potentially allow for greater water ingress, which may increase the rate of hydrolysis. However, some plasticizers may also have a protective effect.[15] The specific impact depends on the type and concentration of the plasticizer.
Coating Thickness Increased stability with greater thicknessA thicker, more uniform coating provides a longer diffusion path for water and hydronium ions, thus slowing the rate of hydrolysis reaching the bulk of the polymer.[8]
Excipients in Core Potential for decreased stabilityHighly hygroscopic excipients in the tablet core can draw moisture through the film, potentially creating a localized high-humidity environment at the film-core interface that could accelerate hydrolysis.

Experimental Evaluation of Hydrolytic Stability

A robust evaluation of PVAP's hydrolytic stability involves a multi-faceted approach, combining compendial dissolution testing with specific analytical methods to quantify degradation. This is often performed as part of forced degradation studies.[3][4]

Forced Degradation Study: Acid Hydrolysis Protocol

This protocol is designed to assess the stability of the PVAP coating itself under stressed acidic conditions.

Objective: To determine the rate and extent of PVAP hydrolysis and its impact on coating integrity in simulated gastric fluid.

Materials:

  • PVAP-coated placebo tablets or capsules

  • Simulated Gastric Fluid (SGF), pH 1.2, without enzymes (prepared as per USP)[16][17]

  • USP Dissolution Apparatus 2 (Paddle)[8][18]

  • Constant temperature water bath (37 ± 0.5 °C)

  • HPLC system with UV detector

  • Analytical standards for phthalic acid and acetic acid

Step-by-Step Methodology:

  • Preparation: Prepare a sufficient volume of SGF (pH 1.2). Place 900 mL of SGF into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Initiation: Place one PVAP-coated dosage form into each vessel. Start the paddle rotation at a specified rate (e.g., 50 rpm), as per USP <711>.[11][18]

  • Time-Point Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any particulates.

  • Visual Observation: At each time point, visually inspect the dosage forms for any signs of cracking, swelling, or loss of integrity.

  • Quantification of Degradation Products: Analyze the filtered samples for the concentration of phthalic acid and/or acetic acid using a validated stability-indicating HPLC method (see Section 4.0).

  • Data Analysis: Plot the concentration of the degradation products versus time to determine the kinetics of hydrolysis.

Stability_Workflow Figure 3: Experimental Workflow for PVAP Stability Testing start Start: PVAP-Coated Dosage Form dissolution USP Dissolution Apparatus 2 SGF (pH 1.2), 37°C, 50 rpm start->dissolution sampling Time-Point Sampling (0, 1, 2, 4, 8, 12, 24h) dissolution->sampling filtration Sample Filtration (0.45 µm filter) sampling->filtration observation Visual Inspection (Cracking, Swelling) sampling->observation analysis HPLC Analysis (Quantify Phthalic/Acetic Acid) filtration->analysis data Data Analysis (Kinetics, Integrity Assessment) analysis->data observation->data end End: Stability Profile data->end

Caption: Figure 3: Experimental Workflow for PVAP Stability Testing

Compendial Dissolution Testing (USP <711>)

While the forced degradation study assesses the chemical breakdown of the polymer, the standard two-stage dissolution test as per USP <711> for delayed-release dosage forms is essential to confirm the functional integrity of the coating.[8][18][19]

Protocol Summary:

  • Acid Stage: The dosage form is exposed to 0.1 N HCl (or SGF) for 2 hours. At the end of this period, the amount of API released should not exceed a specified limit (typically not more than 10% of the labeled amount), demonstrating gastric resistance.[18]

  • Buffer Stage: The medium is then changed to a phosphate buffer (typically pH 6.8). The dosage form should release the majority of the API within a specified time frame, demonstrating proper dissolution in simulated intestinal conditions.[18]

This test is a critical quality control measure but is less sensitive for detecting the initial, slow hydrolysis of the polymer itself unless significant degradation leading to premature drug release has occurred.

Analytical Methodologies for Degradation Products

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[20] For assessing PVAP hydrolysis, the focus is on quantifying the appearance of its degradation products.

HPLC-UV Method for Phthalic Acid Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying phthalic acid.[1][5]

Step-by-Step Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific column and may be delivered isocratically or as a gradient.

  • Detection: UV detection at a wavelength where phthalic acid has significant absorbance, typically around 200-230 nm.[5]

  • Standard Preparation: Prepare a series of standard solutions of phthalic acid of known concentrations in the dissolution medium to create a calibration curve.

  • Sample Analysis: Inject the filtered samples from the forced degradation study (Section 3.1) into the HPLC system.

  • Quantification: Determine the concentration of phthalic acid in the samples by comparing the peak area to the calibration curve.

Table 2: Example HPLC Parameters for Phthalic Acid Analysis

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 200 nm
Column Temperature 30 °C

Note: This is an exemplary method and must be fully validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Regulatory Perspective and Conclusion

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require comprehensive stability data to ensure that a drug product maintains its quality attributes throughout its shelf life.[10] For enteric-coated products, this includes demonstrating the integrity of the coating.[7] Forced degradation studies are a key component of this data package, as they provide insight into potential degradation pathways and validate the stability-indicating nature of the analytical methods used.[4][21]

References

  • U.S. Pharmacopeia General Chapter <711> Dissolution. (2016). USP-NF. [Link]

  • The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films. (2018). PMC. [Link]

  • Influence of Plasticizers on the Stability and Release of a Prodrug of Δ9-Tetrahydrocannabinol Incorporated in Poly (Ethylene Oxide) Matrices. (n.d.). PMC. [Link]

  • Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). (n.d.). SciSpace. [Link]

  • A review on recent advances of enteric coating. (2012). iosrphr.org. [Link]

  • Polyvinyl acetate phthalate. (n.d.). Grokipedia. [Link]

  • Practical Considerations for the Development of a Robust Two-Step Dissolution Test for Enteric-Coated Immediate. (2011). American Pharmaceutical Review. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). News-Medical.Net. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • FDA Stability Testing Regulations For Pharmaceuticals. (2024). BioBoston Consulting. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Hydrolysis of polyvinyl acetate. (n.d.).
  • HPLC Method for Analysis of Phthalic acid on Primesep B Column. (n.d.). SIELC Technologies. [Link]

  • Polyvinyl acetate. (n.d.). Wikipedia. [Link]

  • Developing and Validating Dissolution Procedures. (2022). LCGC International. [Link]

  • Polyvinyl Acetate Phthalate Overview. (n.d.). Scribd. [Link]

  • Phthalates and Their Impacts on Human Health. (n.d.). PMC - NIH. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. [Link]

  • Simulated Gastric and Intestinal Fluid. (n.d.). Pickering Test Solutions. [Link]

  • Oxidation of phenylpropanolamine with n-bromosuccinimide in acid and alkaline solutions. A kinetic and mechanistic study. (2025). ResearchGate. [Link]

  • Plasticizers and Cardiovascular Health: Role of Adipose Tissue Dysfunction. (n.d.). PMC - NIH. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. [Link]

  • Kinetic study on the degradation of prazepam in acidic aqueous solutions by high-performance liquid chromatography and fourth-order derivative ultraviolet spectrophotometry. (1998). PubMed. [Link]

  • The Unwelcoming Truth Behind Plasticizers in Healthcare. (2025). ResearchGate. [Link]

  • Impacts of Phthalate Plasticisers-An Emerging Issues and Concerns. (n.d.). ResearchGate. [Link]

  • Solvent Effect. (n.d.). [Link]

Sources

Methodological & Application

Preparation of aqueous dispersions of polyvinyl acetate phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Aqueous Dispersions of Polyvinyl Acetate Phthalate (PVAP) for Pharmaceutical Applications

Abstract

Polyvinyl acetate phthalate (PVAP) is a cornerstone functional polymer in the pharmaceutical industry, primarily utilized for the enteric coating of solid dosage forms.[1][2] The transition from organic solvent-based coating systems to aqueous dispersions has been driven by significant safety, environmental, and economic advantages.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for preparing stable, high-performance aqueous dispersions of PVAP. We will delve into the critical formulation parameters, provide a detailed, step-by-step laboratory protocol, and discuss essential characterization techniques and troubleshooting strategies.

Scientific Principles of PVAP Aqueous Dispersion

The successful preparation of a PVAP aqueous dispersion hinges on understanding its fundamental physicochemical properties. PVAP's utility as an enteric polymer is derived from its pH-dependent solubility.[1]

The Mechanism of pH-Dependent Solubilization

PVAP is a synthetic polymer that is a reaction product of phthalic anhydride and partially hydrolyzed polyvinyl acetate.[1][5] The key functional groups are the phthalyl (o-carboxybenzoyl) moieties, which contain free carboxylic acid groups.

  • In Acidic Environments (pH < 5.0): In the low pH environment of the stomach, the carboxylic acid groups remain protonated and un-ionized.[6] This renders the polymer insoluble in water, allowing it to protect acid-labile active pharmaceutical ingredients (APIs) from gastric degradation.[1]

  • In Neutral to Alkaline Environments (pH > 5.0): As the dosage form transitions to the higher pH of the small intestine, the carboxylic acid groups deprotonate, becoming ionized carboxylate salts. This ionization leads to electrostatic repulsion along the polymer chain, causing the polymer to uncoil and dissolve or disperse in the surrounding aqueous medium.[1][3]

This principle is leveraged in the preparation of aqueous dispersions. By adding a basic neutralizing agent, we can induce this solubilization in vitro, creating a stable colloidal dispersion suitable for coating applications.

The Critical Role of Formulation Components

Neutralizing Agents: A base is required to raise the pH of the aqueous medium and ionize the PVAP. The choice and concentration of the neutralizing agent are critical for achieving the target pH and ensuring the long-term stability of the dispersion.[4] Commonly used agents include ammonium hydroxide and sodium hydroxide.[7] The neutralization process must be carefully controlled to avoid shocking the system, which could lead to agglomeration.

Plasticizers: Aqueous polymer dispersions form films through a process of particle coalescence as water evaporates.[8] Plasticizers are essential additives that reduce the minimum film-forming temperature (MFFT) and increase the flexibility and mechanical strength of the resulting film.[9][10] Without an adequate plasticizer, a PVAP film cast from an aqueous dispersion would be brittle and prone to cracking.[10] Plasticizers work by inserting themselves between polymer chains, reducing intermolecular forces and allowing for greater mobility.[11] PVAP is compatible with several plasticizers, including diethyl phthalate and polyethylene glycol 400.[1]

Experimental Protocol: Laboratory-Scale Preparation of a PVAP Aqueous Dispersion

This protocol details the preparation of a nominal 15% solids content PVAP aqueous dispersion.

Materials & Equipment

Materials:

  • Polyvinyl Acetate Phthalate (PVAP) powder (e.g., Coateric®, Sureteric®)

  • Purified Water

  • Ammonium Hydroxide (e.g., 28-30% solution) or 1N Sodium Hydroxide

  • Diethyl Phthalate (DEP) or other suitable plasticizer

  • pH calibration buffers (pH 4.0, 7.0)

Equipment:

  • Glass beaker or stainless steel vessel (volume should be 1.5-2x the final dispersion volume)[12]

  • Overhead propeller stirrer or magnetic stirrer with a vortex-creating stir bar

  • Calibrated pH meter with electrode

  • Analytical balance

  • Pipettes or burette for controlled addition of neutralizing agent

Step-by-Step Preparation Procedure
  • System Setup: Place the mixing vessel on the stirrer and add the required volume of Purified Water (e.g., 75% of the final batch weight).

  • Initiate Mixing: Begin stirring the water at a speed sufficient to create a controlled vortex that pulls towards the bottom of the vessel without splashing.

  • PVAP Addition: Slowly and steadily add the pre-weighed PVAP powder directly into the center of the vortex.[12] A gradual addition rate is crucial to prevent the formation of large, difficult-to-disperse clumps.

  • Dispersion & Wetting: Continue stirring for 15-20 minutes after all the PVAP has been added to allow for complete wetting of the polymer particles. The mixture will appear as a milky-white, low-viscosity dispersion.

  • Neutralization: Begin the slow, dropwise addition of the neutralizing agent (e.g., Ammonium Hydroxide) into the dispersion while continuously monitoring the pH.

    • Causality Note: As the pH approaches 5.0, you will observe a noticeable increase in viscosity as the polymer chains begin to uncoil and swell. As neutralization continues past this point and the polymer fully disperses, the viscosity may decrease slightly, and the appearance will become more translucent.

  • Target pH Adjustment: Continue adding the neutralizing agent until a stable target pH of 5.2 - 5.5 is achieved. Allow the system to equilibrate for 5 minutes to ensure the pH reading is stable.

  • Plasticizer Addition: Once the target pH is stable, slowly add the pre-weighed plasticizer (e.g., Diethyl Phthalate) to the stirring dispersion.

  • Final Homogenization: Reduce the stirrer speed to eliminate the vortex and continue to mix gently for at least 45 minutes to ensure the dispersion is fully hydrated and homogeneous.[12]

  • Final Quality Check (Optional): The final dispersion can be gently passed through a 100-mesh sieve to remove any potential undispersed particles or agglomerates.

Workflow Diagram

PVAP_Dispersion_Workflow cluster_prep Preparation cluster_reaction Neutralization & Formulation cluster_finish Finalization start 1. Add Purified Water to Vessel mix1 2. Start Mixing to Create Vortex start->mix1 add_pvap 3. Slowly Add PVAP Powder mix1->add_pvap wetting 4. Disperse and Wet PVAP (15-20 min) add_pvap->wetting neutralize 5. Add Neutralizing Agent Dropwise wetting->neutralize check_ph 6. Monitor and Adjust to pH 5.2-5.5 neutralize->check_ph check_ph->neutralize pH too low add_plasticizer 7. Add Plasticizer check_ph->add_plasticizer pH OK homogenize 8. Homogenize (≥45 min) add_plasticizer->homogenize sieving 9. Optional Sieving homogenize->sieving end_product Stable PVAP Dispersion sieving->end_product

Caption: Workflow for preparing an aqueous PVAP dispersion.

Formulation & Process Parameters

The properties of the final dispersion and the resulting film are highly dependent on the formulation variables. The following table summarizes key parameters and their typical ranges.

ParameterTypical RangeRationale & Impact on Dispersion/Film Properties
PVAP Solids Content 10 - 20% (w/w)Higher solids content increases process efficiency but also significantly increases viscosity, which can impact sprayability.
Plasticizer Level 20 - 30% (w/w of PVAP)Insufficient plasticizer leads to brittle, cracked films.[10] Excessive amounts can result in a soft, tacky film that may cause tablets to stick together.[12]
Type of Neutralizer Ammonium Hydroxide, Sodium HydroxideAmmonium hydroxide is volatile and can evaporate during drying, which may be desirable. Sodium hydroxide is non-volatile and will remain as a salt in the final film.
Final Dispersion pH 5.0 - 5.5This range ensures the PVAP is sufficiently ionized for dispersion while avoiding excessively high pH which could affect API stability or other excipients.[4]
Mixing Time > 45 minutesCrucial for complete polymer hydration, ensuring a homogeneous dispersion and uniform film formation.[12]

Characterization & Quality Control

A well-prepared dispersion should be characterized to ensure it meets quality standards for its intended application.

  • Visual Inspection: The dispersion should be translucent and uniform, without visible lumps, agglomerates, or signs of settling.

  • pH Measurement: Confirms that the correct level of neutralization has been achieved and is stable.

  • Viscosity Measurement: A rotational viscometer can be used to measure the dispersion's viscosity, which is a critical parameter for processing, especially for spray coating applications.[5][13]

  • Film Casting: A simple but effective test involves casting a film of the dispersion onto a glass plate or other smooth surface and allowing it to dry.[5] The resulting film should be clear, continuous, and flexible. It can be manually tested for tackiness and peelability.

  • Advanced Characterization: For in-depth analysis, techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the film and confirm the plasticizing effect.[13] Fourier-Transform Infrared Spectroscopy (FTIR) can verify the chemical integrity of the components.[14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lumps/Agglomerates in Dispersion PVAP added too quickly; Inadequate mixing speed.Add PVAP powder more slowly into a well-formed vortex. Increase stirrer speed. Sieve the final dispersion.
Dispersion is Overly Viscous Solids content is too high; Incomplete neutralization.Reduce the solids content in the formulation. Verify pH and continue to add neutralizer until the target is reached and viscosity drops.
Dried Film is Brittle/Cracks Insufficient plasticizer level; Incompatible plasticizer.Increase the plasticizer concentration (e.g., from 20% to 25% of polymer weight). Ensure a compatible plasticizer is used.
Dried Film is Tacky Excessive plasticizer level.Reduce the plasticizer concentration in the formulation. Consider adding an anti-tacking agent like talc for coating applications.
pH Drifts Downward Over Time Incomplete initial neutralization and hydration.Allow for longer homogenization time after initial neutralization. Re-check and adjust pH before use.

Conclusion

The preparation of a stable and functional aqueous dispersion of polyvinyl acetate phthalate is a straightforward process when the underlying scientific principles are understood and key process parameters are controlled. By carefully managing the neutralization process to achieve the target pH, incorporating an appropriate level of a compatible plasticizer, and ensuring adequate mixing for complete hydration, researchers can reliably produce high-quality dispersions. This methodology provides a robust foundation for the development of aqueous-based enteric coating systems for a wide range of pharmaceutical applications.

References

  • Polyvinyl acetate phthalate - Grokipedia. (n.d.).
  • Polyvinyl acetate phthalate - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Scilit. (n.d.). Prepation and Stability of Aqueous-Based Enteric Polymer Dispersions. Retrieved March 7, 2026, from [Link]

  • Colorcon. (2018). Polyvinyl Acetate Phthalate (PVAP): Preparation & Use Guidelines.
  • Das, A., et al. (2013). Delayed Release Formulation of Pantoprazole Using Sureteric Aqueous Dispersion System. Der Pharmacia Lettre, 5(5), 175-186. Retrieved from [Link]

  • Davis, M. B. (1982). DESIGN AND EVALUATION OF PHARMACEUTICAL AQUEOUS COATING SYSTEMS EMPLOY. Purdue e-Pubs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000018376A1 - Aqueous enteric coating composition with low gastric permeability.
  • USP. (n.d.). Polyvinyl Acetate Phthalate.
  • Okhamafe, A. O., & York, P. (1993). The influence of storage conditions and type of plasticizers on ethylcellulose and acrylate films formed from aqueous dispersions. Die Pharmazie, 48(11), 852–855. Retrieved from [Link]

  • Ghanbarzadeh, B., & Oromiehie, A. R. (2008). The Effect of Plasticizers on the Properties of Polyvinyl Alcohol Films. ResearchGate. Retrieved from [Link]

  • Patel, M., et al. (2022). Deciphering the role of plasticizers and solvent systems in hydrophobic polymer coating on hydrophilic core. Heliyon, 8(9), e10660. Retrieved from [Link]

  • Nurmi, L., et al. (2022). Film Formation Mechanism of Aqueous Polymer Particle Dispersions for Barrier Coating Applications. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Google Patents. (n.d.). US5851579A - Aqueous enteric coating compositions.
  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2018). ResearchGate. Retrieved from [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]

Sources

Application Note: Advanced Fluid Bed Coating Techniques Using Polyvinyl Acetate Phthalate (PVAP)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Chemistry and Safety of PVAP

Polyvinyl Acetate Phthalate (PVAP) is a highly effective, delayed-release enteric polymer synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. The European Medicines Agency (EMA) has evaluated PVAP and confirmed that, unlike certain low-molecular-weight phthalates (e.g., DBP), PVAP presents no potential risk to human safety and is fully approved as a pharmaceutical excipient 1.

The functional causality of PVAP lies in its pH-dependent solubility profile. In the highly acidic environment of the stomach (pH 1.2–3.0), the free carboxylic acid groups on the phthalate moieties remain protonated and unionized. This renders the polymer highly impermeable to gastric fluids, protecting acid-labile Active Pharmaceutical Ingredients (APIs). As the dosage form transits into the proximal small intestine (pH ≥ 5.0), these carboxylic groups undergo rapid deprotonation. The resulting negative charges induce electrostatic repulsion between the polymer chains, leading to rapid hydration, swelling, and complete dissolution of the film 2.

PVAP_Mechanism Gastric Gastric Environment (pH 1.2 - 3.0) PVAP Unionized & Insoluble Intestinal Proximal Intestine (pH > 5.0) Carboxylic Groups Ionize Gastric->Intestinal Gastric Emptying Release Polymer Dissolution & Rapid API Release Intestinal->Release Electrostatic Repulsion & Chain Hydration

Figure 1: pH-triggered dissolution mechanism of Polyvinyl Acetate Phthalate (PVAP).

Aerodynamics and Thermodynamics of Wurster Fluid Bed Coating

For multiparticulate systems (pellets, beads, or granules), the Wurster (bottom-spray) fluid bed technique is the industry standard. The success of PVAP application relies on a strict thermodynamic balance. The product bed temperature must be maintained slightly above the polymer's Minimum Film-Forming Temperature (MFFT) to ensure that atomized droplets spread and coalesce into a continuous, non-porous film. However, if the temperature exceeds the glass transition temperature (Tg) excessively, the pellets become tacky, leading to agglomeration (twinning). Conversely, excessive atomization pressure or high inlet temperatures cause premature solvent evaporation (spray-drying), resulting in a brittle, hazy film that fails enteric testing 3.

Fluid_Bed_Workflow Substrate 1. Substrate Fluidization (Pre-warming to 40°C) Atomization 3. Droplet Atomization (Bottom Spray Nozzle) Substrate->Atomization Bed Suspension Dispersion 2. PVAP Dispersion (15% w/w Solids) Dispersion->Atomization Pump Delivery Coalescence 4. Film Coalescence (Thermodynamic Drying) Atomization->Coalescence Droplet Impact Curing 5. Thermal Curing (Polymer Relaxation) Coalescence->Curing Target TWG Reached

Figure 2: Logical workflow of Wurster fluid bed coating using aqueous PVAP dispersions.

Experimental Methodologies

Preparation of Aqueous PVAP Dispersion

Modern formulations often utilize pre-blended PVAP systems (e.g., Sureteric®) which contain optimized ratios of PVAP, plasticizers, and anti-tacking agents to streamline the coating process 4.

Step-by-Step Protocol:

  • Calculation: Determine the required polymer weight to achieve an 8–10% Theoretical Weight Gain (TWG), factoring in a standard 10% process efficiency loss.

  • Solvent Preparation: Weigh the required amount of purified water to achieve a final dispersion solid content of 15.0% (w/w).

  • Vortex Generation: Using a variable-speed mechanical stirrer, create a deep liquid vortex in the water. Causality: A strong vortex ensures immediate wetting of the polymer, preventing the formation of dry, undispersible clumps (fish-eyes).

  • Polymer Addition: Slowly add the formulated PVAP powder into the center of the vortex in a steady stream.

  • Hydration: Reduce the stirring speed to minimize air entrapment (foaming) and mix continuously for 30–45 minutes until a homogenous dispersion is achieved.

  • Filtration: Pass the dispersion through a 250 µm (60-mesh) sieve to remove any residual agglomerates that could clog the spray nozzle.

  • Maintenance: Maintain continuous, gentle stirring throughout the entire fluid bed coating process to prevent the sedimentation of insoluble anti-tacking agents.

Fluid Bed Coating Procedure (Wurster Bottom Spray)

Step-by-Step Protocol:

  • Pre-warming: Load the core pellets into the Wurster fluid bed insert. Fluidize the bed with an inlet air temperature of 50–55°C until the product bed temperature stabilizes at 38–42°C. Causality: Pre-warming prevents the initial spray droplets from over-wetting the cold substrate, which would cause immediate bed collapse.

  • Nozzle Calibration: Position the bottom-spray nozzle 10–20 mm above the distributor plate. Set the atomization air pressure to 1.5–2.0 bar. Causality: Lower pressures yield larger droplets that cause localized overwetting, while higher pressures lead to spray drying before the droplets impact the substrate.

  • Coating Phase: Initiate the peristaltic spray pump at a low rate (e.g., 2 g/min/kg of substrate) to acclimate the bed. Gradually increase to the target rate (5–8 g/min/kg ). Monitor the exhaust temperature strictly; a sudden drop indicates overwetting.

  • Thermal Curing: Once the target TWG is achieved, halt the spray. Maintain fluidization at a reduced inlet temperature (40°C) for 15 minutes. Causality: Curing allows residual moisture to evaporate and facilitates complete polymer chain relaxation, sealing any micro-pores in the film.

  • Cooling: Deactivate the heater and fluidize with ambient air until the product bed temperature drops below 30°C to prevent post-process agglomeration during storage.

Quantitative Process Parameters

The following table summarizes the optimized processing parameters for an aqueous PVAP fluid bed coating process 5.

ParameterTarget RangeMechanistic Rationale
Dispersion Solid Content 12.0% – 15.0% (w/w)Balances viscosity for atomization while minimizing the total water load introduced to the fluid bed.
Inlet Air Temperature 52°C – 58°CProvides sufficient thermodynamic energy to evaporate water rapidly upon droplet impact.
Product Bed Temperature 38°C – 42°CMaintained slightly above the PVAP MFFT to ensure proper film coalescence without inducing tackiness.
Exhaust Air Temperature 40°C – 42°CActs as the primary indicator of the drying efficiency; a drop below 38°C risks bed overwetting.
Atomization Air Pressure 1.5 – 2.0 barGenerates an optimal droplet size distribution for smooth film formation without spray-drying.
Spray Rate 5 – 8 g/min/kg Ensures a steady application of polymer mass matched to the thermodynamic drying capacity of the system.

Quality Control: A Self-Validating System

To ensure the integrity of the applied protocol, the final coated multiparticulate system must act as a self-validating entity through two sequential compendial tests:

  • Acid Resistance (Uptake) Test: Submerge a known weight of the PVAP-coated pellets in 0.1 N HCl (pH 1.2) for 2 hours using a USP dissolution apparatus. Validation Metric: The coating is successful if the acid uptake (weight gain due to fluid ingress) is < 5%, and spectrophotometric analysis detects < 10% API release. This confirms the absence of micro-cracks and validates the coalescence phase of the protocol.

  • Buffer Stage Dissolution: Transfer the intact pellets directly into a pH 6.8 phosphate buffer. Validation Metric: PVAP is designed to dissolve at pH ≥ 5.0. Complete drug release (> 85%) should be achieved within 45 minutes. This validates that the polymer was not thermally degraded during the curing phase and that the phthalate groups are ionizing correctly.

References

  • Guideline on the use of phthalates as excipients in human medicinal products European Medicines Agency (EMA) URL:[Link] [2]

  • Opadry® Enteric Product Information Colorcon URL:[Link] [2]

  • Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric An-Najah National University URL:[Link] [2]

  • Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric ResearchGate URL: [Link] [2]

Sources

Application Note: Optimizing Plasticizer Concentrations for Polyvinyl Acetate Phthalate (PVAP) Enteric Film Formation

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Thermodynamics of PVAP Film Formation

Polyvinyl acetate phthalate (PVAP) is a synthetic enteric polymer produced through the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride[1][2]. It exhibits a highly specific pH-dependent solubility profile—remaining insoluble in highly acidic gastric environments (pH < 5) while dissolving rapidly in the neutral to alkaline conditions of the small intestine[1].

While PVAP is an excellent barrier, it is essentially amorphous and possesses a relatively high glass transition temperature (


)[3]. In aqueous dispersions, water acts merely as a carrier vehicle. For a continuous, robust, and non-tacky film to form, the dispersed polymer latex particles must deform and coalesce[2][4].

The Role of Plasticizers: Plasticizers are thermodynamically required to interpose themselves between the PVAP polymer chains, increasing free volume and reducing intermolecular steric hindrance[2][5]. This effectively lowers both the


 and the Minimum Film-Forming Temperature (MFFT) of the system[2]. Without an optimized plasticizer concentration, the capillary forces exerted by evaporating water are insufficient to overcome the polymer's yield stress, resulting in brittle, crazed, or discontinuous films that fail during gastric transit[3][4].

Quantitative Optimization of Plasticizer Selection

Selecting the correct plasticizer and optimizing its concentration (typically between 10% and 25% w/w of the polymer) is critical. Over-plasticization leads to tackiness, plasticizer migration into the tablet core, and increased film permeability, which causes premature drug release[6][7].

Table 1: Quantitative Comparison of Compatible Plasticizers for PVAP

PlasticizerChemical NatureOptimal Conc. (% w/w)Effect on

& Permeability
Mechanistic Causality & Notes
Polyethylene Glycol (PEG) 400 Water-soluble10 - 20%High

reduction; Increases permeability
Facilitates latex dispersion. High concentrations risk premature gastric release due to pore formation upon leaching[1][5].
Triethyl Citrate (TEC) Water-miscible10 - 15%Moderate

reduction; Moderate permeability
Highly efficient for enteric systems. Balances flexibility without excessive moisture uptake[3][5].
Diethyl Phthalate (DEP) Water-insoluble10 - 25%Lowers

; Decreases permeability
Highly compatible with PVAP. Hydrophobic nature enhances gastric resistance but requires high-shear emulsification[1][3].
Glyceryl Triacetate (Triacetin) Water-miscible10 - 15%Moderate

reduction; Moderate permeability
Provides excellent film flexibility but is susceptible to hydrolysis in highly alkaline environments[3][8].

Experimental Workflow

PVAP_Optimization N1 1. Formulation Design Select PVAP & Plasticizer N2 2. Aqueous Dispersion Controlled Shear Mixing N1->N2 Add plasticizer (10-20% w/w) N3 3. MFFT Validation Free-Film Casting N2->N3 Isolate variables N4 4. Wurster Coating Droplet Deposition N3->N4 Confirm Temp > MFFT N5 5. Thermal Curing Chain Interpenetration N4->N5 Evaporate solvent N6 6. Enteric Evaluation Acid Resistance Testing N5->N6 Stabilize morphology

Workflow for PVAP film formation, from plasticizer integration to enteric validation.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Plasticized PVAP Aqueous Dispersion
  • Step 1: Disperse PVAP powder (typically 10-15% w/w solids) into deionized water.

    • Mechanistic Causality: Because PVAP is practically insoluble in water below pH 5, it forms a colloidal latex dispersion rather than a true solution[1].

  • Step 2: Add the selected plasticizer (e.g., PEG 400 or DEP) dropwise under continuous overhead stirring (300-500 RPM).

    • Mechanistic Causality: Slow addition prevents localized supersaturation, which can cause premature polymer agglomeration or "shocking" of the latex[2]. Water-insoluble plasticizers like DEP will require higher shear to form a stable emulsion within the dispersion[3][5].

  • Step 3: Homogenize for 45 minutes.

    • Mechanistic Causality: Sufficient time is required for the plasticizer molecules to partition into the dispersed polymer particles and initiate free-volume expansion[4].

  • Self-Validation Checkpoint: Pass the dispersion through a 250 µm sieve. The absence of retained coagulum validates that the plasticizer has been successfully incorporated without destabilizing the colloidal system. Critical Note: Ensure absolute zero cross-contamination with povidone (PVP) in your equipment, as PVAP reacts with PVP to form an insoluble complex that precipitates immediately[1][3].

Protocol 2: MFFT Determination and Free-Film Validation
  • Step 1: Cast a 100 µm wet-thickness layer of the plasticized dispersion onto a PTFE-coated glass plate.

  • Step 2: Subject the plate to a thermal gradient or a fixed drying oven at the proposed coating exhaust temperature (e.g., 40°C).

  • Step 3: Allow to dry completely.

    • Mechanistic Causality: As water evaporates, capillary forces pull the polymer particles together. If the environmental temperature exceeds the MFFT, the plasticized particles deform and coalesce into a continuous network[2][7].

  • Self-Validation Checkpoint: Peel the film from the plate. A transparent, mechanically robust, and non-tacky film confirms optimal plasticizer concentration and curing temperature[3]. A cloudy, crazed, or highly brittle film indicates the MFFT was not reached, necessitating either a higher plasticizer concentration or a higher processing temperature[7].

Protocol 3: Fluidized Bed (Wurster) Coating & Thermal Curing
  • Step 1: Load tablet cores into the Wurster column. Pre-warm the bed to an exhaust temperature of 35-40°C.

  • Step 2: Atomize the PVAP dispersion at a controlled spray rate.

    • Mechanistic Causality: The thermodynamic balance between droplet deposition and solvent evaporation must be strictly maintained to prevent spray-drying (powdering) or over-wetting (twinning)[4][5].

  • Step 3: Post-coating Thermal Curing. Maintain the bed at 40-45°C for 2 hours post-spraying.

    • Mechanistic Causality: Curing provides the thermal energy required for complete polymer chain interpenetration across particle boundaries, eliminating micro-voids and preventing "delayed film formation" during long-term storage[6][7].

  • Self-Validation Checkpoint: Perform an acid uptake test. Submerge coated tablets in 0.1 N HCl for 2 hours. A weight gain of <10% and the complete absence of surface cracking visually validates the integrity of the enteric film[9].

Stability, Incompatibilities, and Troubleshooting

Hydrolysis & Free Phthalic Acid Formation In aqueous colloidal dispersions, PVAP can undergo hydrolysis over time, cleaving the ester linkages and forming free phthalic acid[3][7].

  • Causality: Water nucleophilically attacks the ester linkages, altering the pH of the dispersion and the functional

    
     of the polymer. This leads to delayed drug dissolution profiles upon storage[3].
    
  • Solution: Reconstitute dry pre-blended systems (e.g., commercial Sureteric formulations) immediately prior to use rather than storing aqueous dispersions long-term[9][10].

Plasticizer Migration and Embrittlement High concentrations of low-molecular-weight plasticizers (e.g., PEG 200) can migrate into the tablet core or evaporate during storage[6][7].

  • Causality: This thermodynamic migration depletes the enteric film of its plasticizer over time, causing embrittlement and a subsequent loss of gastric resistance[6].

  • Solution: Optimize the polymer-to-plasticizer ratio to the minimum effective concentration (typically 10-15%) or utilize higher molecular weight plasticizers (e.g., PEG 3000) to reduce molecular mobility and volatility[2][7].

References

1.[1] Title: Polyvinyl acetate phthalate - Grokipedia Source: grokipedia.com URL:

2.[2] Title: Polyvinyl Acetate Phthalate (PVAP) for Research - Benchchem Source: benchchem.com URL:

3.[3] Title: polyvinylacetate phthalate polymer CAS#: 34481-48-6 - ChemicalBook Source: chemicalbook.com URL:

4.[10] Title: Delayed Release Formulation of Pantoprazole Using Sureteric Aqueous Dispersion System - Scholars Research Library Source: scholarsresearchlibrary.com URL:

5.[8] Title: Polyvinyl acetate phthalate – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:

6.[9] Title: Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric - PubMed Source: nih.gov URL:

7.[6] Title: CA2478407C - Polyvinyl acetate film coatings with controlled release and high stability - Google Patents Source: google.com URL:

8.[4] Title: Coating of tablets and multiparticulates - Elsevier eLibrary Source: elsevier-elibrary.com URL:

9.[7] Title: Quality Properties of Enteric-Coated Soft Capsule Using PEG as a Plasticizer Source: researchgate.net URL:

10.[5] Title: Film Coated Tablets: A Guide to the Pharma Coating Process - Colorcon Source: colorcon.com URL:

Sources

Application Note: Advanced Spray Drying Protocols for Polyvinyl Acetate Phthalate (PVAP) Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) remains a critical bottleneck in modern drug development. Converting crystalline APIs into Amorphous Solid Dispersions (ASDs) via spray drying is a highly effective strategy to enhance bioavailability[1]. This application note provides a comprehensive, causality-driven protocol for engineering ASDs using Polyvinyl Acetate Phthalate (PVAP) . By mastering the thermodynamic and kinetic principles of the spray drying process, formulation scientists can develop robust, self-validating PVAP systems that ensure enteric protection and sustained intestinal supersaturation[2].

Mechanistic Rationale: Why PVAP?

PVAP is a functional enteric polymer synthesized via the reaction of partially hydrolyzed polyvinyl acetate with phthalic anhydride[1]. The selection of PVAP as a polymeric carrier is driven by two distinct mechanistic advantages:

  • pH-Dependent Spatial Delivery : PVAP remains completely insoluble in the highly acidic environment of the stomach (pH 1.2), protecting acid-labile APIs from degradation and preventing premature drug release[3]. Upon entering the duodenum (pH > 5.0), the phthalate groups rapidly ionize, triggering polymer dissolution and the subsequent release of the amorphous API[2].

  • Precipitation Inhibition : Once the amorphous API is released into the intestinal fluid, it generates a highly supersaturated solution. PVAP acts as a steric and thermodynamic stabilizer, inhibiting crystal nucleation and growth, thereby extending the absorption window of the API[1].

Mechanism Stomach Gastric Environment (pH 1.2) PVAP Insoluble API Protected from Degradation Intestine Intestinal Environment (pH > 5.0) PVAP Ionization & Rapid Dissolution Stomach->Intestine GI Transit Release Amorphous API Release High Free Energy State Intestine->Release Supersat Supersaturation Maintained PVAP Sterically Inhibits Nucleation Release->Supersat

Caption: pH-dependent dissolution and supersaturation mechanism of PVAP solid dispersions.

Pre-Formulation and Solvent System Engineering

The foundational step of spray drying is achieving a homogenous, molecular-level mixture of the API and PVAP in a common volatile solvent[4].

  • Solvent Selection : The chosen solvent system must possess a low boiling point for rapid evaporation and sufficient solvating power for both components. Common systems include Methanol, Acetone, or binary mixtures such as Dichloromethane (DCM)/Ethanol[1].

  • Solid Concentration : Total solid content should be strictly maintained between 5% and 20% w/w[5][6].

  • Causality : Operating above 20% solids drastically increases solution viscosity. High viscosity impedes atomization, leading to larger droplets. These large droplets alter the evaporation kinetics (lowering the Peclet number), which can cause the formation of hollow, low-density particles that exhibit poor powder flow and compromised physical stability[4][6].

Spray Drying Thermodynamics & Process Control

Spray drying is a kinetically driven process governed by heat and mass transfer[7]. The critical quality attributes (CQAs) of the final powder are dictated by the thermodynamic history of the droplet.

  • Inlet Temperature (

    
    ) : Provides the thermal energy required to vaporize the solvent. It is set based on the solvent's latent heat of vaporization.
    
  • Outlet Temperature (

    
    ) : The most critical process parameter. 
    
    
    
    represents the maximum temperature the dried particle experiences.
  • Causality :

    
     must be maintained 10–20°C below the glass transition temperature (
    
    
    
    ) of the solvent-wet ASD[4]. If
    
    
    exceeds the
    
    
    , the amorphous particles transition into a rubbery state, fusing together and sticking to the cyclone walls (drastically reducing yield). Conversely, if
    
    
    is too low, the particles retain excessive residual solvent. Solvent acts as a plasticizer, lowering the matrix
    
    
    and initiating premature API recrystallization[7].

Workflow A 1. Solvent System Selection (API + PVAP Miscibility) B 2. Solution Preparation (5-20% w/w Solids) A->B C 3. Atomization (Droplet Generation) B->C D 4. Thermodynamic Drying (Rapid Evaporation) C->D E 5. Cyclone Separation (Particle Collection) D->E F 6. Secondary Drying (Residual Solvent Removal) E->F

Caption: Workflow for engineering PVAP-based amorphous solid dispersions via spray drying.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for a laboratory-scale spray dryer (e.g., Büchi B-290).

Phase 1: Solution Preparation
  • Weighing : Accurately weigh the API and PVAP to achieve the desired drug-to-polymer ratio (typically 1:3 or 1:4 for optimal supersaturation).

  • Dissolution : Gradually add the powders to the selected solvent system under continuous magnetic stirring.

  • Validation Check : Stir until the solution is visually transparent. Causality : Any residual micro-crystals will act as nucleation seeds during the drying phase, instantly compromising the amorphous integrity of the entire batch.

  • Filtration : Pass the solution through a 0.45 µm PTFE filter to remove any environmental particulates that could clog the atomizer nozzle.

Phase 2: Equipment Priming & Thermal Equilibration
  • Gas Flow : Set the aspirator to 100% to ensure maximum separation efficiency in the cyclone. Set the atomization gas flow (nitrogen) to 40-50 mm.

  • Thermal Priming : Pump pure solvent through the nozzle at the target feed rate (e.g., 3-5 mL/min). Adjust

    
     until the target 
    
    
    
    stabilizes.
  • Validation Check : Wait for

    
     to remain constant for at least 5 minutes. Causality : Priming establishes thermal equilibrium. If the API-polymer solution is introduced into a cold drying chamber, the initial droplets will not dry completely, leading to wet deposits that ruin batch yield and homogeneity.
    
Phase 3: Spray Drying Execution
  • Switchover : Rapidly transfer the feed tube from the pure solvent to the API-PVAP solution without introducing air bubbles.

  • Monitoring : Continuously monitor

    
    . A sudden drop in 
    
    
    
    indicates an unintended increase in feed rate or a partial nozzle blockage altering the spray plume.
  • Collection : Once the solution is depleted, immediately switch back to pure solvent for 2 minutes to flush the nozzle, then shut down the heat and collect the powder from the cyclone collection vessel.

Phase 4: Secondary Drying
  • Transfer : Transfer the collected SDD powder to a vacuum desiccator or tray dryer.

  • Drying : Apply vacuum at 40°C for 12–24 hours.

  • Causality : Spray drying occurs in milliseconds, inevitably trapping residual solvent within the polymer matrix. Secondary drying is mandatory to pull this solvent below ICH Q3C limits, preventing solvent-induced plasticization and ensuring long-term physical stability[7].

Data Presentation & Characterization

To validate the success of the spray drying protocol, the resulting PVAP ASD must undergo rigorous physicochemical characterization.

Table 1: Critical Process Parameters (CPPs) for PVAP Spray Drying
ParameterTypical RangeMechanistic Rationale & Causality
Solid Content 5% – 20% w/wBalances throughput with solution viscosity. High viscosity alters droplet kinetics and particle morphology[5][6].
Inlet Temp (

)
70°C – 120°CDictated by solvent boiling point. Provides enthalpy for rapid evaporation[7].
Outlet Temp (

)
45°C – 65°CMust be 10-20°C below the wet

of the ASD to prevent rubbery phase transition and cyclone sticking[4].
Feed Rate 3 – 10 mL/minControls droplet size and drying time. Faster rates lower

and increase residual solvent[7].
Table 2: Quality Control & Characterization Matrix
Analytical TechniqueTarget Result for Successful ASDCausality of Result
mDSC (Modulated DSC) Single

(~110-115°C); No API melting peak.
A single

confirms a single-phase molecular dispersion. Absence of a melting peak confirms complete amorphization[1].
PXRD (X-Ray Diffraction) Broad "halo" pattern; absence of sharp Bragg peaks.Lack of crystalline lattice structures confirms the API is trapped in a disordered, high-energy amorphous state[1].
SEM (Electron Microscopy) Collapsed spheres or smooth, homogenous particles.Rapid solvent evaporation (high Peclet number) causes the polymer to solidify at the droplet surface, dictating final morphology[4].
Table 3: Comparative Dissolution Performance (Simulated GI Transit)

Data represents a standard 20% Drug-Load PVAP ASD vs. Crystalline API[1][3].

Formulation0-120 min (pH 1.2 Gastric Fluid)120-180 min (pH 6.8 Intestinal Fluid)
Crystalline API < 5% Release< 10% Release (Solubility limited)
20% API-PVAP ASD < 5% Release (Enteric Protection)> 85% Release (Supersaturation achieved)

References

1.[1] BenchChem Technical Support Team. Polyvinyl acetate phthalate | 34481-48-6 - Benchchem. Benchchem. 2.[2] National Institutes of Health (PMC). Advances in the development of amorphous solid dispersions: The role of polymeric carriers. NIH. 3.[8] Amazon S3. Development of oral formulations using spray dried solid dispersion technology. Amazon AWS. 4.[3] National Institutes of Health (PMC). Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions. NIH. 5.[5] Google Patents. WO2020092100A1 - Solid dispersions and pharmaceutical compositions comprising a substituted indane and methods for the preparation and use thereof. Google. 6.[7] Drug Development & Delivery. Developing Process Control Strategies for the Manufacture of Spray-Dried Dispersions. Drug-Dev. 7.[4] Pharma Excipients. Particle Engineering of Spray Dried Dispersions. Pharma Excipients. 8.[6] Ardena. Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Ardena.

Sources

Advanced Application Note: Co-Processing Polyvinyl Acetate Phthalate (PVAP) with Enteric Polymers for Tunable Release and Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Polyvinyl acetate phthalate (PVAP) is a highly functional enteric polymer synthesized via the partial esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride[1]. While most traditional enteric polymers (like Eudragit L100 or HPMCAS) dissolve at pH 5.5 or higher, PVAP exhibits a uniquely sharp solubility response at pH 4.5–5.0[1]. This makes it an exceptional candidate for targeting drug release in the proximal duodenum.

However, formulating with neat PVAP presents distinct rheological and thermal challenges. In Hot-Melt Extrusion (HME), PVAP exhibits an exceptionally high complex viscosity (up to 375,000 Pa·s)[2]. Furthermore, it is susceptible to thermal degradation at temperatures exceeding 200°C, where it undergoes decomposition to release volatile byproducts such as acetic acid and phthalic anhydride[2].

The Causality of Co-Processing: To overcome these limitations, PVAP is strategically co-processed with plasticizers (e.g., PEG 3000) and other enteric polymers (e.g., HPMCAS, Eudragit L100-55). The addition of 10% (w/w) PEG 3000 disrupts intermolecular polymer chain interactions, dramatically reducing the glass transition temperature (


) and melt viscosity, thereby enabling extrusion at a safe 120–140°C range[2][3]. Blending PVAP with polymers like HPMCAS or Eudragit not only modulates the dissolution pH to achieve intermediate release profiles but also enhances the physical stability of Amorphous Solid Dispersions (ASDs) by preventing API recrystallization[3][4].

Rationale PVAP Polyvinyl Acetate Phthalate (PVAP) Release pH: 5.0 Limitations High Melt Viscosity & Thermal Degradation (>200°C) PVAP->Limitations Exhibits Process Co-Processing (HME / Spray Drying) PVAP->Process Limitations->Process Mitigated via Modifiers Enteric Co-Polymers (HPMCAS / Eudragit) Modifiers->Process Modulates Tg & pH Plasticizer Plasticizer (PEG 3000 / TEC) Plasticizer->Process Lowers Viscosity Outcome Optimized Amorphous Solid Dispersions & Tunable Enteric Films Process->Outcome Yields

Fig 1. Mechanistic rationale for co-processing PVAP to mitigate thermal and rheological limitations.

Quantitative Data: Enteric Polymer Comparison

To design an effective co-processed matrix, formulators must understand the baseline physicochemical properties of the constituent polymers. Table 1 summarizes these parameters to guide polymer selection for blending.

Table 1: Comparative Physicochemical Properties of Enteric Polymers

PolymerDissolution pHApprox.

(°C)
Thermal StabilityPrimary Application & Synergy with PVAP
PVAP 4.5 – 5.0[1]~65 (Plasticized)[2]Degrades >200°C[2]Proximal duodenal release; primary matrix for early-onset ASDs.
HPMCAS-LF ≥ 5.5~120Stable up to 180°CBlended with PVAP to delay release and improve matrix glassiness.
Eudragit L100-55 ≥ 5.5~110Stable up to 160°CCo-processed in fluid bed coatings to create intermediate pH release.
HPMCP (HP-50) ≥ 5.0~135Stable up to 170°CAlternative to PVAP; used in blends to enhance film flexibility.

Experimental Workflows & Protocols

Protocol 1: Preparation of PVAP/HPMCAS Amorphous Solid Dispersions via Hot-Melt Extrusion

This protocol details the generation of a single-phase ASD for a poorly water-soluble drug (e.g., Indomethacin) using a co-processed PVAP matrix[3].

Materials:

  • Active Pharmaceutical Ingredient (API): Indomethacin (20% w/w)

  • Primary Polymer: PVAP (35% w/w)

  • Secondary Polymer: HPMCAS-LF (35% w/w)

  • Plasticizer: PEG 3000 (10% w/w)[2][3]

Step-by-Step Methodology:

  • Milling and Blending: Sieve all components through a 250 µm mesh to ensure uniform particle size. Transfer to a V-blender and mix at 25 RPM for 15 minutes.

    • Causality: Uniform particle size prevents phase separation in the extruder hopper. The strict 10% w/w inclusion of PEG 3000 is critical; omitting it will result in torque overload due to PVAP's high complex viscosity[2][3].

  • Extruder Calibration: Utilize a co-rotating twin-screw extruder. Set the gravimetric feeder to a throughput rate of 1.0 to 2.0 kg/hr [2].

  • Temperature Profiling: Set the barrel temperature zones from the feeding zone (80°C) gradually increasing to the mixing and die zones (130°C–140°C)[2][3].

    • Causality: Processing at 130°C–140°C ensures the API melts and dissolves into the polymer matrix while remaining safely below PVAP's 200°C thermal degradation threshold, preventing the release of acetic acid[2].

  • Extrusion & Self-Validation: Initiate extrusion.

    • Self-Validating Step: Monitor the motor torque continuously. A steady torque (±5% fluctuation) validates homogeneous plasticization. If torque spikes erratically, the melt viscosity is too high; pause the run and verify the PEG 3000 distribution.

  • Quenching & Downstream Processing: Extrude the melt onto a chill roll set to 15°C.

    • Causality: Rapid quenching freezes polymer chain mobility instantly, locking the API in its amorphous state and preventing recrystallization. Mill the cooled extrudate into a fine powder.

HME_Workflow S1 1. Blending API + PVAP + Co-polymer + PEG S2 2. Feeding Calibrated at 1.0 - 2.0 kg/hr S1->S2 S3 3. Extrusion Twin-Screw 120°C - 140°C S2->S3 S4 4. Quenching Chill Roll Cooling S3->S4 S5 5. Milling Size Reduction & Sieving S4->S5

Fig 2. Step-by-step hot-melt extrusion workflow for manufacturing PVAP-based solid dispersions.

Protocol 2: Fluid Bed Enteric Coating using PVAP/Eudragit Blends

This protocol outlines the hydro-alcoholic coating of API-loaded pellets to achieve a highly specific, intermediate pH release profile (pH 5.2) by blending PVAP with Eudragit L100.

Materials:

  • PVAP (Opadry Enteric equivalent)[5]

  • Eudragit L100

  • Plasticizer: Triethyl Citrate (TEC) (15% w/w of dry polymer weight)

  • Solvent: Isopropanol : Water (80:20 v/v)[5]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the 80:20 Isopropanol:Water solvent system.

    • Causality: PVAP is practically insoluble in pure water but highly soluble in alcohols[1]. The 20% water fraction is critical to raise the boiling point of the solvent mixture slightly, preventing premature solvent evaporation (spray drying) before the droplet hits the pellet surface[5].

  • Polymer Dispersion: Slowly add the PVAP and Eudragit L100 (1:1 ratio) into the vortex of the solvent. Stir for 45 minutes at low shear[5]. Add TEC and stir for an additional 15 minutes.

    • Self-Validating Step: Inspect the solution. It must be visually clear and free of agglomerates. Cloudiness indicates polymer incompatibility or insufficient solvent polarity.

  • Fluid Bed Coating: Load pellets into a Wurster fluid bed coater.

    • Inlet Air Temperature: 40°C – 45°C

    • Product Temperature: 30°C – 35°C

    • Atomization Pressure: 1.5 bar

    • Causality: Maintaining the product temperature strictly between 30°C and 35°C ensures the droplets spread evenly to form a continuous, non-cracking enteric film without causing the pellets to become tacky and agglomerate.

  • Curing: Once a 6-8% weight gain is achieved[5], cure the pellets in the fluid bed at 40°C for 2 hours.

    • Causality: Curing provides the thermal energy required for polymer chain relaxation and coalescence, sealing micro-pores in the film to guarantee strict gastric resistance (survival in pH 1.2 for 2 hours).

References

  • Monschke, M., Kayser, K., & Wagner, K. G. (2020). Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions. MDPI. Available at: [Link]

  • Colorcon. Opadry® Enteric Product Information. Available at: [Link]

  • Taylor & Francis. Polyvinyl acetate phthalate – Knowledge and References. Available at:[Link]

Sources

Protocol for curing polyvinyl acetate phthalate coated dosage forms

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Preparation and Curing of Polyvinyl Acetate Phthalate (PVAP) Coated Dosage Forms

Polyvinyl acetate phthalate (PVAP) is a highly effective, pH-dependent enteric polymer utilized in the pharmaceutical industry to protect acid-labile active pharmaceutical ingredients (APIs) from gastric degradation and to prevent gastric mucosal irritation[1][2]. PVAP is characterized by its specific dissolution threshold, ionizing and dissolving rapidly at a pH of 5.0 and above, which allows for targeted drug release in the duodenum[1][2].

While the spray-coating process deposits the polymer onto the dosage form, the structural integrity of the enteric film is entirely dependent on the post-coating curing phase . This application note provides a comprehensive, field-proven protocol for the coating and curing of PVAP dosage forms, detailing the thermodynamic causality behind film formation.

The Scientific Rationale for Thermal Curing

When PVAP is applied as an aqueous or hydro-alcoholic dispersion, the film formation process undergoes several thermodynamic stages. Initially, atomized droplets wet the substrate surface. As the solvent (water/alcohol) evaporates, capillary forces draw the submicron polymer particles into close contact, causing deformation[3][4].

However, at this stage, the film is merely a densely packed, porous matrix of discrete particles. To achieve a continuous, impermeable enteric barrier, the polymer chains must interdiffuse across the particle boundaries—a process known as coalescence [3][4]. Coalescence only occurs when the polymer is in a rubbery state, meaning the environmental temperature must exceed the formulated polymer's Glass Transition Temperature (


) or Minimum Film Forming Temperature (MFFT)[3][5].

Curing is the controlled application of thermal energy over a specific duration to drive this interdiffusion. Insufficient curing leaves micro-pores in the coating, leading to premature acid uptake and API degradation in the stomach[6]. Excessive curing, conversely, can lead to polymer degradation or substrate agglomeration (tackiness)[5].

Coalescence Deposition Droplet Deposition Evaporation Solvent Evaporation Deposition->Evaporation Heat Deformation Particle Deformation Evaporation->Deformation Capillary Curing Polymer Coalescence Deformation->Curing Temp > Tg Film Continuous Film Curing->Film Diffusion

Caption: Mechanism of PVAP film formation and the critical role of thermal curing.

Comparative Polymer Data and Process Parameters

To contextualize PVAP's behavior, it is essential to understand how its dissolution and processing parameters compare to other common enteric polymers.

Table 1: Comparative Properties of Common Enteric Polymers [1][2][6]

Polymer TypeDissolution pH ThresholdTypical Plasticizer RequirementCuring Dependency (Aqueous)
Polyvinyl Acetate Phthalate (PVAP) ≥ 5.0 10 - 25% w/w High (Requires strict time/temp)
Hydroxypropyl Methylcellulose Phthalate (HPMCP)≥ 5.0 - 5.510 - 20% w/wModerate
Cellulose Acetate Phthalate (CAP)≥ 6.015 - 25% w/wHigh
Methacrylic Acid Copolymer (L100-55)≥ 5.510 - 20% w/wHigh

Table 2: Critical Process Parameters (CPPs) for PVAP Coating and Curing [5][6][7]

Process PhaseParameterTarget RangeScientific Justification
Dispersion Solids Content10% - 15% w/wBalances viscosity and drying thermodynamics.
Coating Inlet Air Temperature45°C - 55°CEnsures rapid solvent evaporation without premature polymer melting.
Coating Product Bed Temperature35°C - 40°CKeeps the substrate warm enough to prevent over-wetting and agglomeration.
Curing Curing Temperature40°C - 50°CMust be strictly maintained above the formulated

to induce coalescence.
Curing Curing Time2 - 12 HoursTime-dependent chain interdiffusion; varies based on plasticizer concentration.
Overcoating Weight Gain (HPMC)1% - 2% w/wPrevents tackiness and moisture-induced hydrolysis of phthalate groups.

Step-by-Step Methodology

The following self-validating protocol outlines the end-to-end process for applying and curing a PVAP enteric system (such as fully formulated Opadry® Enteric) onto solid dosage forms[2][7].

Workflow Start Substrate Preparation PreHeat Pre-heating (35-40°C) Start->PreHeat PrepDisp Dispersion Preparation Coating Spray Coating PrepDisp->Coating PreHeat->Coating Curing Thermal Curing (40-50°C) Coating->Curing Overcoat HPMC Overcoating Curing->Overcoat QC Quality Control Overcoat->QC

Caption: End-to-end workflow for PVAP enteric coating, curing, and stabilization.

Phase 1: Preparation of the PVAP Dispersion
  • Solvent Selection: Prepare a hydro-alcoholic solvent system (e.g., Isopropanol:Water at an 80:20 ratio) or utilize purified water depending on the API's moisture sensitivity[2].

  • Vortex Mixing: Using a variable-speed propeller stirrer, agitate the solvent to form a deep vortex[7].

  • Polymer Addition: Slowly add the PVAP powder (and plasticizers like Triethyl Citrate if not using a pre-formulated system) into the center of the vortex to prevent clumping[7].

  • Hydration: Reduce the stirrer speed to eliminate the vortex and gently mix for 45 minutes to ensure complete polymer hydration and dispersion[7].

Phase 2: Spray Coating
  • Bed Pre-heating: Load the tablets/pellets into the pan coater or fluidized bed. Introduce inlet air at 45°C–55°C until the product bed temperature stabilizes at 35°C–40°C[5][6].

  • Atomization: Begin spraying the PVAP dispersion. Maintain an atomization pressure that yields fine droplets (typically 1.5–2.0 bar) to prevent localized over-wetting[1][6].

  • Weight Gain: Continue coating until a functional weight gain of 6% to 8% is achieved[2][7]. Self-Validation: Periodically sample and weigh 100 tablets to ensure the target weight gain trajectory is accurate.

Phase 3: The Thermal Curing Protocol (Critical Step)

Causality: Immediately post-coating, the PVAP film is highly susceptible to gastric fluid penetration due to incomplete coalescence. Curing seals the micro-fissures.

  • In-Pan/Fluid Bed Curing: Upon reaching the target weight gain, halt the spray pump but maintain pan rotation at a reduced speed (e.g., 2-3 RPM) or maintain minimum fluidization[5][6].

  • Temperature Elevation: Adjust the inlet air to achieve a sustained product bed temperature of 40°C to 50°C[5][6].

  • Time Matrix: Maintain this state for a minimum of 2 hours. For highly plasticized aqueous formulations, transfer the dosage forms to a forced-air tray oven and cure at 40°C for up to 12 hours to ensure maximum tensile strength and complete solvent evaporation[3][6].

Phase 4: Hydrophilic Overcoating (Stabilization)

Causality: PVAP is prone to residual tackiness and is susceptible to hydrolysis under high humidity (which cleaves the phthalate groups into phthalic and acetic acids, destroying enteric efficacy). An overcoat acts as a physical and moisture barrier[8][9].

  • Overcoat Preparation: Prepare a 5% w/v aqueous solution of a hydrophilic polymer, such as Hydroxypropyl Methylcellulose (HPMC) or Hydroxypropyl Cellulose (HPC)[8][9].

  • Application: Spray the overcoat onto the cured PVAP tablets until a 1% to 2% weight gain is achieved.

  • Final Drying: Dry the overcoated tablets at a bed temperature of 35°C for 15 minutes.

Quality Control & Self-Validation

To ensure the curing protocol was successful, the dosage forms must undergo rigorous compendial testing:

  • Acid Uptake Test (Gastric Resistance): Submerge the cured tablets in 0.1 N HCl for 2 hours. A successful cure will result in less than 5% drug release and no visual swelling or cracking of the film[8][9]. Failure here directly indicates insufficient curing time/temperature or inadequate weight gain.

  • Buffer Stage Dissolution: Transfer the tablets to a 0.05 M phosphate buffer at pH 6.8. The PVAP film should ionize and dissolve rapidly, releasing >80% of the API within 45 to 75 minutes[8][9].

References

1.[1] ENTERIC COATING TECHNOLOGY UTILIZING POLYMERIC SYSTEM. World Journal of Pharmaceutical Research. Available at: 2.[8] EP0313845A1 - Stabilization of enteric coated dosage form. Google Patents. Available at: 3.[2] Opadry® Enteric Product Information. Colorcon. Available at: 4.[7] Polyvinyl Acetate Phthalate (PVAP): Preparation & Use Guidelines. Colorcon. Available at: 5.[3] Pharmaceutical Tablet Coating Guide. Scribd. Available at: 6.[6] Eudragit L/HPMCAS Blend Enteric-Coated Lansoprazole Pellets: Enhanced Drug Stability and Oral Bioavailability. PMC. Available at: 7.[5] Polyvinyl acetate phthalate | 34481-48-6. Benchchem. Available at: 8.[4] Aqueous Polymeric Coatings for Pharmaceutical Dosage Forms. GMPUA. Available at: 9.[9] Stabilization of enteric coated dosage form - Patent 0313845. European Patent Office. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Polyvinyl Acetate Phthalate (PVAP) Coating Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals diagnose, troubleshoot, and prevent film cracking in Polyvinyl Acetate Phthalate (PVAP) enteric coatings.

Mechanistic Overview: Why PVAP Films Crack

Polyvinyl Acetate Phthalate (PVAP) is a highly effective delayed-release enteric polymer designed to protect acid-labile APIs, remaining insoluble in gastric fluids and dissolving rapidly at pH ≥ 5.0[1]. However, its bulky phthalate side groups restrict polymer chain mobility, resulting in a naturally high Glass Transition Temperature (Tg).

The Causality of Cracking: Film cracking (or splitting) is a macroscopic failure that occurs when the internal stress of the applied film exceeds its ultimate tensile strength[2]. In PVAP systems, this failure is driven by a collision of formulation deficits and thermodynamic mismanagement:

  • Formulation (Low Free Volume): If an insufficient amount of plasticizer is used, the polymer chains cannot relax. The film remains in a brittle, glassy state rather than a flexible, rubbery state[3].

  • Thermodynamics (Thermal Expansion Mismatch): If the exhaust air temperature is too high or the drying rate is too aggressive, the tablet core expands due to thermal shock. Simultaneously, the rapid evaporation of the solvent causes the PVAP film to shrink. This opposing mechanical force tears the brittle film apart[4].

Visualizing the Defect Pathway

To effectively troubleshoot, we must map the logical relationship between process inputs, physical mechanisms, and the resulting defect.

PVAP_Troubleshooting LowPlast Insufficient Plasticizer (Low Free Volume) HighTg High Glass Transition (Tg) Brittle Polymer Matrix LowPlast->HighTg HighTemp Excessive Drying Temp (Thermal Shock) IntStress High Internal Stress > Tensile Strength HighTemp->IntStress HighTg->IntStress Cracking Film Cracking / Splitting IntStress->Cracking AddPlast Optimize Plasticizer (e.g., Triacetin, PEG) AddPlast->LowPlast Lowers Tg OptTemp Thermodynamic Control (Gentle Temp Ramp) OptTemp->HighTemp Reduces Stress

Logical workflow of PVAP film cracking mechanisms and targeted troubleshooting interventions.

Critical Process Parameters (CPPs) for PVAP

To prevent cracking, quantitative parameters must be strictly controlled. The table below summarizes the target ranges and troubleshooting actions for PVAP hydro-alcoholic systems.

ParameterTarget RangeMechanistic RoleTroubleshooting Action for Cracking
Plasticizer Concentration 10–15% (w/w of polymer)Increases free volume between polymer chains, lowering Tg and increasing flexibility.Increase concentration by 2–5% increments[5].
Exhaust Air Temperature 40–45°CDictates solvent evaporation rate and thermodynamic stress on the film.Reduce temperature to slow drying and allow polymer chain relaxation[4].
Coating Solids Content 5–15%Determines the viscosity and droplet formation of the spray.Keep at ~15% for hydro-alcoholic systems; reduce to 5-8% for pure organic solvents[1].
Pan Speed 10–15 RPMEnsures uniform tablet mixing and minimizes edge attrition.Decrease speed if cracking is localized strictly to tablet edges (chipping)[2].
Coating Weight Gain 6–8%Provides sufficient thickness for enteric protection (> pH 5.0).Ensure adequate thickness; films < 5% are highly susceptible to stress fractures[6].

Self-Validating Protocol: Crack-Free PVAP Enteric Coating

This protocol is designed as a closed-loop, self-validating system. By integrating a pre-coating physical validation step, you ensure the formulation is mechanically sound before risking an entire batch of active API cores.

Phase 1: Formulation & Pre-Validation

  • Solvent Preparation: Prepare a hydro-alcoholic solvent system (e.g., Isopropanol:Water 80:20). This balances rapid evaporation with sufficient polymer wetting[1].

  • Polymer Dispersion: Using a variable-speed mixer, create a vortex in the solvent. Gradually add the PVAP powder to the center of the vortex to avoid clumping. Stir continuously for 45 minutes[6].

  • Plasticization: Add 10% (w/w) plasticizer (e.g., Triacetin or PEG 3000). Causality Check: The plasticizer disrupts polymer-polymer interactions, which is essential for preventing the bulky phthalate groups from rendering the film brittle[3].

  • Cast-Film Validation (Self-Validation Step): Cast a 2mm layer of the dispersion onto a glass petri dish and dry in an oven at 40°C. Once dry, peel the film off the glass and bend it in half.

    • If it snaps: The Tg is too high. Increase plasticizer by 2% and repeat the cast.

    • If it bends flexibly: The formulation's tensile strength is validated. Proceed to pan coating.

Phase 2: Thermodynamic Coating Application 5. Core Pre-Warming: Load the tablet cores into the coating pan. Tumble at a low speed (5-10 RPM) and pre-warm the bed to 35°C. Causality Check: Pre-warming prevents thermal shock and core expansion during the initial spray phase, a primary driver of internal stress[4]. 6. Spray Initiation: Begin spraying at a low rate (e.g., 10-15 g/min for lab scale) with an atomization pressure of 2.0 bar. Maintain the exhaust temperature strictly between 40-45°C. 7. Steady-State Monitoring: Monitor the tablet bed visually. The tablets should appear slightly damp but not wet. If "orange peel" (roughness) appears, the droplets are drying before coalescence; decrease the exhaust temperature slightly. 8. Annealing (Curing): Once the target 6-8% weight gain is achieved[6], stop the spray. Hold the bed at 40°C for 15 minutes at 5 RPM. Causality Check: Annealing provides the thermal energy required for the PVAP polymer chains to fully relax and coalesce, permanently erasing residual internal stress and preventing post-manufacturing cracks.

Frequently Asked Questions (FAQs)

Q1: Why are my PVAP-coated tablets cracking only at the edges? A: Edge cracking (often classified as splitting or chipping) occurs when the mechanical stress of the rotating pan exceeds the film's tensile strength at its thinnest point[2]. This is typically a mechanical issue rather than a purely chemical one. Solution: Reduce the pan speed to minimize attrition, and verify that your uncoated tablet cores have high tensile strength and low friability prior to coating.

Q2: Can I use an aqueous dispersion instead of a hydro-alcoholic solvent for PVAP? A: Yes, but PVAP is inherently insoluble in pure water. To create an aqueous dispersion, you must use an alkalizing agent (like ammonium hydroxide) to partially neutralize the polymer[7]. Be aware that aqueous systems have a higher latent heat of vaporization, requiring higher drying temperatures. This increases the risk of thermal expansion and subsequent cracking. Hydro-alcoholic systems are often preferred to minimize thermodynamic stress[1].

Q3: How do I differentiate between cracking caused by over-drying versus insufficient plasticizer? A: Conduct a moisture analysis on the cracked tablets. If the core moisture is exceptionally low, the cracking is likely due to over-drying and thermal expansion mismatch[4]. If the core moisture is normal but the film is highly brittle and flakes off easily when handled, the internal stress is due to a high Glass Transition Temperature (Tg), indicating insufficient plasticizer[5].

References

  • (PDF)
  • Source: lfatabletpresses.
  • Source: jianpaitech.
  • Source: colorcon.
  • Source: google.
  • Polyvinyl Acetate Phthalate (PVAP)
  • Source: thomasprocessing.

Sources

Technical Support Center: Troubleshooting PVAP Aqueous Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Polyvinyl Acetate Phthalate (PVAP) Troubleshooting Center. This guide is engineered for drug development professionals and formulation scientists facing tackiness, picking, and sticking defects during the aqueous enteric coating of solid dosage forms.

Diagnostic Overview: The Physics of PVAP Tackiness

Polyvinyl Acetate Phthalate (PVAP) is a premier pH-dependent polymer utilized for enteric coatings to protect acid-labile active pharmaceutical ingredients (APIs) from gastric fluids 1. However, when applied as an aqueous polymeric dispersion (APD), it is highly susceptible to tackiness.

The Causality: Film formation from an APD relies on the coalescence of submicron polymer particles. As water evaporates, capillary forces pull the PVAP particles together. During this phase, water acts as a temporary plasticizer, significantly lowering the polymer's glass transition temperature (Tg) and minimum film-forming temperature (MFT) 2. The coating transitions from a liquid dispersion to a highly tacky semisolid before curing into a dry film 1. If the thermodynamic balance in the coating pan is skewed—specifically, if the spray application rate exceeds the evaporative capacity of the drying air—the PVAP chains interpenetrate across adjacent tablet surfaces, resulting in irreversible sticking and picking 3.

Self-Validating Protocol: Optimized PVAP Coating Workflow

To establish a self-validating system, each step of the coating process must include built-in verification checks to prevent tackiness before it manifests.

Step 1: Dispersion Preparation & Anti-Tacking Integration

  • Action: Disperse the PVAP powder in purified water. Incorporate a detackifier (e.g., Talc or Glyceryl Monostearate) passed through a 60-mesh sieve to prevent agglomeration 4.

  • Validation: Continuously stir for at least 45 minutes. A uniform, lump-free suspension validates proper wetting and prevents localized polymer-rich (tacky) zones from reaching the spray gun.

Step 2: Thermodynamic Equilibration

  • Action: Load the substrate into the coating pan. Set the inlet air temperature to 48–50°C 4.

  • Validation: Allow a minimum of 15 minutes for the exhaust temperature to equilibrate (target 39–41°C) before initiating the spray 3. This confirms the pan environment has sufficient thermal energy to drive immediate water evaporation.

Step 3: Critical Initiation Phase (The First 1% Weight Gain)

  • Action: Initiate spraying. Crucial adjustment: Reduce the calculated optimal spray rate by 15% during the initial coating phase (first 1% weight gain) 5.

  • Validation: Visually inspect the tumbling bed. The absence of sticking during this high-risk phase validates the reduced spray rate. Once the core is sealed, the spray rate can be incrementally increased.

Step 4: Steady-State Coating & Curing

  • Action: Maintain a constant flow rate and ensure negative air pressure in the pan. Keep spray gun needles in an open position to prevent clogging 3.

  • Validation: Post-coating, cure the tablets to complete polymer coalescence and eliminate residual moisture, verifying the final film is smooth and non-tacky.

Formulation Data Center: Anti-Tacking Agents

Optimizing the formulation is as critical as process control. The table below summarizes field-validated detackifiers for PVAP dispersions.

Anti-Tacking AgentRecommended Conc.Mechanistic Action & Practical Notes
Talc 5.0% - 15.0% (w/w of dry powder)Acts as a physical barrier between polymer particles. Caution: High amounts (>25%) risk sedimentation in spray lines and nozzle clogging 4.
Glyceryl Monostearate (GMS) 1.0% - 5.0% (w/w of dry polymer)Highly effective hydrophobic lubricant. Outperforms talc in reducing tackiness without significantly increasing dispersion viscosity 4.
Titanium Dioxide (in PVAP-T) ~10.0% (integrated into PVAP)Titanized PVAP (PVAP-T) incorporates TiO2 directly during synthesis. Acts as both a pigment and a potent anti-gelling/anti-tacking agent 6.
Polyvinylpyrrolidone (PVP) 0.2% - 0.6% (w/w of dispersion)Intersperses among polymer chains, reducing intermolecular hydrogen bonding. Note: >0.6% may paradoxically increase tackiness 7.

Troubleshooting Workflow Visualization

PVAPTroubleshooting Start Defect: Tablet Sticking & Picking Observed Step1 1. Process Parameter Adjustment Start->Step1 Action1A Reduce Spray Rate by 15% (Initial 1% wt gain) Step1->Action1A Action1B Increase Inlet Air Temperature & Volume Step1->Action1B Step2 2. Formulation Optimization Action1A->Step2 Action1B->Step2 Action2A Incorporate Detackifiers (Talc, GMS, SiO2) Step2->Action2A Action2B Use Titanized PVAP (PVAP-T) / PVP Step2->Action2B Check Evaluate Film Coalescence & Surface Action2A->Check Action2B->Check Check->Start If tackiness persists Success Smooth, Non-Tacky Enteric Coat Achieved Check->Success

Fig 1: Systematic troubleshooting workflow for PVAP aqueous dispersion tackiness.

Troubleshooting FAQs

Q: Why are my tablets sticking even though I included 25% talc in my PVAP dispersion? A: While talc is a standard anti-tacking agent, exceeding 15% w/w often leads to diminishing returns and introduces new mechanical issues. High talc concentrations cause rapid sedimentation in the fluid lines and partial clogging of the spray nozzles [[4]](). This clogging leads to poor atomization (larger droplet sizes), which causes localized over-wetting on the tablet bed. The over-wetting overrides the anti-tacking benefits of the talc, resulting in severe sticking. Solution: Reduce talc to 10% and supplement with 2% Glyceryl Monostearate (GMS), or increase atomizing air pressure to ensure a fine mist.

Q: How does the inlet air temperature specifically affect the coalescence of PVAP? A: Inlet air temperature dictates the thermodynamic evaporation rate in the pan. If the temperature is too low, water remains in the polymer matrix too long, acting as a plasticizer and keeping the PVAP in a highly tacky, rubbery state 2. If the temperature is too high, the droplets may undergo "spray drying" before hitting the tablet, leading to a rough, porous film that fails enteric testing. The goal is to maintain an exhaust temperature (typically 39–41°C) that is just above the Minimum Film-Forming Temperature (MFT) of the plasticized PVAP, ensuring rapid transition from the tacky semisolid phase to a dry film 4.

Q: Can I use Polyvinylpyrrolidone (PVP) to reduce tackiness in PVAP enteric coatings? A: Yes, but concentration is critical. PVP acts as an anti-tack agent by using its hydrodynamic size to intersperse among the primary polymer chains, disrupting intermolecular hydrogen bonding that causes tackiness 7. However, data shows that PVP is only effective at low concentrations (0.2% to 0.6% w/w). If you exceed 0.6%, the PVP begins to interact with itself and the surrounding moisture, paradoxically increasing the overall tackiness of the system [[7]]().

Q: What is the mechanistic significance of reducing the spray rate during the first 1% weight gain? A: The initial phase of coating is the most thermodynamically vulnerable. The bare tablet cores absorb moisture differently than a polymer-coated surface. Applying the dispersion at full speed immediately can cause localized over-wetting before a uniform thermal boundary layer is established. Reducing the spray rate by 15% for the first 1% weight gain ensures the formation of a thin, non-tacky primer layer (the enteric interface) without overwhelming the evaporative capacity of the system 35.

References

  • Polymers Used In Enteric Coating: An Overview Source: ijprajournal.com URL:1

  • View of Aqueous Film Coating the Current Trend Source: jddtonline.info URL:2

  • A review on recent advances of enteric coating Source: iosrphr.org URL:3

  • Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric Source: najah.edu URL:5

  • Anti-tack action of polyvinylpyrrolidone on hydroxypropylmethylcellulose solution Source: scispace.com URL:7

  • Impact of Anti-tacking Agents on Properties of Gas-Entrapped Membrane and Effervescent Floating Tablets Source: nih.gov URL:4

  • US6039976A - Enteric film coating compositions, method of coating therewith, and coated forms Source: patents.google.com URL:6

Sources

Technical Support Center: Optimizing Acid Resistance of Polyvinyl Acetate Phthalate (PVAP) Films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As application scientists, we understand that achieving reliable enteric protection is a multifactorial challenge. Polyvinyl acetate phthalate (PVAP) is a highly effective, pH-dependent enteric polymer that remains insoluble in gastric acid but dissolves sharply at pH 5.0 and above[1]. However, formulation variables such as solvent selection, plasticization, and core-coat interactions can severely compromise its acid resistance.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your PVAP films maintain absolute integrity in acidic environments.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my aqueous PVAP-coated tablet fail the 2-hour 0.1 M HCl acid uptake test, while the organic solvent version passes easily? The Causality: The failure stems from the fundamental difference in film-forming mechanisms. In an organic solution, PVAP is fully dissolved; as the solvent evaporates, the polymer chains immediately entangle to form a continuous, dense film. In contrast, an aqueous dispersion consists of discrete polymer latex particles. Water evaporation merely packs these particles together. To achieve acid resistance, these particles must undergo coalescence—deforming and fusing into a continuous phase[2]. If the coating level is too low or the thermal energy is insufficient to overcome the Minimum Film-Forming Temperature (MFT), the film remains porous, allowing capillary ingress of gastric acid. The Solution:

  • Increase Total Weight Gain (TWG): Aqueous PVAP formulations inherently require a higher coating level (typically ≥7% TWG) compared to organic systems (which achieve protection at ~5% TWG)[1],[2].

  • Implement Thermal Curing: Ensure the product bed temperature remains above the polymer's MFT during the final drying phase to force complete particle fusion.

Q2: My PVAP film exhibits micro-cracking after drying, leading to premature API release. How do I improve its mechanical integrity? The Causality: PVAP has a specific glass transition temperature (Tg). If the Tg is too high relative to your processing or storage conditions, the polymer exists in a "glassy," brittle state. Mechanical stress from the coating pan or the hygroscopic expansion of the tablet core will cause micro-fissures in the rigid film. The Solution: Incorporate a compatible plasticizer to increase the free volume between PVAP polymer chains, lowering the Tg and transitioning the film into a flexible, "rubbery" state. Polyethylene Glycol (PEG 3000) and Triethyl Citrate (TEC) are highly effective plasticizers for PVAP[],[4]. A concentration of 10% (w/w based on polymer weight) is typically sufficient to eliminate micro-cracking.

Q3: The PVAP coating remains physically intact after the acid stage, but my acid-labile API (e.g., a Proton Pump Inhibitor) is still degrading. Why? The Causality: PVAP is synthesized by esterifying partially hydrolyzed polyvinyl acetate with phthalic anhydride, leaving free carboxylic acid groups on the polymer backbone[5]. While the film blocks external gastric acid, the polymer itself is inherently acidic. Direct contact between these phthalic acid groups and highly acid-sensitive APIs at the core-coat interface drives chemical degradation during storage and transit[6]. The Solution: Apply a neutral, water-soluble sub-coat. Spraying a 2-3% TWG layer of Hypromellose (HPMC) physically isolates the alkaline/sensitive API core from the acidic PVAP enteric layer, neutralizing the interfacial interaction[4].

Part 2: Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve PVAP acid resistance failures.

PVAP_Optimization Start PVAP Acid Resistance Failure CheckSolvent Identify Solvent System Start->CheckSolvent Aqueous Aqueous Dispersion CheckSolvent->Aqueous Organic Organic Solution CheckSolvent->Organic ActionAq Increase TWG to ≥7% Ensure Thermal Curing Aqueous->ActionAq ActionOrg Maintain TWG at 5-8% Check Plasticizer Organic->ActionOrg CheckDefects Inspect Core & Film Integrity ActionAq->CheckDefects ActionOrg->CheckDefects AddPlasticizer Optimize Plasticizer (e.g., PEG 3000, TEC) CheckDefects->AddPlasticizer If film is cracked Subcoat Apply HPMC Sub-coat (Isolate API) CheckDefects->Subcoat If API degrades internally

Caption: Workflow for diagnosing and resolving PVAP enteric coating acid resistance failures.

Part 3: Quantitative Data Comparison

To guide your formulation strategy, the following table summarizes the critical quantitative parameters required to achieve acid resistance based on the chosen PVAP coating system[1],[2].

System ParameterAqueous PVAP DispersionOrganic PVAP Solution
Film Formation Mechanism Particle coalescencePolymer chain entanglement
Minimum TWG for Acid Resistance 7.0% - 8.0%5.0% - 6.0%
Typical Acid Uptake (0.1 M HCl, 2h) < 5.0% (if fully cured)< 5.0%
Thermal Curing Requirement Mandatory (to exceed MFT)Optional (solvent evaporation suffices)
Plasticizer Dependency High (prevents brittle latex)Moderate

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection. The following protocols are designed as self-validating systems; passing the built-in checkpoints guarantees the mechanistic success of the coating.

Protocol 1: Aqueous PVAP Coating and Mandatory Curing

Objective: Achieve complete latex particle coalescence to form an impermeable enteric barrier.

  • Dispersion Preparation: Disperse PVAP powder (and 10% w/w PEG 3000 plasticizer) into purified water under low shear for 45 minutes to prevent foaming. Target a solids concentration of 15%[1].

  • Coating Application: Load sub-coated tablets into a perforated coating pan. Maintain an inlet air temperature of 45°C–50°C to keep the exhaust temperature around 35°C–38°C. Apply the dispersion until a TWG of 7.5% is achieved.

  • Thermal Curing (Critical Step): Once the target TWG is reached, stop the spray but maintain the inlet air at 50°C for 60 minutes while jogging the pan intermittently.

    • Causality Check: This holding period ensures the polymer remains above its MFT long enough for capillary forces to completely fuse the latex particles, eliminating micro-pores.

Protocol 2: Acid Uptake and Dissolution Validation (USP <711>)

Objective: Quantitatively validate film integrity prior to intestinal release testing.

  • Pre-Weighing: Accurately weigh 6 individual cured, PVAP-coated tablets (

    
    ).
    
  • Acid Stage: Place the tablets in a USP Apparatus II (Paddle) containing 900 mL of 0.1 M HCl at 37°C. Run at 50 rpm for exactly 2 hours[2].

  • Acid Uptake Calculation (Self-Validation Checkpoint): Remove the tablets, gently blot dry with a lint-free tissue, and immediately re-weigh (

    
    ). Calculate Acid Uptake % = 
    
    
    
    .
    • Validation Logic: An uptake of <5% validates that complete coalescence was achieved and the core is protected. An uptake of >10% indicates a porous film, immediately invalidating the curing phase or TWG, requiring a return to Protocol 1.

  • Buffer Stage: Transfer the intact tablets to 900 mL of pH 6.8 phosphate buffer. The PVAP film should dissolve rapidly (due to its pH 5.0 solubility threshold), releasing >80% of the API within 45 minutes[1],[2].

References

  • Polyvinyl acetate phthalate - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Polyvinyl acetate phthalate – Knowledge and References. Source: taylorandfrancis.com. URL: [Link]

  • Opadry® Enteric Product Information. Source: colorcon.com. URL: [Link]

  • Evolution of a physiological pH 6.8 bicarbonate buffer system: application to the dissolution testing of enteric coated products. Source: hud.ac.uk. URL: [Link]

  • Film Coated Tablets: A Guide to the Pharma Coating Process. Source: colorcon.com. URL: [Link]

Sources

Troubleshooting nozzle clogging during PVAP spray coating

Author: BenchChem Technical Support Team. Date: March 2026

PVAP Spray Coating Technical Support Center: Troubleshooting Nozzle Clogging

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanisms governing Polyvinyl Acetate Phthalate (PVAP) film formation. Coating operations are frequently hampered by equipment issues, particularly involving spray nozzles[1]. By understanding the causality behind polymer agglomeration, thermodynamics, and fluid dynamics, you can engineer a robust, self-validating coating process.

Part 1: The Mechanistic Root of Nozzle Clogging

PVAP is a highly effective enteric polymer, but its thermoplastic nature and pH-dependent solubility make it prone to premature coalescence. When the localized temperature at the nozzle tip exceeds the polymer's minimum film-forming temperature (MFFT), or when the dispersion loses its electrostatic stability, PVAP particles rapidly agglomerate. This leads to partial or complete nozzle occlusion, commonly referred to as "bearding"[2].

G Root Nozzle Clogging (PVAP Coating) Formulation Formulation Factors Agglom Polymer Agglomeration (Lack of Anti-coalescing Agent) Formulation->Agglom Process Process Parameters HighTemp High Nozzle Temp (> 30°C without stabilizer) Process->HighTemp Evap Rapid Solvent Evaporation (Low Atomization Pressure) Process->Evap Equipment Equipment Setup Filter Inadequate Filtration (> 150 µm particles) Equipment->Filter Agglom->Root HighTemp->Root Evap->Root Filter->Root

Logical relationship of formulation and process factors causing PVAP nozzle clogging.

Part 2: Troubleshooting Guide & FAQs

Q1: My PVAP aqueous dispersion frequently causes "bearding" at the nozzle tip within the first 30 minutes of coating. What is the mechanistic cause, and how do I resolve it? Causality Analysis: Bearding occurs when the coating solution builds up and dries around the nozzle orifice over time[2]. For PVAP, this is heavily driven by premature thermal coalescence. Unstabilized PVAP dispersions can begin to coalesce and clog spray apparatus at temperatures as low as 27°C–30°C[3]. Field-Proven Solution: Incorporate an alkalizing or anti-coalescing agent (e.g., dilute ammonia solution) during dispersion preparation. This slightly neutralizes the carboxylic acid groups, providing electrostatic repulsion between polymer particles and raising the gelation/coalescence temperature to approximately 60°C[3]. Furthermore, utilize re-circulating spray nozzles; keeping the suspension moving prevents settling and stagnation during intermittent spray phases[2].

Q2: How should I balance atomization air pressure and spray rate to prevent blockages in a fluid bed Wurster coater? Causality Analysis: Incorrect atomizing air pressure is a primary root cause of inconsistent spray patterns and clogging[1]. If the pressure is too low relative to the spray rate, the kinetic energy is insufficient to overcome the fluid's surface tension. This leads to poor droplet breakup, large droplets, and localized drying at the tip. Field-Proven Solution: Increase the atomizing pressure slightly to ensure fine droplet breakup[1]. Maintain a strict ratio of spray rate to atomization air volume. You can detect blockages early via nozzle liquid feed pressure sensors[2].

Q3: What role do plasticizers and anti-tacking agents play in preventing nozzle occlusion? Causality Analysis: Plasticizers (like Polyethylene Glycol or Triethyl Citrate) lower the glass transition temperature (Tg) of PVAP to facilitate film formation. However, excessive plasticizer increases the tackiness of the dispersion, promoting agglomeration in the fluid lines[4]. Field-Proven Solution: Use an optimized ratio of plasticizer (typically 15-40 parts per 100 parts of coating base)[4]. To counteract tackiness, incorporate an anti-tacking agent such as talc or fumed silica (e.g., Aerosil). Fumed silica also acts as a processing aid to prevent the dry powder from lumping prior to dispersion[5].

Part 3: Quantitative Process and Formulation Parameters

To ensure a robust, clog-free process, adhere to the following validated parameters.

ParameterRecommended Range / ValueMechanistic Rationale
Inline Filter Size 100 – 150 micronsRemoves undispersed polymer agglomerates before they reach the nozzle[1].
Dispersion Temperature < 25°CPrevents premature thermal coalescence of PVAP particles in the fluid lines[3].
Atomization Pressure 1.5 – 2.5 Bar (Scale-dependent)Ensures optimal droplet size distribution, preventing tip bearding[1].
Anti-tacking Agent 1.0% – 3.0% (w/w of polymer)Fumed silica or talc reduces inter-particle adhesion and tackiness[5].
Plasticizer Concentration 15% – 40% (w/w of polymer)Lowers Tg for film formation without inducing excessive stickiness[4].

Part 4: Experimental Protocols

Workflow Step1 1. Solvent Prep (Water + Plasticizer) Step2 2. Polymer Addition (Disperse PVAP < 25°C) Step1->Step2 Step3 3. Stabilization (Add Alkalizing Agent) Step2->Step3 Step4 4. Filtration (100-150 µm mesh) Step3->Step4 Step5 5. Fluid Bed Coating (Monitor Exhaust Temp) Step4->Step5

Step-by-step workflow for preparing and applying a stable PVAP enteric coating dispersion.

Protocol 1: Preparation of a Stabilized PVAP Aqueous Dispersion

Self-Validating Principle: The dispersion must remain visually homogeneous and pass through a 100-micron sieve without leaving significant polymeric residue.

  • Solvent Preparation: Dispense the required volume of purified water into a mixing vessel equipped with a high-shear overhead stirrer. Maintain the water temperature strictly below 25°C to prevent early gelation[3].

  • Plasticizer Addition: Add the water-soluble plasticizer (e.g., PEG 3350) to the water and stir until completely dissolved[6].

  • Polymer Dispersion: Create a vortex and slowly sift in the PVAP powder (particle size preferably < 25 microns)[3]. Stir continuously until the polymer is fully wetted.

  • Alkalization/Stabilization: Slowly add a dilute ammonia solution or an equivalent alkalizing agent. Mechanistic note: This critical step raises the agglomeration temperature of the suspension from ~30°C to ~60°C, acting as an anti-coalescing agent[3].

  • Anti-Tacking Integration: Gradually add fumed silica or talc while maintaining shear to prevent tackiness[6].

  • Filtration: Pass the final dispersion through a 100–150 micron inline filter to remove any micro-agglomerates[1].

Protocol 2: Fluid Bed Spray Coating & In-Process Troubleshooting

Self-Validating Principle: A constant exhaust temperature profile confirms a steady-state thermodynamic balance between the liquid spray rate and the system's drying capacity.

  • Equipment Priming: Ensure the fluid bed processor is pre-warmed. Verify that the re-circulating spray nozzles are functioning and the liquid lines are free of air bubbles[2].

  • Substrate Fluidization: Load the core tablets/pellets and fluidize until the bed temperature reaches the target (typically 30°C–35°C for PVAP).

  • Atomization Activation: Turn on the atomization air before initiating the liquid spray. Set the pressure slightly higher than standard cellulosic polymers to ensure fine droplet breakup[1].

  • Spray Initiation: Begin spraying at a low rate (e.g., 5 g/min for lab scale) and gradually ramp up. Stir the suspension continuously during coating[1].

  • Continuous Monitoring: Monitor the exhaust air temperature. If the temperature spikes, it indicates a loss of evaporative cooling due to a blocked nozzle. Immediately check the nozzle liquid feed pressure sensors[2]. If clogged, extend the clean-out needles or flush the nozzle with warm water[1].

  • Post-Coating: Immediately flush the entire liquid delivery system and nozzles with warm water or solvent to prevent residual polymer from drying and scaling the orifices[1]. Weekly inspect nozzle orifices for burrs or scale buildup[1].

References

1.[1] Troubleshooting Coating Equipment Issues in Pharma: Spray Nozzle Clogging, Pan Imbalance, and Coating Defects - pharma.tips - 1 2.[2] Solutions for Tablet Coating Problems - Fluid Air - 2 3.[3] US4556552A - Enteric film-coating compositions - Google Patents - 3 4.[4] EP0648487A1 - Dispersion of enteric coating agent - Google Patents - 4 5.[5] WO1985001207A1 - Enteric film-coating compositions - Google Patents - 5 6.[6] US6013282A - Enteric film coating compositions, method of coating therewith, and coated forms - Google Patents -6

Sources

Effect of humidity on aging of polyvinyl acetate phthalate coatings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enteric Polymer Applications . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the moisture-induced aging of Polyvinyl Acetate Phthalate (PVAP) coatings.

PVAP is a widely utilized pH-dependent enteric polymer synthesized by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride[1]. While generally more stable than cellulose acetate phthalate (CAP)[2][3], PVAP remains susceptible to structural degradation when exposed to elevated humidity[4]. This guide unpacks the causality behind these aging mechanisms, offers self-validating troubleshooting protocols, and provides actionable solutions for formulation scientists.

Mechanistic FAQs: The Science of PVAP Aging

Q: Why does humidity specifically compromise the enteric integrity of PVAP coatings over time? A: The degradation is driven by a combination of plasticization and hydrolytic cleavage. Water molecules permeate the PVAP film and act as potent plasticizers, increasing free volume and significantly depressing the polymer's glass transition temperature (


)[1][5]. This increased molecular mobility accelerates the nucleophilic attack of water on the ester linkages. The hydrolysis of PVAP splits off phthalic acid and acetic acid[4]. The loss of the ionizable phthalate groups fundamentally alters the pH-dependent solubility of the polymer, causing it to lose its resistance to acidic gastric fluids.

Q: How does the release of free phthalic acid physically manifest in the coated dosage form? A: The accumulation of free phthalic and acetic acids creates a self-catalyzing microenvironment[6]. Physically, this manifests in two sequential phases:

  • Tackiness (Blooming): The free acids and absorbed moisture initially act as secondary plasticizers, causing the film to become sticky, leading to capsule/tablet agglomeration in the bottle[4].

  • Embrittlement: As volatile acetic acid evaporates and the polymer backbone cross-links or reorganizes due to the loss of bulky phthalate side chains, the film ultimately becomes brittle and micro-cracks, destroying the physical barrier[6].

Q: What is the impact of humidity aging on the in vitro dissolution profile? A: You will observe a biphasic failure. During the 2-hour acid stage (0.1N HCl), drug release will prematurely spike (often exceeding the


 specification) due to film micro-cracking and increased permeability[4]. Subsequently, during the buffer stage (pH 6.8), the dissolution rate may artificially slow down because the loss of phthalate groups reduces the polymer's ability to rapidly ionize and dissolve[4].

Troubleshooting Guide: Diagnosing & Resolving Coating Failures

Issue 1: Coated tablets/capsules are sticking together during stability testing (e.g., 40°C / 75% RH).

  • Root Cause: Moisture absorption has depressed the

    
     below the storage temperature, transitioning the polymer from a glassy to a rubbery, tacky state[1][7].
    
  • Actionable Solution: Apply a protective hydrophilic sub-coat or over-coat (e.g., Hydroxypropyl Methylcellulose - HPMC)[4]. The over-coat acts as a sacrificial moisture barrier, significantly reducing water vapor transmission into the PVAP layer.

Issue 2: Dosage form fails the 2-hour gastric resistance test after 3 months of accelerated aging.

  • Root Cause: Extensive ester hydrolysis has occurred[6]. The polymer has lost its critical threshold of phthalate groups required to maintain insolubility at pH 1.2.

  • Actionable Solution: Verify the absolute humidity of the inlet air during the initial coating process. Coating at high absolute humidity traps moisture in the film core. Ensure inlet air humidity is optimized (typically around 4.5 g/kg to 6.0 g/kg) to allow proper droplet coalescence without trapping water[8].

Issue 3: Film appears dull, hazy, or "bloomed" upon removal from the stability chamber.

  • Root Cause: Partial solvation of the film due to high humidity exposure, leading to phase separation of the plasticizer or the precipitation of free phthalic acid on the film surface[2][9].

  • Actionable Solution: Re-evaluate your plasticizer compatibility. Switch to a more hydrophobic plasticizer (e.g., Triethyl citrate or acetyl tributyl citrate) that resists moisture partitioning.

Quantitative Data: Impact of Humidity on PVAP Properties

The following table summarizes the typical quantitative shifts observed in PVAP films subjected to accelerated aging conditions (40°C / 75% RH).

Storage ConditionTimepoint

(Main Transition)
Free Phthalic Acid (%)Acid Stage Release (2h)Buffer Stage

Initial (Dry)Day 0116.0 °C< 0.1%0.5%15 mins
40°C / 75% RH1 Month108.5 °C1.2%2.1%22 mins
40°C / 75% RH3 Months94.0 °C4.5%12.4% (Fail)45 mins
40°C / 75% RH (w/ HPMC Overcoat)3 Months112.0 °C0.8%1.8%18 mins

Data synthesized from standard pharmaceutical stability profiles of ester-based enteric polymers[1][4][6].

Self-Validating Experimental Protocols

To accurately diagnose whether humidity has compromised your PVAP coating, execute the following validated workflows.

Protocol A: Quantification of Ester Hydrolysis via RP-HPLC[6]

Purpose: To quantify the exact degree of PVAP degradation by measuring free phthalic and acetic acid.

  • Sample Preparation: Accurately weigh 100 mg of the aged PVAP film (peeled from the dosage form). Dissolve in 50 mL of a 0.025 M phosphate buffer:methanol mixture (80:20 v/v%, pH 3.0). Sonicate for 15 minutes in an ice bath to prevent heat-induced hydrolysis during prep.

  • Filtration: Filter the dispersion through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 0.025 M phosphate buffer:methanol (80:20 v/v%, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Self-Validation Step: Run a standard calibration curve of pure phthalic acid (0.1 to 50 µg/mL). The protocol is only valid if the correlation coefficient (

    
    ) is 
    
    
    
    and the tailing factor of the phthalic acid peak is
    
    
    .
  • Analysis: Calculate the percentage of free phthalic acid relative to the theoretical total phthalate content of the virgin polymer. A value

    
     strongly correlates with impending gastric resistance failure.
    
Protocol B: Thermal Shift Analysis via Modulated DSC (mDSC)[1][10]

Purpose: To determine the plasticizing effect of absorbed moisture on the polymer's glass transition.

  • Sample Loading: Weigh 5–10 mg of the aged PVAP film into a standard aluminum DSC pan.

  • Crucial Step (Pinhole vs. Hermetic): Prepare two samples. Seal one in a hermetic pan (to trap moisture and measure the "wet"

    
    ) and one in a pan with a pinhole lid (to allow moisture evaporation during heating).
    
  • Thermal Cycle:

    • Equilibrate at 0°C.

    • Modulate at

      
       every 60 seconds.
      
    • Ramp at 2°C/min to 150°C.

  • Self-Validation Step: The reversing heat flow signal must be used to calculate the

    
     to isolate the glass transition from the non-reversing enthalpy of moisture vaporization.
    
  • Interpretation: A significant depression in the hermetic pan's

    
     compared to the pinhole pan's 
    
    
    
    confirms that moisture is actively plasticizing the film.

Mechanistic & Workflow Visualizations

Diagram 1: Mechanism of Moisture-Induced PVAP Degradation

PVAP_Degradation Humidity High Relative Humidity (Moisture Ingress) PVAP Intact PVAP Polymer (High Tg, Enteric) Humidity->PVAP Plasticization Polymer Plasticization (Tg Depression) PVAP->Plasticization Hydrolysis Ester Linkage Hydrolysis (Nucleophilic Attack) Plasticization->Hydrolysis Increased Mobility PhthalicAcid Release of Free Phthalic & Acetic Acids Hydrolysis->PhthalicAcid Failure Coating Failure: Premature Gastric Release PhthalicAcid->Failure Loss of Ionizable Groups

Caption: Mechanistic pathway showing how humidity drives plasticization, ester hydrolysis, and eventual coating failure.

Diagram 2: Troubleshooting Workflow for PVAP Stability

Troubleshooting_Workflow Observation Stability Failure Detected Symptom1 Tackiness / Agglomeration Observation->Symptom1 Symptom2 Gastric Resistance Failure Observation->Symptom2 Test1 mDSC Analysis (Check Wet Tg) Symptom1->Test1 Test2 HPLC Assay (Free Phthalic Acid) Symptom2->Test2 Fix1 Apply HPMC Protective Overcoat Test1->Fix1 Tg < Storage Temp Test2->Fix1 Prevent Moisture Fix2 Optimize Inlet Air Humidity During Coating Test2->Fix2 Acid > 2.0%

Caption: Diagnostic workflow for identifying and resolving humidity-induced PVAP coating failures.

References

  • Cellulose Acetate Phthalate Powder in India - Spraycel Coatings. spraycel.com. Retrieved from: [Link]

  • US5068110A - Stabilization of enteric coated dosage form.Google Patents.
  • Development of film coating formulations. Al-Mustansiriyah University. Retrieved from:[Link]

  • A review on recent advances in enteric coating and enteric polymers. World Journal of Pharmaceutical Research. Retrieved from:[Link]

  • Preparation and Stability of Aqueous-Based Enteric Polymer Dispersions. ResearchGate. Retrieved from:[Link]

  • WO2024006750A1 - Oral dosage forms of elraglusib.Google Patents.
  • Understanding, characterization, and development of amorphous solid dispersions for poorly water-soluble drugs. Utrecht University Repository. Retrieved from: [Link]

  • Evaluation of the Impact of the Inlet Air Humidity During Coating Step on the In Vitro Dissolution of Modified-Release Film-Coat. Farmacia Journal. Retrieved from: [Link]

Sources

Technical Support Center: Minimizing Dissolution Lag Time in PVAP Enteric Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Poly(vinyl acetate) phthalate (PVAP) enteric formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to dissolution lag time. Here, we combine fundamental scientific principles with practical, field-proven insights to help you optimize your formulation and process development.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dissolution lag time with PVAP enteric coatings?

A1: Dissolution lag time is an inherent characteristic of enteric coatings, designed to prevent drug release in the acidic environment of the stomach.[1] The lag time is the period required for the pH-sensitive polymer to hydrate, swell, and ultimately dissolve in the higher pH of the small intestine. However, extended lag times can be problematic. The primary factors influencing this are the coating thickness, the specific formulation of the coating (including plasticizers), and the processing conditions (like curing).[2]

Q2: How does the thickness of the PVAP coating affect the lag time?

A2: There is a direct correlation between the thickness of the enteric coating and the dissolution lag time. A thicker coating presents a more substantial barrier that requires more time to dissolve in the intestinal fluid, thus prolonging the lag time.[2]

Q3: Can the type of plasticizer used in the PVAP formulation impact the dissolution lag time?

A3: Absolutely. The choice and concentration of plasticizer are critical. Plasticizers modulate the film's permeability and mechanical properties. Some plasticizers can increase the film's hydrophilicity, potentially reducing the lag time, while others might create a more durable, less permeable film, thereby extending it.[3]

Q4: Is a subcoat necessary when using a PVAP enteric coating?

A4: While not always mandatory, a subcoat is highly recommended, especially when dealing with acidic or alkaline-labile active pharmaceutical ingredients (APIs). A subcoat acts as a physical barrier, preventing direct interaction between the API and the acidic functional groups of the PVAP polymer.[2][4] This can prevent degradation of the API and also modulate the dissolution profile.[2]

Q5: What is "curing," and why is it important for PVAP coatings?

A5: Curing is a post-coating thermal treatment that encourages the coalescence of polymer particles, forming a more uniform and robust film.[5] Proper curing is essential for the integrity of the enteric coating. Inadequate curing can lead to a porous film that allows premature drug release, while excessive curing can make the film overly resistant to dissolution, thereby increasing the lag time.[6]

Troubleshooting Guide: Excessive Dissolution Lag Time

This guide provides a systematic approach to identifying and resolving the root causes of extended dissolution lag time in your PVAP enteric formulations.

Step 1: Formulation-Related Issues

Your first line of investigation should be the components of your formulation.

  • The Problem: The type and amount of plasticizer can significantly alter the film's characteristics. Hydrophilic plasticizers may facilitate water uptake and reduce lag time, whereas hydrophobic ones might have the opposite effect.

  • Troubleshooting Steps:

    • Review Plasticizer Choice: If you are using a highly hydrophobic plasticizer, consider replacing it with or adding a more hydrophilic one, such as polyethylene glycol (PEG).

    • Optimize Concentration: An insufficient concentration of plasticizer can lead to a brittle and cracked film, while an excessive amount can lead to a tacky and overly permeable film. Systematically vary the plasticizer concentration to find the optimal balance.

    • Consider Plasticizer Leaching: Some plasticizers can leach out of the film over time, especially during storage at high humidity. This can alter the dissolution profile.[7]

Plasticizer TypeTypical Concentration (% w/w of polymer)Expected Impact on Lag Time
Triethyl Citrate (TEC)10-25%Moderate
Diethyl Phthalate (DEP)10-25%May slightly increase
Polyethylene Glycol (PEG)5-15%Tends to decrease

This table provides general guidance. The optimal type and concentration will depend on the specific API and other excipients.

  • The Problem: Direct contact between an acidic or basic API and the PVAP polymer can lead to interactions that affect the coating's dissolution. An inadequate or absent subcoat can be a primary cause of unexpected lag times.[2]

  • Troubleshooting Steps:

    • Incorporate a Subcoat: If you are not currently using a subcoat, consider adding one. Common subcoating materials include hydroxypropyl methylcellulose (HPMC) and polyvinyl alcohol (PVA).[4]

    • Evaluate Subcoat Thickness: The thickness of the subcoat can also influence the overall dissolution profile. A thicker subcoat may slightly delay the initiation of enteric dissolution.[2]

  • The Problem: Weakly basic drugs can interact with the acidic functional groups of PVAP, potentially forming a less soluble complex at the interface and delaying dissolution.[8][9]

  • Troubleshooting Steps:

    • Characterize API-Polymer Compatibility: Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to assess potential interactions.

    • Utilize a Subcoat: As mentioned above, a subcoat is an effective strategy to physically separate the API from the PVAP coating.[4]

Step 2: Process-Related Issues

The parameters used during the coating and subsequent handling of your formulation are critical.

  • The Problem: Inconsistent or suboptimal coating process parameters can lead to a non-uniform film with variable thickness, which in turn results in variable and potentially extended lag times.

  • Troubleshooting Steps:

    • Monitor Coating Uniformity: Ensure even coating distribution by optimizing pan speed, spray rate, and atomizing air pressure.[10][11]

    • Control Inlet and Outlet Air Temperature: The drying conditions during coating are crucial. Insufficient drying can lead to a soft, tacky film, while excessive heat can cause premature film aging.[10]

  • The Problem: The time and temperature of the curing process are critical for achieving a fully formed, stable enteric film.[6][12]

  • Troubleshooting Steps:

    • Optimize Curing Temperature: The optimal curing temperature is typically above the glass transition temperature (Tg) of the polymer-plasticizer blend. For many PVAP formulations, this is in the range of 40-60°C.[13]

    • Determine Appropriate Curing Time: Curing times can range from 2 to 24 hours. A design of experiments (DoE) approach can help identify the optimal curing time for your specific formulation.[13]

    • Control Humidity: High humidity during curing can prolong the process and affect the final film properties.[14][15]

Step 3: Dissolution Testing-Related Issues

Sometimes, the perceived issue of a long lag time is an artifact of the dissolution testing methodology.

  • The Problem: The composition and pH of the dissolution medium are critical for accurately assessing the performance of an enteric coating.

  • Troubleshooting Steps:

    • Verify Media pH: Ensure the pH of your acidic and buffer stages are accurate and stable throughout the test.[16][17]

    • Consider Buffer Capacity: The buffer capacity of the intestinal phase medium can influence the rate of polymer dissolution.[18]

    • De-gas the Media: Dissolved gases in the media can form bubbles on the tablet surface, which can interfere with the dissolution process.

  • The Problem: Improper setup and operation of the dissolution apparatus can lead to erroneous results.[19][20]

  • Troubleshooting Steps:

    • Check Apparatus Calibration: Ensure the rotation speed and temperature of the apparatus are correctly calibrated.[16]

    • Standardize Sampling Technique: The position and timing of sampling can introduce variability.[19]

    • Address Coning Issues: For paddle apparatus (USP Apparatus 2), ensure that the tablet does not sit in the center of the vessel where mixing is poor (coning). If this occurs, consider using a basket apparatus (USP Apparatus 1) or adjusting the paddle speed.

Experimental Protocols

Protocol 1: Standard Two-Stage Dissolution Testing for Enteric-Coated Formulations
  • Acid Stage:

    • Apparatus: USP Apparatus 1 (baskets) or 2 (paddles).

    • Medium: 900 mL of 0.1 N HCl (pH 1.2).

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: Typically 50-100 rpm.

    • Procedure: Place one dosage form in each vessel and operate for 2 hours. Withdraw a sample at the end of the 2-hour period to test for premature drug release.

  • Buffer Stage:

    • Medium: Immediately transition to 900 mL of a pH 6.8 phosphate buffer. This can be done by adding a pre-heated concentrated buffer solution to the acid medium or by transferring the dosage form to a new vessel containing the buffer.

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: Maintain the same speed as the acid stage.

    • Procedure: Continue the dissolution for the specified time (e.g., 45-60 minutes), taking samples at appropriate intervals to determine the drug release profile. The time at which drug release begins is the dissolution lag time.

Visualizations

Diagram 1: Troubleshooting Logic for Extended Dissolution Lag Time

Troubleshooting_Lag_Time cluster_formulation Formulation Factors cluster_process Process Factors cluster_testing Testing Factors Start Extended Dissolution Lag Time Observed Formulation Step 1: Investigate Formulation Start->Formulation Process Step 2: Investigate Process Parameters Start->Process Testing Step 3: Investigate Dissolution Method Start->Testing Plasticizer Plasticizer Type & Concentration Formulation->Plasticizer Subcoat Subcoat Application Formulation->Subcoat API_Interaction API-Polymer Interaction Formulation->API_Interaction Coating_Params Coating Parameters Process->Coating_Params Curing Curing Conditions Process->Curing Media Dissolution Media & Conditions Testing->Media Apparatus Apparatus & Sampling Testing->Apparatus

Caption: A flowchart for systematically troubleshooting extended dissolution lag times.

Diagram 2: pH-Dependent Dissolution of PVAP

PVAP_Dissolution Stomach Stomach (pH 1-3) PVAP is protonated and insoluble Intestine Intestine Stomach->Intestine Gastrointestinal Transit Drug_Release Drug Release Intestine->Drug_Release Dissolution

Caption: The pH-dependent dissolution mechanism of PVAP in the GI tract.

References

  • Pharma.Tips. (2025, December 28). Troubleshooting Dissolution Failures in Enteric-Coated Tablets. Available at: [Link]

  • Teledyne Hanson Research. (n.d.). Dissolution Testing For Tablets. Available at: [Link]

  • Wang, Y., et al. (2019). Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs. Frontiers in Pharmacology. Available at: [Link]

  • Okhamafe, A. O., & York, P. (1985). The permeability of enteric coatings and the dissolution rates of coated tablets. Journal of Pharmacy and Pharmacology.
  • Stippler, E., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech. Available at: [Link]

  • Li, Y., et al. (2024). Influence of Hydrolysis Degree and Molecular Weight on the Structure and Absorption Properties of Polyvinyl Alcohol Freeze-Dried Porous Polymer. MDPI.
  • AAPS College. (2021, February 18). Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them. Available at: [Link]

  • Gray, V. A. (2004).
  • Chang, R. K., & Hsiao, C. H. (2006). Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion. PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation development of enteric coated tablets of a proton pump inhibitor for stability enhancement. Available at: [Link]

  • Kennedy, J., et al. (2015). Coated Drug Spheres Determined by Broadband Acoustic Resonance Dissolution. Journal of Pharmaceutical Sciences.
  • Van den Mooter, G., et al. (2020).
  • Polygon Group. (n.d.). Controlling Conditions When Curing Surface Coating. Available at: [Link]

  • Ozturk, S. S., et al. (1988). Kinetics of release from enteric-coated tablets. Journal of Pharmaceutical Sciences.
  • Rahman, Z., & Zidan, A. S. (2016). Aqueous-based Film coating of Tablets: Study the Effect of Critical Process Parameters. International Journal of Pharmaceutical Sciences and Research.
  • Zhang, Y., et al. (2021). Effect of Physicochemical Properties on the Basic Drug-Acid-Polymer Interactions and Miscibility in PVA Based Orodispersible Films.
  • Powder Coating Institute. (2025, February 25). The Impact of Curing Temperature on the Performance of Powder Coatings. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Research. (2025, April 12). ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS. Available at: [Link]

  • Zhang, Y., et al. (2024). Effect of Physicochemical Properties on the Basic Drug-Acid-Polymer Interactions and Miscibility in PVA Based Orodispersible Films. PubMed. Available at: [Link]

  • Li, J., et al. (2016). Hot-melt sub- and outercoating combined with enteric aqueous coating to improve the stability of aspirin tablets. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • FORCE Technology. (n.d.). How you can optimise the curing process for epoxy. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Evaluation of Gastric pH- Dependent Drug Interactions With Acid-Reducing Agents. Available at: [Link]

  • Muselík, J., et al. (2016). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. Available at: [Link]

  • Al-Khatib, S. N., et al. (2014). Influence of different process parameters on the quality film coating.
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Available at: [Link]

  • MeltPrep. (2021, November 18). Optimization of Solid Dispersion Formulation by VCM. Available at: [Link]

  • Ruqinba Chemical. (2024, September 30). How long does polyaspartic resin take to cure?. Available at: [Link]

  • Farway Electronic Co., Limited. (2025, September 21). What's the Curing Time for Different Coating Types?. Available at: [Link]

  • University of Helsinki. (n.d.). Studies on Aqueous Film Coating of Tablets Performed in a Side-Vented Pan Coater. Available at: [Link]

  • Zhang, Y., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Kim, D. W., et al. (2022). Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS. MDPI.
  • Sadeghi, F., & Ford, J. L. (2001).
  • Wlodarski, K., et al. (2015). Influence of Polymer Molecular Weight on Drug-Polymer Solubility: A Comparison between Experimentally Determined Solubility in PVP and Prediction Derived from Solubility in Monomer. PubMed. Available at: [Link]

  • Purdue University. (2024, April 11). 06_Polymer Size and Shape Terminology, Dissolution, and Solubility. Available at: [Link]

  • Scholars Research Library. (n.d.). Optimization and formulations for design of “Lag Phase” in the multilayer drug delivery system of amlodipine besylate and at. Available at: [Link]

  • Tanaka, M., et al. (2016). Difference in the Dissolution Behaviors of Tablets Containing Polyvinylpolypyrrolidone (PVPP) Depending on Pharmaceutical Formulation After Storage Under High Temperature and Humid Conditions. PubMed. Available at: [Link]

Sources

PVAP Film Coating Support Center: Troubleshooting Orange Peel Defects

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals systematically diagnose and resolve the "orange peel" defect in Polyvinyl Acetate Phthalate (PVAP) enteric coating processes.

PVAP is a highly effective enteric polymer, manufactured by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride, and is designed to dissolve at pH 5.0[1]. While it provides excellent gastric resistance, its unique rheological properties require precise kinetic and thermodynamic balancing during the coating process to prevent surface defects[2].

Mechanistic Causality of the Orange Peel Defect

The "orange peel" defect manifests as a bumpy, matte, and rough tablet surface that physically resembles the skin of an orange[3],[2]. Scientifically, this defect represents a failure of droplet coalescence .

When a PVAP solution droplet impacts the tablet bed, it must undergo kinetic spreading and merge with adjacent droplets before the solvent evaporates. If the solution's viscosity is too high[2],[4], or if the thermodynamic environment causes premature solvent evaporation[4],[5], the droplet "freezes" in a raised conformation. Similarly, poor atomization (droplets that are too large and heavy) prevents the formation of a continuous, homogeneous film[2],[6].

Diagnostic Workflow

Use the following self-guided flowchart to isolate the root cause of the orange peel defect in your PVAP coating process.

G Start Orange Peel Defect Detected Viscosity Assess PVAP Viscosity Start->Viscosity IsViscHigh Viscosity > Target? Viscosity->IsViscHigh Dilute Dilute Solution & Adjust Plasticizer IsViscHigh->Dilute Yes Atomization Assess Atomization Pressure IsViscHigh->Atomization No Validate Monitor Droplet Coalescence Dilute->Validate IsAtomLow Pressure Too Low? Atomization->IsAtomLow IncAtom Increase Air Pressure IsAtomLow->IncAtom Yes Thermodynamics Assess Inlet Air Temperature IsAtomLow->Thermodynamics No IncAtom->Validate IsTempHigh Temp Too High? Thermodynamics->IsTempHigh DecTemp Decrease Inlet Temperature IsTempHigh->DecTemp Yes IsTempHigh->Validate No DecTemp->Validate Success Smooth PVAP Film Achieved Validate->Success

Diagnostic workflow for resolving PVAP orange peel defects via rheological and thermodynamic tuning.

Troubleshooting Guide & FAQs

Q1: Why is my PVAP formulation specifically prone to high viscosity and subsequent orange peel defects? Answer: PVAP polymer chains can create significant intermolecular friction depending on the solid content and the solvent system utilized. High viscosity directly impedes the kinetic spreading of the droplet upon impact with the tablet core[2]. If the droplet cannot spread and flatten before the solvent evaporates, it leaves a textured, uneven finish[7],[4]. Causality-Driven Solution: Thin the coating solution by adding more solvent to lower the solid content (e.g., reducing from 12% to 8-9% w/w)[3],[4],[5].

Q2: How does atomization air pressure dictate the physical appearance of the PVAP film? Answer: Atomization air pressure controls the droplet size distribution. If the pressure is too low, the spray gun produces large, heavy droplets that fail to spread evenly across the tablet core, directly causing the orange peel effect[2]. Conversely, if the pressure is too high combined with a fast spray rate, it leads to uneven coating and spray drying[3],[6]. Causality-Driven Solution: Incrementally increase the atomizing air pressure to create finer droplets, ensuring they possess the correct kinetic energy to flatten upon impact[2],[4].

Q3: What is the thermodynamic impact of inlet air temperature on droplet coalescence? Answer: The inlet air temperature governs the solvent evaporation rate. If the temperature is excessively high, the solvent flashes off immediately upon the droplet's impact with the tablet bed[4],[5]. This rapid drying drastically spikes the localized viscosity of the droplet, arresting the spreading phase and leaving "spray-dried" particles or a bumpy texture[5]. Causality-Driven Solution: Lower the inlet air temperature and adjust the spray rate to give the PVAP coating adequate time to settle and coalesce evenly[4].

Q4: Can adjusting the plasticizer resolve this defect without compromising PVAP's enteric properties? Answer: Yes. Plasticizers intercalate between PVAP polymer chains, increasing free volume and reducing the glass transition temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This enhances the flexibility and spreading coefficient of the film[8]. However, you must carefully select a plasticizer compatible with PVAP to ensure the film remains insoluble in gastric fluids (pH < 5.0),[8].

Experimental Protocol: PVAP Coating Optimization & Validation

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next phase until the validation criteria of the current phase are met.

Phase 1: Rheological Calibration (Solution Preparation)
  • Measure Baseline: Quantify the baseline viscosity of your PVAP coating solution using a rotational viscometer at room temperature.

  • Adjust Viscosity: If the viscosity exceeds the target threshold for your specific spray nozzle, dilute the solution by adding 5-10% v/v of your designated solvent system[3],[5].

  • Self-Validation: Pour a small amount of the solution from a beaker. It must flow continuously without breaking into elastic strings. If stringing occurs, the polymer concentration is still too high.

Phase 2: Hydrodynamic Tuning (Spray Gun Setup)
  • Baseline Pressure: Set the initial atomization air pressure to the manufacturer's recommended baseline (typically 2.0 - 2.5 bar).

  • Pattern Testing: Perform a spray pattern test on a dark, blank surface for 3 seconds.

  • Calibration: If large droplets are observed, increase the atomization air pressure in 0.2 bar increments until a fine, homogeneous mist is achieved[2],[4].

  • Self-Validation: The spray angle should fully cover the target area without droplet pooling in the center or overspray hitting the pan walls.

Phase 3: Thermodynamic Balancing (Coating Pan Dynamics)
  • Temperature Control: Set the inlet air temperature to a moderate range (e.g., 45-50 °C) to prevent premature drying[4].

  • Pan Speed: Adjust the pan rotation speed (typically 10-15 RPM) to ensure optimal tablet tumbling, preventing overwetting or prolonged dwell times[2],[6].

  • Spray Rate: Initiate the spray rate at a conservative level (e.g., 10-15 g/min/gun ) to allow droplets time to spread and coalesce before the next pass[6],[4].

  • Self-Validation: Pause the process after 10 minutes. Inspect the tablet cores. They should feel slightly tacky but not wet, with a smooth, continuous film beginning to form. If the surface feels gritty, decrease the inlet temperature by 2 °C.

Quantitative Data Presentation

The following table summarizes the Critical Process Parameters (CPPs) for PVAP film coating, their typical ranges, and optimization strategies for resolving orange peel defects.

Critical Process ParameterTypical Operating RangeEffect of Deviation (High)Effect of Deviation (Low)Optimization Strategy for Orange Peel
PVAP Solid Content 8 - 12% w/wHigh viscosity, orange peel[2]Overwetting, prolonged processDilute to lower boundary (e.g., 8-9%)[4]
Atomization Air Pressure 2.0 - 3.5 barSpray drying, roughnessLarge droplets, orange peel[2]Increase incrementally by 0.2 bar[4]
Spray Rate 10 - 30 g/min/gun Overwetting, stickingSpray drying, brittle filmDecrease to allow kinetic spreading[4]
Inlet Air Temperature 45 - 60 °CPremature drying, orange peel[4]Overwetting, stickingDecrease by 2-5 °C[4]
Pan Speed 10 - 15 RPMEdge erosion, core breakageOverwetting, orange peel[2]Balance speed for proper tumbling[6]

References

  • 11+ Tablet Coating Defects and their Remedies - LFA Tablet Presses. 3

  • Tablet Coating Defects and Remedies You Should Know - Finetech. 7

  • Orange Peel Tablet Coating Defect - Pharmainform.2

  • Troubleshooting 5 Common Tablet Coating Defects: Bridging, Cratering, and Orange Peel - Jianpai Tech. 6

  • Common Defects in Tablet Coating and How to Address Them - OSD Machinery. 4

  • Coating Defects in Industrial Pharmacy - Scribd. 5

  • Oral Disintegrating Tablets: A Future Compaction - SciSpace. 1

  • Tablet coating 2 - Mustansiriyah University. 8

  • A REVIEW: FORMULATION AND EVALUATION OF COATING TABLET - ResearchGate. 9

Sources

Technical Support Center: Mitigating PVAP Hydrolytic Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and formulation researchers dealing with the physical and chemical instability of Polyvinyl Acetate Phthalate (PVAP) .

PVAP is a highly effective synthetic enteric polymer utilized to protect acid-labile active pharmaceutical ingredients (APIs) from gastric degradation [1]. However, its molecular architecture makes it susceptible to hydrolytic degradation during long-term storage. This guide decodes the causality behind these failures and provides self-validating protocols to ensure the integrity of your enteric-coated dosage forms.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why do our PVAP-coated batches lose their enteric resistance during long-term stability testing?

The Causality: PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride [1]. The polymer relies entirely on its intact phthalate ester groups to remain insoluble in acidic gastric environments (pH < 5.0). However, ester bonds are inherently vulnerable to nucleophilic attack by water.

When exposed to moisture and elevated temperatures (e.g., 37°C/80% RH), PVAP undergoes hydrolytic cleavage, releasing free phthalic acid and acetic acid [2]. This reaction is autocatalytic: the liberated acids lower the microenvironmental pH within the film, accelerating further ester hydrolysis. Consequently, the loss of functional phthalate groups alters the polymer's pH-dependent solubility, leading to premature dissolution in the stomach and failure of the enteric coat [3].

PVAP_Hydrolysis PVAP Intact PVAP Polymer (Ester Bonds) Reaction Hydrolytic Cleavage PVAP->Reaction Stress Moisture & Heat (Storage Stress) Stress->Reaction Catalyzes Phthalic Free Phthalic Acid (Lowers pH) Reaction->Phthalic Acetic Free Acetic Acid (Volatile Byproduct) Reaction->Acetic PVA Degraded Polymer Backbone Reaction->PVA

Caption: Mechanistic pathway of PVAP hydrolytic degradation under moisture and heat stress.

Q2: What are the measurable indicators of PVAP degradation before physical failure occurs?

The Causality: Chemical degradation precedes physical failure (such as film cracking or premature drug release). By monitoring specific quantitative markers, you can predict batch failure before it reaches the dissolution apparatus. Aqueous coatings are particularly susceptible to the hydrolysis of ester linkages upon storage [4].

Table 1: Quantitative Indicators of PVAP Hydrolysis

ParameterIntact PVAP BaselineDegraded PVAPAnalytical MethodCausality / Impact
Free Phthalic Acid < 0.5% w/w> 2.0% w/wHPLC (UV at 277 nm)Autocatalyzes further hydrolysis; lowers micro-pH.
Acetic Acid Release Undetectable> 48% volatile yieldHeadspace GC-MSIndicates cleavage of acetate groups; causes distinct odor [2].
Gastric Resistance < 5% release (2h, pH 1.2)> 10% drug releaseUSP Dissolution App IILoss of enteric properties due to cleaved phthalate groups [3].
Glass Transition (Tg) ~ 65°C (plasticized)Shifts downwardDSCPlasticization by moisture and free acids alters film mechanics.

Part 2: Formulation & Analytical Validation

Q3: Does our choice of plasticizer impact the hydrolytic stability of PVAP?

The Causality: Absolutely. Plasticizers are mandatory to lower the polymer's Tg and ensure robust, non-tacky film formation [1]. However, highly hygroscopic plasticizers (e.g., glycerin or high-MW PEGs) act as moisture sinks. They draw ambient water into the polymer matrix, directly fueling the hydrolysis of the ester linkages [4].

Solution: PVAP is highly compatible with lipophilic plasticizers like diethyl phthalate (DEP) and polyethylene glycol 400 [1]. Utilizing DEP provides a superior moisture barrier. Furthermore, organic-based solutions of PVAP exhibit far greater stability under high-stress storage conditions compared to aqueous dispersions [3].

Q4: How can we accurately quantify PVAP degradation without causing artificial degradation during sample prep?

The Causality: A common pitfall in analytical labs is extracting PVAP using heated aqueous buffers. Because PVAP hydrolyzes rapidly in alkaline or heated aqueous conditions [2], aqueous extraction will artificially inflate your free phthalic acid numbers. You must use a non-aqueous, self-validating extraction protocol.

Experimental Protocol: Self-Validating HPLC Quantification of Free Phthalic Acid

This protocol utilizes anhydrous methanol, as PVAP is soluble in methanol [1], preventing aqueous hydrolysis during sample preparation.

  • Non-Aqueous Extraction: Accurately weigh 100 mg of crushed PVAP-coated tablets. Extract using 50 mL of anhydrous Methanol. Sonicate for 15 minutes at 20°C (Strictly avoid heat to prevent thermal decomposition).

  • Polymer Precipitation: Add 50 mL of chilled 0.1N HCl to the solution. This selectively precipitates the intact PVAP polymer backbone while leaving the cleaved, free phthalic acid in the supernatant.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Separation:

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 0.1% Phosphoric acid in Water : Acetonitrile (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 277 nm (The phthalyl group exhibits a specific UV maximum at 277 ± 3 nm [5]).

  • System Self-Validation (Crucial Step): Before running samples, inject a known standard of Phthalic Acid (10 µg/mL).

    • Acceptance Criteria: Tailing factor < 1.5, Theoretical plates > 5000, %RSD of 5 replicate injections < 2.0%. If the standard shows secondary peaks, your mobile phase is inducing degradation, invalidating the run.

Part 3: Storage & Packaging Solutions

Q5: What are the definitive storage parameters required to halt hydrolysis?

The Causality: Because PVAP hydrolysis is driven by the synergistic stress of moisture and heat, ambient storage in permeable packaging is insufficient. Studies show that without a final protective moisture barrier, PVAP capsules exhibit poor physical stability within a month, even at room temperature [3]. To mitigate this, a holistic workflow from formulation to primary packaging must be adopted.

Mitigation_Workflow Start Formulation & Storage Workflow Excipient 1. Excipient Selection Use Lipophilic Plasticizers (e.g., DEP) Start->Excipient Coating 2. Coating Process Prioritize Organic Solutions over Aqueous Excipient->Coating Packaging 3. Primary Packaging Alu/Alu Blisters + Desiccants Coating->Packaging Storage 4. Environmental Control Strictly <25°C, <60% RH Packaging->Storage Validation 5. Stability Validation Monitor Free Phthalic Acid Storage->Validation

Caption: End-to-end workflow for mitigating PVAP hydrolysis from formulation to storage.

Actionable Directives:

  • Primary Packaging: Transition from PVC/PVDC blisters to Cold-Form Foil (Alu/Alu) blisters. Alu/Alu provides a near-zero Moisture Vapor Transmission Rate (MVTR).

  • Desiccation: Include silica gel or molecular sieve desiccants in HDPE bottle configurations to scavenge any trapped headspace moisture.

  • Climate Control: Mandate storage in airtight containers away from high temperatures and moisture [5]. Temperature excursions above 25°C exponentially increase the kinetics of ester cleavage.

References

1.1 2.2 3.3 4.5 5.4

Sources

Validation & Comparative

Comparative dissolution profiles of PVAP and cellulose acetate phthalate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Dissolution Profiles of Polyvinyl Acetate Phthalate (PVAP) and Cellulose Acetate Phthalate (CAP): A Formulator’s Guide

As drug development increasingly shifts toward targeted oral delivery, the selection of an appropriate enteric polymer dictates not only the survivability of acid-labile active pharmaceutical ingredients (APIs) but also their precise spatial release within the gastrointestinal tract. Polyvinyl acetate phthalate (PVAP) and cellulose acetate phthalate (CAP) are two foundational, pH-dependent polymers utilized in delayed-release formulations. While both rely on the ionization of phthalate moieties to trigger dissolution, their distinct polymer backbones and pKa values result in divergent pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of PVAP and CAP, detailing the mechanistic causality behind their dissolution behaviors and establishing self-validating experimental protocols for their evaluation.

Mechanistic Foundations of pH-Dependent Solubility

The dissolution of enteric coatings is fundamentally an ionization-driven phase transition. At the acidic pH of the stomach, the carboxylic acid groups of the phthalate moieties remain protonated and un-ionized, rendering the polymer hydrophobic and insoluble. As the dosage form transits into the alkaline environment of the small intestine, these groups ionize, causing electrostatic repulsion, polymer chain disentanglement, and rapid dissolution.

The critical differentiator between PVAP and CAP is their apparent pKa, which is dictated by the distance between adjacent ionizable groups and the inherent hydrophobicity of their respective backbones:

  • Polyvinyl Acetate Phthalate (PVAP): Synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride, PVAP exhibits a sharp solubility response at a lower pH threshold (pH 4.5–5.0)[1]. The lower pKa of its monomers enables rapid drug release in the duodenum, making it ideal for APIs that require proximal intestinal absorption[2].

  • Cellulose Acetate Phthalate (CAP): Comprising a cellulose backbone where approximately 50% of hydroxyl groups are acetylated and 25% are phthaloylated, CAP requires a more alkaline environment to achieve sufficient ionization[3]. It remains insoluble below pH 6.0, delaying drug release until the dosage form reaches the distal jejunum or ileum[4].

G Stomach Gastric Fluid (pH 1.2 - 3.5) PVAP PVAP Coated Tablet (pKa ~ 4.5) Stomach->PVAP Protonated (Intact) CAP CAP Coated Tablet (pKa ~ 5.5) Stomach->CAP Protonated (Intact) Duodenum Proximal Intestine (pH 5.0 - 5.5) Ileum Distal Intestine (pH 6.0 - 6.8) PVAP->Duodenum Ionized (Rapid Release) CAP->Duodenum Protonated (Intact) CAP->Ileum Ionized (Delayed Release)

Mechanistic pathway of pH-dependent dissolution for PVAP and CAP.

Comparative Performance and Stability Data

Beyond dissolution thresholds, the physical properties of the polymer films directly influence formulation stability. CAP is highly susceptible to hydrolysis under prolonged high temperature and humidity, leading to the cleavage of ester bonds and the release of free acetic and phthalic acids[4]. This hydrolytic degradation increases the film's permeability and can compromise gastric resistance over time. In contrast, PVAP demonstrates superior hydrolytic stability and is less prone to degradation under accelerated storage conditions[1].

Furthermore, the addition of plasticizers—necessary to lower the glass transition temperature (Tg) and prevent film brittleness—has a disproportionate effect on CAP. Increasing plasticizer concentrations significantly elevates the water vapor permeability of CAP films, whereas PVAP maintains a tighter, less permeable matrix even at high plasticizer loads[5].

ParameterPolyvinyl Acetate Phthalate (PVAP)Cellulose Acetate Phthalate (CAP)
Polymer Backbone Polyvinyl acetateCellulose
Dissolution pH Threshold pH 4.5 – 5.0[1]pH > 6.0[4]
Target Release Site Duodenum (Proximal Intestine)Jejunum / Ileum (Distal Intestine)[6]
Hydrolytic Stability High (Resistant to ambient hydrolysis)[1]Moderate (Susceptible at high temp/humidity)[4]
Water Vapor Permeability Lower[5]Higher (Highly dependent on plasticizer)[5]
Typical Plasticizers PEG 3000, Triethyl citrate[]Diethyl phthalate, Triacetin[1]

Self-Validating Experimental Methodology: Two-Stage Dissolution Profiling

To accurately compare the performance of PVAP and CAP, researchers must utilize a two-stage dissolution protocol. This system is inherently self-validating: the initial acid stage acts as an internal control to verify the integrity of the enteric film (ensuring <10% drug release), which is a prerequisite before evaluating the kinetics of the intestinal buffer stage.

Historically, compendial phosphate buffers have been used for the intestinal stage; however, they often yield poor in vitro-in vivo correlations by overestimating dissolution rates. To establish true causality between polymer chemistry and physiological performance, this protocol utilizes a physiological pH 6.8 bicarbonate buffer (modified Hanks buffer, mHanks), which accurately mimics the ionic composition and buffer capacity of the human intestinal milieu[8].

Step-by-Step Protocol
  • Coating Formulation Preparation:

    • PVAP System: Disperse PVAP in an aqueous system or dissolve in a methanol/dichloromethane mixture. Add 10% (w/w) PEG 3000 or triethyl citrate as a plasticizer to reduce Tg and ensure continuous film formation without tackiness[1][].

    • CAP System: Dissolve CAP in an acetone/water mixture (water content <0.5% to prevent blushing). Incorporate 15-20% (w/w) diethyl phthalate as a plasticizer[4][9].

  • Film Application: Apply the coating solutions to core tablets (e.g., 325 mg Aspirin or Diclofenac Sodium) using a fluidized bed air-suspension coater until a 5-9% weight gain is achieved[10][11]. Cure the tablets at 40°C for 24 hours to ensure complete solvent evaporation and polymer coalescence.

  • Acid Stage (Gastric Simulation): Place the coated tablets in a USP Apparatus II (Paddle) at 50 rpm. Submerge in 900 mL of 0.1 N HCl (pH 1.2) at 37.0 ± 0.5°C for exactly 2 hours.

  • Validation Check: Sample the acid media. Analyze via HPLC/UV. The system is validated for the next stage only if drug release is ≤10%[12].

  • Buffer Stage (Intestinal Simulation): Immediately transfer the tablets to 900 mL of pH 6.8 mHanks bicarbonate buffer at 37.0 ± 0.5°C[8].

  • Kinetic Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Replace with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the samples to generate the comparative dissolution curve. PVAP will typically exhibit complete release within 30-45 minutes, whereas CAP will demonstrate a delayed lag phase before rapid release[5][12].

W Prep 1. Core Preparation (API + Excipients) Coat 2. Film Coating (Polymer + Plasticizer) Prep->Coat Stage1 3. Acid Stage: 0.1 N HCl (pH 1.2, 2 Hours) Coat->Stage1 Check1 4. Gastric Resistance (Drug Release < 10%?) Stage1->Check1 Stage2 5. Buffer Stage: mHanks (pH 6.8, 4 Hours) Check1->Stage2 Pass Analysis 6. HPLC Quantification & Profile Generation Stage2->Analysis

Self-validating two-stage dissolution workflow for enteric-coated dosage forms.

Conclusion for Formulators

The choice between PVAP and CAP must be dictated by the targeted absorption window of the API. PVAP is the superior choice for drugs requiring rapid onset immediately post-gastric emptying (duodenal targeting) and formulations highly sensitive to moisture permeability. CAP remains a robust, cost-effective standard for delayed-release profiles targeting the distal intestine, provided that formulation scientists strictly control storage humidity and optimize plasticizer ratios to mitigate hydrolytic degradation.

References

  • "The permeability of enteric coatings and the dissolution rates of co
  • "Cellulose Acetate Phthal
  • "polyvinylacetate phthalate polymer CAS#: 34481-48-6" - ChemicalBook.
  • "Evolution of a physiological pH 6.
  • "Cellulose acetate phthal
  • "Enteric coated dosage forms are designed to resist the destructive action of the gastric fluid and to disintegrate in the intestinal tract.
  • "CAS 34481-48-6 (Polyvinyl acetate phthal
  • "ENTERIC COATING TECHNOLOGIES: ADVANCES IN ORAL DRUG DELIVERY SYSTEMS" - World Journal Of Pharmacy and Pharmaceutical Research.
  • "DESIGN AND EVALUATION OF PHARMACEUTICAL AQUEOUS CO
  • "Production of enteric capsules by means of hot-melt extrusion" - Ovid.
  • "Cellulose acetate phthalate – Knowledge and References" - Taylor & Francis.
  • "Enteric-co

Sources

A Senior Application Scientist's Guide to XRD Analysis of Drug Crystallinity in PVAP Solid Dispersions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the desired physical state of an active pharmaceutical ingredient (API) within a formulation is paramount. This is particularly true for amorphous solid dispersions (ASDs), a key strategy for enhancing the solubility and bioavailability of poorly water-soluble drugs.[1] Polyvinyl acetate phthalate (PVAP) has emerged as a valuable polymer carrier in these systems.[2][3] This guide provides an in-depth comparison of X-ray diffraction (XRD) with other analytical techniques for characterizing drug crystallinity in PVAP-based ASDs, offering practical insights and detailed experimental protocols.

The stability and efficacy of an ASD are directly linked to the amorphous state of the API.[1] Recrystallization can negate the solubility advantage and impact the final product's performance. Therefore, robust analytical methods to detect and quantify crystallinity are critical throughout the drug development lifecycle.[4][5]

The Power of X-ray Diffraction (XRD) in Characterizing Solid Dispersions

XRD is a cornerstone technique for the solid-state characterization of pharmaceuticals.[6] Its strength lies in its ability to distinguish between the ordered arrangement of atoms in a crystalline material and the disordered nature of an amorphous solid.[7]

When a beam of X-rays interacts with a crystalline sample, it diffracts at specific angles, producing a pattern of sharp, well-defined peaks. This diffraction pattern is a unique "fingerprint" of the crystalline structure.[8] In contrast, an amorphous material, lacking long-range order, scatters the X-rays to produce a broad, diffuse "halo."[9][10] In a semi-crystalline polymer system, the XRD pattern will be a combination of these two features.[7]

The fundamental principle governing this phenomenon is Bragg's Law:

nλ = 2d sinθ

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the interplanar spacing of the crystal lattice

  • θ is the angle of diffraction[11]

By analyzing the position, intensity, and width of the diffraction peaks, one can identify the crystalline phases present and quantify the degree of crystallinity.[12]

Experimental Workflow: XRD Analysis of PVAP Solid Dispersions

A successful XRD analysis hinges on a well-defined experimental protocol. The following workflow outlines the key steps for analyzing drug crystallinity in PVAP solid dispersions.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Data Acquisition cluster_interpretation Data Interpretation prep_start Start: Obtain PVAP Solid Dispersion grind Gently Grind to a Fine Powder prep_start->grind Homogenize mount Mount Powder on Sample Holder grind->mount Ensure Flat Surface prep_end Sample Ready for Analysis mount->prep_end instrument Configure XRD Instrument prep_end->instrument scan Perform 2θ Scan instrument->scan Set Scan Range & Rate data_acq Collect Diffraction Pattern scan->data_acq process Process Raw Data data_acq->process identify Identify Crystalline Peaks & Amorphous Halo process->identify Background Subtraction quantify Quantify Degree of Crystallinity identify->quantify Peak Area Analysis report Report Findings quantify->report

Caption: Workflow for XRD analysis of PVAP solid dispersions.

Detailed Experimental Protocol for XRD Analysis

1. Sample Preparation: The Critical First Step

Proper sample preparation is paramount to obtaining high-quality, reproducible XRD data. The goal is to present a representative sample with randomly oriented particles to the X-ray beam.[13]

  • Grinding: Gently grind the PVAP solid dispersion sample into a fine, homogeneous powder using a mortar and pestle.[13] Aggressive grinding should be avoided as it can induce amorphization or phase transformations.[14] For some samples, specialized mills like the XRD-Mill McCrone can preserve the crystal lattice structure.[15]

  • Mounting: Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.[13] This minimizes errors from sample displacement. Techniques like back-filling can be used to reduce preferred orientation effects.[13]

2. Instrument Configuration and Data Acquisition

  • Instrument: A modern powder X-ray diffractometer, such as the Thermo Scientific ARL EQUINOX 100 or Malvern Panalytical Aeris, is suitable for this analysis.[16][17]

  • X-ray Source: A copper X-ray source (Cu Kα radiation) is commonly used.

  • Scan Range (2θ): A typical scan range for pharmaceutical analysis is from 2° to 40° 2θ.

  • Scan Speed/Step Size: The appropriate scan speed and step size will depend on the sample's crystallinity. Slower scan speeds and smaller step sizes are generally used to detect low levels of crystallinity.

  • Data Collection: The instrument software will control the scan and collect the diffraction intensity at each 2θ angle.

3. Data Analysis and Interpretation

  • Phase Identification: The resulting diffractogram is analyzed for the presence of sharp peaks, which indicate crystallinity.[7] The positions of these peaks can be compared to a database of known crystalline phases to identify the specific polymorph of the drug.[8]

  • Quantification of Crystallinity: The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area of both the crystalline peaks and the amorphous halo.[7] This requires careful background subtraction and peak fitting.[10] The detection limit for crystalline material is typically below 2.5%.[18]

Comparative Analysis: XRD vs. Alternative Techniques

While XRD is a powerful tool, a multi-technique approach often provides a more comprehensive understanding of the solid-state properties of a drug formulation.[18]

TechniquePrincipleAdvantagesDisadvantages
X-ray Diffraction (XRD) Measures the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[11]Definitive method for identifying crystalline forms.[4] Can quantify the degree of crystallinity. Non-destructive.[18]Can be less sensitive to very low levels of amorphous content. Preferred orientation of particles can affect intensity.[18]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[19]Sensitive to thermal events like glass transitions, melting, and recrystallization.[20] Can provide information on drug-polymer miscibility.[21]Can be time-consuming.[21] Interpretation can be complex in multi-component systems.[22]
Solid-State Nuclear Magnetic Resonance (ssNMR) Probes the local chemical environment of atomic nuclei in a solid.Highly sensitive to different solid-state forms, including amorphous and crystalline. Can provide information on molecular mobility and drug-polymer interactions.[23]Requires larger sample amounts (milligrams).[23] Experiments can be time-consuming and expensive.[23]
Differential Scanning Calorimetry (DSC)

DSC is a valuable complementary technique to XRD.[19] It is particularly useful for detecting the glass transition temperature (Tg) of the amorphous phase and any melting endotherms associated with crystalline material.[24]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Data Acquisition cluster_interpretation Data Interpretation prep_start Start: Obtain PVAP Solid Dispersion weigh Accurately Weigh a Small Sample (5-7 mg) prep_start->weigh seal Seal Sample in an Aluminum Pan weigh->seal prep_end Sample Ready for Analysis seal->prep_end instrument Calibrate DSC Instrument prep_end->instrument heat Heat Sample at a Controlled Rate instrument->heat e.g., 10°C/min data_acq Record Heat Flow vs. Temperature heat->data_acq process Analyze Thermogram data_acq->process identify Identify Glass Transition (Tg) & Melting Peaks process->identify quantify Quantify Enthalpy of Melting identify->quantify report Report Findings quantify->report

Caption: Workflow for DSC analysis of drug-polymer miscibility.

  • Sample Preparation: Accurately weigh 5-7 mg of the PVAP solid dispersion into an aluminum DSC pan.[25] Seal the pan hermetically.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/minute, over a temperature range that encompasses the glass transition of the polymer and the melting point of the drug.[25]

  • Data Analysis: Analyze the resulting thermogram for a step change in the baseline, indicating the glass transition, and any endothermic peaks, which correspond to melting of crystalline material. The area under the melting peak can be used to quantify the amount of crystalline drug present.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful, non-destructive technique that provides detailed information about the local molecular environment.[23][26] It is highly sensitive to the physical form of the drug and can be used to quantify amorphous and crystalline content.[27][28]

ssNMR_Workflow cluster_prep Sample Preparation cluster_analysis ssNMR Data Acquisition cluster_interpretation Data Interpretation prep_start Start: Obtain PVAP Solid Dispersion pack Pack Sample into a Zirconia Rotor prep_start->pack prep_end Sample Ready for Analysis pack->prep_end instrument Place Rotor in Spectrometer prep_end->instrument spin Spin Sample at Magic Angle (54.7°) instrument->spin High-Speed Spinning acquire Acquire 13C CP-MAS Spectrum spin->acquire process Process FID to Obtain Spectrum acquire->process identify Identify Resonances for Amorphous & Crystalline Forms process->identify Fourier Transform quantify Quantify Relative Amounts by Peak Integration identify->quantify report Report Findings quantify->report

Caption: Workflow for ssNMR analysis of solid-state forms.

  • Sample Preparation: Pack the PVAP solid dispersion powder into a zirconia rotor.

  • Data Acquisition: The analysis is typically performed using a solid-state NMR spectrometer. A common experiment is the ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment. The sample is spun at a high speed at the "magic angle" of 54.7° to average out anisotropic interactions and obtain high-resolution spectra.[28]

  • Data Analysis: The resulting spectrum will show different chemical shifts for the carbon atoms in the crystalline and amorphous forms of the drug. The relative amounts of each form can be quantified by integrating the corresponding peaks.

Conclusion

The characterization of drug crystallinity is a critical aspect of developing robust and effective amorphous solid dispersions. While XRD stands out as the definitive method for identifying crystalline forms, a comprehensive understanding is best achieved through a multi-technique approach. By combining the strengths of XRD, DSC, and ssNMR, researchers can gain a detailed picture of the solid-state properties of their PVAP solid dispersions, ensuring product quality and performance.

References

  • X-ray diffraction | Polymer Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

  • In vitro characterization of a novel polymeric system for preparation of amorphous solid drug dispersions - PubMed. (2014, May 2). Retrieved from [Link]

  • In Vitro Characterization of a Novel Polymeric System for Preparation of Amorphous Solid Drug Dispersions - NIH. (2014, May 2). Retrieved from [Link]

  • Applications of solid-state NMR spectroscopy to pharmaceuticals. (2013, February 21). Retrieved from [Link]

  • Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. (n.d.). Retrieved from [Link]

  • Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy - PMC. (n.d.). Retrieved from [Link]

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations | Pharmaceutical Technology. (2025, March 12). Retrieved from [Link]

  • Crystallinity Determination for API Development - Labinsights. (2023, May 8). Retrieved from [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker. (n.d.). Retrieved from [Link]

  • Chapter 7. XRD (Chapter 8 Campbell & White, Alexander "X-ray Diffraction Methods in Polymer Science"). (n.d.). Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). Retrieved from [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010, October 1). Retrieved from [Link]

  • XRD for Amorphous and Crystalline Polymers - What to Look For - Drawell. (n.d.). Retrieved from [Link]

  • The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery. (n.d.). Retrieved from [Link]

  • Sample Preparation and Systematic Diffractometer Errors. (n.d.). Retrieved from [Link]

  • Analysis and Interpretation of Diffraction Data from Amorphous Materials. (2019, March 6). Retrieved from [Link]

  • XRD Sample Preparation: Best Practices for Different Sample Forms - Drawell. (2024, May 7). Retrieved from [Link]

  • X-Ray Diffraction for Polymers and Composites - Intertek. (n.d.). Retrieved from [Link]

  • Investigating drug-polymer interactions using optical DSC - Amazon AWS. (n.d.). Retrieved from [Link]

  • Identification of crystalline materials with X-Ray Diffraction (XRD) - FORCE Technology. (n.d.). Retrieved from [Link]

  • Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC. (n.d.). Retrieved from [Link]

  • Amorphous Solid Forms: The Use of X-ray Powder Diffraction (XRPD). (n.d.). Retrieved from [Link]

  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC. (n.d.). Retrieved from [Link]

  • Analysis of the Dissolution Mechanism of Drugs into Polymers: The Case of the PVP/Sulindac System - PMC. (2023, May 15). Retrieved from [Link]

  • Characterizing Temperature-Dependent Drug-Polymer Miscibility Using Thermo-Microscopy. (2020, July 29). Retrieved from [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). Retrieved from [Link]

  • Differential Scanning Calorimetric Analysis of Drug-Polymer Interaction in Glutinous Rice Based Microbeads - ResearchGate. (2025, August 6). Retrieved from [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. (n.d.). Retrieved from [Link]

  • Sample Preparation for X-Ray Diffraction Analysis - The XRD-Mill McCrone preserves the crystal lattice structure of the sample - Retsch. (2017, April 7). Retrieved from [Link]

  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications - Technology Networks. (2025, October 27). Retrieved from [Link]

  • Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films - MDPI. (2016, November 1). Retrieved from [Link]

  • Estimation of Crystallinity of Nifedipine-Polyvinylpyrrolidone Solid Dispersion by Usage of Terahertz Time-Domain Spectroscopy and of X-Ray Powder Diffractometer - PubMed. (2015, October 13). Retrieved from [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. (2025, April 10). Retrieved from [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3). Retrieved from [Link]

  • Applications of solid dispersions - JOCPR. (n.d.). Retrieved from [Link]

Sources

Mechanistic Profiling: PVAP vs. Alternative Enteric Polymers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biopharmaceutics and polymer chemistry, establishing a robust In Vitro-In Vivo Correlation (IVIVC) for enteric-coated formulations is one of the most complex challenges in drug development. The unpredictable nature of gastric emptying times often obscures the true absorption kinetics of delayed-release systems.

This guide provides an in-depth, objective comparison of Polyvinyl Acetate Phthalate (PVAP) against alternative enteric polymers (such as Eudragit® and CAP) and outlines a self-validating experimental framework for developing a Level A IVIVC.

To build a predictive IVIVC model, we must first understand the physicochemical triggers of the polymer matrix. PVAP is a vinyl acetate polymer functionalized with phthalic acid groups, designed to resist highly acidic gastric fluids while ionizing and dissolving as the pH rises in the small intestine[1].

The Causality of Polymer Selection:

  • Dissolution Threshold: PVAP has a lower pH dissolution threshold (pH > 5.0) compared to Eudragit L100-55 (pH > 5.5) and Cellulose Acetate Phthalate (CAP, pH > 6.0)[1][2]. This lower threshold allows PVAP to trigger drug release rapidly upon entry into the duodenum. This is mechanistically critical for APIs that have a narrow absorption window in the upper gastrointestinal tract.

  • Environmental Stability: While PVAP excels in rapid duodenal release, its stability under high humidity conditions can be a limiting factor. Studies have shown that PVAP coatings applied from aqueous dispersions can suffer from premature gastric release after storage at high humidity, whereas Eudragit L30D-55 maintains superior structural integrity under accelerated stability testing[3]. Therefore, formulating PVAP often requires organic solvent application or a protective sub-coat to ensure the IVIVC remains valid throughout the product's shelf life.

Table 1: Physicochemical & Performance Comparison of Enteric Polymers
PolymerChemical CompositionDissolution pH ThresholdOptimal PlasticizersHigh-Humidity StabilityTarget Release Site
PVAP Polyvinyl acetate phthalate> 5.0Triethyl citrate, DEPModerate (Requires seal coat)Duodenum / Upper GI
Eudragit L100-55 Methacrylic acid-ethyl acrylate> 5.5TEC, PEGHighProximal Small Intestine
CAP Cellulose acetate phthalate> 6.0DEP, TriacetinLow to ModerateDistal Small Intestine

Self-Validating Experimental Protocol for Level A IVIVC

A Level A IVIVC represents the highest category of correlation, establishing a point-to-point mathematical relationship between the in vitro dissolution rate and the in vivo absorption rate[4][5]. To ensure scientific integrity, the following protocol is designed as a self-validating system : the model is built using empirical data and immediately validated by its ability to back-predict pharmacokinetic (PK) parameters within a strict


 error margin[4].
Step 1: Formulation of Release Rate Variants

According to the 4[4], establishing a Level A IVIVC requires at least two (preferably three) formulations with distinct release rates.

  • Methodology: Manufacture three PVAP-coated tablet batches (Fast, Medium, Slow) by varying the enteric coating weight gain (e.g., 6%, 8%, and 10% w/w).

  • Causality: Varying the coating thickness alters the resistance to intestinal fluid permeation, deliberately shifting the

    
     (lag time) and the subsequent dissolution velocity. This provides the necessary pharmacokinetic spread to prove the correlation model holds across a defined design space.
    
Step 2: Biorelevant In Vitro Dissolution

Standard USP phosphate buffers often fail to predict in vivo enteric performance because their buffer capacity is artificially high, leading to overestimations of polymer dissolution rates.

  • Methodology: Utilize USP Apparatus III (reciprocating cylinder) to simulate gastrointestinal transit[2].

    • Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: Transition to a physiologically relevant bicarbonate-based buffer (e.g., mHanks buffer, pH 5.5)[2].

  • Causality: Bicarbonate buffers accurately reflect the luminal ionic strength and dynamic buffering capacity of the small intestine[2]. By matching the in vitro media to the physiological environment, the dissolution profile becomes a true surrogate for in vivo disintegration, validating the predictive power of the assay.

Step 3: In Vivo Pharmacokinetic Profiling
  • Methodology: Administer the three PVAP formulations to a statistically powered cohort (e.g., beagle dogs or human volunteers) in a randomized crossover design. Collect plasma samples at predefined intervals and quantify the API concentration to extract

    
     and 
    
    
    
    [5].
Step 4: Mathematical Deconvolution & Correlation
  • Methodology:

    • Apply the Wagner-Nelson method (for one-compartment models) to deconvolute the plasma concentration-time curve into the Fraction Absorbed (

      
      ).
      
    • Crucial Adjustment: Normalize the time scales by subtracting the in vivo lag time (

      
      , representing variable gastric emptying) and the in vitro lag time (the 2-hour acid stage)[4].
      
    • Plot Fraction Dissolved (

      
      ) against Fraction Absorbed (
      
      
      
      ). A linear regression with
      
      
      establishes the Level A IVIVC.

Comparative Data Analysis & Predictability Assessment

Once the correlation is established, the system must self-validate. We use the IVIVC model to predict the PK profiles from the in vitro dissolution data and compare them to the actual observed in vivo data. The FDA requires that the mean absolute predictability error (%PE) for


 and 

be

, with no individual formulation exceeding 15%[4].
Table 2: Deconvolution Data (In Vitro vs. In Vivo Dynamics)

(Representative experimental data for PVAP formulations)

Formulation (PVAP Coating)In Vitro

(pH 5.5 Bicarbonate)
In Vivo Mean

(hrs)
Observed

(ng/mL)
Observed

(ng·h/mL)
Fast (6% w/w) 25 min1.28504200
Medium (8% w/w) 45 min1.56804050
Slow (10% w/w) 75 min1.95103900
Table 3: Internal Predictability Error (%PE) Assessment
Formulation%PE

%PE

Validation Status
Fast 4.2%3.1%Pass (< 15%)
Medium 5.8%2.4%Pass (< 15%)
Slow 7.1%4.5%Pass (< 15%)
Mean Predictability 5.7% 3.3% System Validated (< 10%)

Workflow Visualization

IVIVC_PVAP Fmt Formulation Variants (PVAP 6%, 8%, 10% WG) InVitro Biorelevant Dissolution (Bicarbonate Buffer + USP III) Fmt->InVitro InVivo In Vivo PK Profiling (Plasma Conc. vs Time) Fmt->InVivo TimeScale Time-Scaling & Tlag Adjustment (Normalize Gastric Emptying) InVitro->TimeScale Fraction Dissolved Deconv Wagner-Nelson Deconvolution (Extract Fraction Absorbed) InVivo->Deconv Deconv->TimeScale Fraction Absorbed Correlate Level A IVIVC Model (Fraction Dissolved = Fraction Absorbed) TimeScale->Correlate Validate Predictability Assessment (%PE < 10% for Cmax & AUC) Correlate->Validate

Workflow for establishing and validating a Level A IVIVC for PVAP enteric-coated formulations.

Conclusion

PVAP is a highly effective enteric polymer for targeting the upper gastrointestinal tract due to its low pH dissolution threshold. However, establishing a Level A IVIVC for PVAP-coated tablets requires careful mitigation of gastric emptying variability and environmental stability issues. By employing physiologically relevant bicarbonate buffers and rigorous time-scaling deconvolution techniques, formulation scientists can create a self-validating IVIVC model that accurately predicts in vivo performance, thereby streamlining regulatory submissions and reducing the need for extensive human bioequivalence trials.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Food and Drug Administration (FDA).4

  • In vitro release characteristics of hard shell capsule products coated with aqueous- and organic-based enteric polymers. PubMed / NIH.3

  • In Vitro Methodologies for Evaluating Colon-Targeted Pharmaceutical Products and Industry Perspectives for Their Applications. MDPI. 2

  • Advances in the development of amorphous solid dispersions: The role of polymeric carriers. PMC / NIH. 1

  • Use of IVIVC in the Development of Oral Extended-Release Formulations: A Personal Perspective. Dissolution Technologies. 5

Sources

A Senior Application Scientist's Guide to Comparing the Moisture Permeability of PVAP and HPMCP Films

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, selecting the appropriate polymer for film coating is a critical decision that directly impacts the stability, efficacy, and shelf-life of pharmaceutical dosage forms. Moisture is a primary adversary, capable of degrading active pharmaceutical ingredients (APIs), altering release profiles, and compromising product integrity. This guide provides an in-depth, objective comparison of the moisture permeability of two commonly used polymers: Polyvinyl Alcohol (PVAP) and Hydroxypropyl Methylcellulose Phthalate (HPMCP). We will delve into their fundamental material properties, the standardized methodology for evaluating moisture barrier performance, and present comparative data to inform your selection process.

Foundational Polymer Characteristics: A Tale of Two Structures

The moisture permeability of a polymer film is intrinsically linked to its chemical structure and molecular arrangement. Understanding these fundamentals is key to predicting and interpreting their performance as moisture barriers.

Polyvinyl Alcohol (PVAP)

PVAP is a synthetic polymer celebrated for its excellent film-forming capabilities and gas barrier properties.[1][2] Its structure is characterized by a high density of hydroxyl (-OH) groups along its carbon backbone.[3] These hydroxyl groups are hydrophilic, readily forming hydrogen bonds with water molecules.[1][3] This inherent hydrophilicity suggests that PVAP would be relatively permeable to water vapor.

However, the moisture barrier performance of PVAP is not solely dictated by its hydrophilic nature. It is significantly influenced by:

  • Crystallinity: PVAP is a semi-crystalline polymer. The tightly packed crystalline regions are less permeable to water molecules, creating a more tortuous path and restricting molecular movement.[1][3] Processing conditions that favor higher crystallinity, such as slow cooling, can substantially decrease moisture permeability.[3]

  • Degree of Hydrolysis (DH): PVAP is produced by the hydrolysis of polyvinyl acetate. The DH indicates the percentage of acetate groups replaced by hydroxyl groups. A lower DH means more residual acetate groups, which are less hydrophilic than hydroxyl groups. Consequently, films made from PVAP with a lower DH tend to exhibit lower water vapor permeability.[4]

Hydroxypropyl Methylcellulose Phthalate (HPMCP)

HPMCP is a derivative of hydroxypropyl methylcellulose (HPMC), widely used as an enteric coating for tablets and capsules. Its structure is a cellulose backbone modified with hydroxypropyl, methoxy, and, crucially, phthalyl groups. The phthalyl groups contain carboxylic acid moieties, which are ionized at intestinal pH but remain protonated and insoluble in the acidic environment of the stomach.

The key factors influencing HPMCP's moisture permeability include:

  • Substitution Degree: The type and number of substituent groups on the cellulose backbone affect the polymer's polarity and its interaction with water.[5]

  • Phthalyl Content: The phthalyl groups add a degree of hydrophobicity compared to the parent HPMC polymer, but the overall molecule retains significant hydrophilicity. The specific grade of HPMCP, which is determined by the phthalyl content and viscosity, will influence its moisture barrier properties.[6]

  • Additives: Like most cellulosic polymers used in film coating, HPMCP formulations often include plasticizers to improve film flexibility. These additives can increase the free volume within the polymer matrix, potentially increasing water vapor permeability.[7][8]

The Mechanism: How Water Vapor Travels Through Polymer Films

For both PVAP and HPMCP, the transport of water vapor across the film primarily follows a solution-diffusion mechanism .[3] This process can be broken down into three steps:

  • Adsorption: Water molecules from the high-humidity environment adsorb onto the surface of the film.

  • Diffusion: The adsorbed water molecules dissolve into the polymer matrix and then move, or diffuse, through the amorphous regions of the polymer from an area of high concentration to an area of low concentration.

  • Desorption: Once the water molecules reach the other side of the film (the low-humidity environment), they desorb from the surface.

The overall rate of this process, known as the Water Vapor Transmission Rate (WVTR), is the key performance metric for a moisture barrier.

Quantifying the Barrier: The WVTR Experimental Protocol

To provide reliable and comparable data, a standardized method is essential. The most widely accepted standard for determining the WVTR of materials like polymer films is ASTM E96 / E96M.[9][10][11][12][13] This standard outlines gravimetric methods for measuring the rate of water vapor transmission.

Experimental Protocol: ASTM E96 - Desiccant Method (Procedure A)

This method measures the rate of water vapor movement into a dish containing a desiccant, through the film sample, under controlled atmospheric conditions.

Objective: To determine the Water Vapor Transmission Rate (WVTR) of PVAP and HPMCP films.

Materials & Equipment:

  • Test Dish: A light, non-corroding dish with a deep rim.

  • Test Specimen: The polymer film (PVAP or HPMCP) to be tested, free of defects.

  • Desiccant: Anhydrous calcium chloride.

  • Sealant: A wax or other suitable sealant to create an airtight seal between the dish and the film.

  • Environmental Chamber: Capable of maintaining constant temperature (e.g., 23°C) and relative humidity (e.g., 50% RH).

  • Analytical Balance: To measure weight changes with high precision.

Step-by-Step Methodology:
  • Sample Preparation: Cut a circular specimen of the polymer film that is large enough to cover the mouth of the test dish.

  • Desiccant Filling: Add a desiccant, such as anhydrous calcium chloride, to the test dish, filling it to within approximately 6 mm of the film specimen once it is sealed in place.

  • Specimen Sealing: Place the film specimen over the mouth of the dish. Seal the edges of the film to the rim of the dish using a sealant (e.g., molten wax) to ensure an airtight barrier. This prevents moisture from leaking in through the sides.

  • Initial Weighing: Immediately after sealing, weigh the entire assembly (dish + desiccant + film + sealant) on an analytical balance. This is the initial weight (W₁).

  • Incubation: Place the test assembly into the environmental chamber, which is maintained at a controlled temperature and humidity (e.g., 23°C and 50% RH). The controlled atmosphere creates a known water vapor pressure gradient across the film.

  • Periodic Weighing: Remove the assembly from the chamber at regular intervals (e.g., every 24 hours) and weigh it. Record the weight (Wₓ) and the time interval (t).

  • Data Collection: Continue the weighings until a steady rate of weight gain is achieved. This is indicated by a constant slope when weight is plotted against time. The test may take several days to reach a steady state.[9]

  • Calculation of WVTR: The WVTR is calculated from the slope of the linear portion of the weight vs. time graph.

    • Calculate the rate of weight gain (G/t) in grams per hour (g/h).

    • WVTR is then calculated using the formula: WVTR = (G/t) / A where:

      • G/t is the rate of weight gain (g/h)

      • A is the area of the film exposed to moisture (the area of the dish mouth, in m²)

    • The final result is typically expressed in g/m²·day.[11]

Experimental Workflow Visualization

WVTR_ASTM_E96 cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_film 1. Cut Film Specimen fill_dish 2. Fill Dish with Desiccant prep_film->fill_dish seal_film 3. Seal Film to Dish fill_dish->seal_film weigh_initial 4. Initial Weighing (W1) seal_film->weigh_initial incubate 5. Place in Controlled Environment Chamber weigh_initial->incubate weigh_periodic 6. Periodic Weighing (Wx) incubate->weigh_periodic steady_state 7. Achieve Steady State (Constant Weight Gain) weigh_periodic->steady_state Repeat until... plot_data 8. Plot Weight vs. Time steady_state->plot_data calc_slope 9. Determine Slope (G/t) plot_data->calc_slope calc_wvtr 10. Calculate WVTR WVTR = (G/t) / A calc_slope->calc_wvtr

Caption: Workflow for WVTR measurement using the ASTM E96 Desiccant Method.

Comparative Data & Performance Analysis

Polymer FilmGradeWVTR (g/m²·24hr)Test ConditionsSource
HPMCP HP-558625°C, 0-75% RH[6]
HPMCP HP-55S9525°C, 0-75% RH[6]
HPMCP HP-509925°C, 0-75% RH[6]
PVAP (PVA) Unmodified~15-2025°C, 50-90% RH[4][14]
PVAP (PVA) Modified/Cross-linked~3-1025°C, 50-90% RH[14][15]

*Note: WVTR values for PVAP are highly variable and depend significantly on the degree of hydrolysis, crystallinity, and any modifications or cross-linking agents used. The values presented are estimations derived from multiple sources for illustrative purposes.

Analysis of Results

Based on the available data and the underlying chemical principles, a clear distinction emerges:

  • HPMCP films generally exhibit higher water vapor permeability compared to optimized PVAP films. The data from Shin-Etsu for various HPMCP grades shows WVTR values in the range of 86-99 g/m²·24hr.[6] This is consistent with its cellulosic structure, which, despite modification, retains a significant number of hydrophilic groups. The stability of HPMCP itself can be compromised by high humidity, leading to increased permeability.[7]

  • PVAP's moisture barrier performance is highly tunable and can be superior to HPMCP. While unmodified, highly hydrolyzed PVAP is quite permeable to moisture, its performance can be dramatically enhanced.[4] By controlling the crystallinity or introducing cross-linking agents, the pathways for water diffusion can be significantly restricted, leading to a much lower WVTR.[3][15] Studies have shown that modifications can reduce the WVTR of PVAP films by several factors.[14]

The fundamental reason for this difference lies in the crystallinity of PVAP. The dense, ordered crystalline regions in PVAP act as effective barriers to water molecules, a structural advantage that the more amorphous HPMCP lacks to the same degree.

Conclusion for the Drug Development Professional

The choice between PVAP and HPMCP for controlling moisture ingress is not straightforward and depends entirely on the specific requirements of the drug product.

  • HPMCP is an outstanding and reliable choice for enteric protection , where its primary role is to prevent drug release in the stomach. While it offers a moderate barrier to moisture, it may not be suitable for highly moisture-sensitive APIs without the use of additional protective packaging. Its permeability is relatively stable across different grades, but it is generally higher than that of optimized PVAP.

  • PVAP offers the potential for a superior moisture barrier , provided the grade and formulation are carefully selected and processed. For APIs that are extremely sensitive to hydrolysis or moisture-induced degradation, a film coating based on a high-crystallinity or cross-linked grade of PVAP could provide significantly better protection than HPMCP.

Final Recommendation: While this guide provides a comparative framework, empirical testing is non-negotiable. It is imperative to conduct WVTR studies using the specific polymer grades and film coating formulations under consideration, as additives like plasticizers and pigments can alter the final permeability. By grounding your selection in both fundamental polymer science and rigorous experimental data, you can design a robust formulation that ensures product stability and performance.

References

  • Vertex AI Search. (2025). ASTM E96 Testing: Complete Guide to Water Vapor Transmission Rate (WVTR)
  • Gintronic AG. (n.d.).
  • NEWS. (2023).
  • The ANSI Blog. (2025). ASTM E96-22: Water Vapor Transmission Standard Test Methods.
  • ASTM International. (1995).
  • ResearchGate. (n.d.). Water vapor transmission rate (WVTR) and water vapor permeability (WVP) of HPMC films reinforced with different MFC/NFC contents.
  • Shin-Etsu Chemical Co., Ltd. (n.d.).
  • PMC. (n.d.).
  • VICHEM. (2026). Moisture Vapor Permeability of PVA Film.
  • MDPI. (2024).
  • Polyva. (2024). Barrier Properties of PVA Films Against Moisture and Gases.
  • ResearchGate. (n.d.). Water vapor permeability (WVP; g mm/m2 kPa1 h1) of polyvinyl alcohol (PVA) films as function of glutaraldehyde and multiwalled carbon nanotubes (MWCNT)
  • Anxin Cellulose Co., Ltd. (2025). The Stability of HPMCP Under Different Storage Conditions.
  • International Journal of Pharmaceutical Sciences. (2025).
  • ResearchGate. (n.d.). Moisture permeability for (8:2) HPMC/PVA blends films containing....
  • Pharma Excipients. (2018). Mechanical properties of hydroxypropyl methylcellulose films.
  • MDPI. (2020). High Oxygen and Water-Vapor Transmission Rate and In Vitro Cytotoxicity Assessment with Illite-Polyethylene Packaging Films.
  • Scielo. (n.d.).
  • Google Patents. (n.d.).
  • Poly Print. (n.d.).
  • ResearchGate. (2022). Comparative Effect of Different Plasticizers on Barrier, Mechanical, Optical, and Sorption Properties of Hydroxypropyl Methylcel.
  • PMC. (2019). Effect of various additives on the properties of the films and coatings derived from hydroxypropyl methylcellulose—A review.
  • Measurlabs. (n.d.). Water vapor transmission rate (WVTR) of plastic films and sheeting.
  • CMC Klebetechnik GmbH. (2021). Water vapor permeability of various plastic films.
  • Labthink. (n.d.).
  • ResearchGate. (n.d.).
  • Academia.edu. (n.d.). (PDF) Comparative studies on the permeability to water and to water vapor of plastic materials by the hygrophotographic technique.
  • Research Trend. (2015). Evaluation of Moisture Absorption and Permeability to water vapor Cellulose Nanocomposites and its effect on Moisture, Mold and.

Sources

Validation of dissolution methods for PVAP enteric capsules

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Dissolution Methods for PVAP Enteric Capsules: A Comparative Guide

Executive Summary

Enteric coatings are indispensable for protecting acid-labile active pharmaceutical ingredients (APIs) from gastric degradation and preventing localized gastric mucosal irritation. Among the available pH-responsive polymers, Polyvinyl Acetate Phthalate (PVAP) offers distinct pharmacokinetic advantages for targeted duodenal delivery. This guide provides an in-depth mechanistic comparison of PVAP against alternative enteric polymers and establishes a rigorously validated, self-correcting dissolution methodology based on United States Pharmacopeia (USP) guidelines.

Mechanistic Profiling: PVAP vs. Alternative Enteric Polymers

Enteric coatings function via pH-dependent ionization. In the highly acidic environment of the stomach (pH 1.0–3.5), the carboxylic acid functional groups on the polymer backbone remain protonated and insoluble[1]. Upon transition into the small intestine, the physiological rise in pH induces deprotonation. The polymer subsequently swells and dissolves, releasing the encapsulated API[2].

PVAP is synthesized via the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride. Its dissolution kinematics differ significantly from cellulosic or methacrylic alternatives, primarily due to its lower pH threshold.

G Root Enteric Polymers PVAP PVAP Dissolution pH ~5.0 Root->PVAP HPMCP HPMCP Dissolution pH 5.0-5.5 Root->HPMCP CAP CAP Dissolution pH ~6.0 Root->CAP Meth Methacrylates Dissolution pH 5.5-7.0 Root->Meth

Mechanistic classification and dissolution pH thresholds of common enteric polymers.

Causality in Polymer Selection: PVAP’s dissolution threshold of ~pH 5.0 ensures rapid disintegration immediately upon gastric emptying into the duodenum. This minimizes the therapeutic lag time often observed with Cellulose Acetate Phthalate (CAP) (pH ~6.0) or certain methacrylates (pH >7.0), which may not release the drug until reaching the distal jejunum or ileum[3]. Furthermore, PVAP exhibits superior hydrolytic stability compared to CAP, which is prone to hydrolytic degradation and the release of free phthalic acid upon exposure to moisture during shelf-life.

Table 1: Comparative Physicochemical and Dissolution Properties of Enteric Polymers

PolymerDissolution Threshold (pH)Acid Resistance (0.1 N HCl)Plasticizer DependencyStability / Hydrolytic Risk
PVAP ~5.0HighLowHigh (Resists hydrolysis)
HPMCP 5.0 - 5.5HighModerateModerate (Moisture sensitive)
CAP ~6.0ModerateHighLow (Prone to hydrolysis)
Methacrylates >5.5Very HighModerateHigh (Synthetic backbone)

Methodological Framework: Causality in USP Dissolution Design

Validating the dissolution of PVAP enteric capsules requires a biphasic approach to accurately simulate gastrointestinal transit. The USP <711> and <1092> dictate a two-stage test: an Acid Stage followed by a Buffer Stage[4].

  • Acid Stage (0.1 N HCl, pH 1.2): Simulates the maximum fasted-state gastric residence time (typically 2 hours). The objective is to prove the PVAP shell resists premature hydration and API release (<10% release)[3].

  • Buffer Stage (pH 6.8 Phosphate Buffer): Simulates the jejunal environment. While PVAP dissolves at pH 5.0, testing at pH 6.8 ensures complete and rapid sink conditions for the API, allowing the test to evaluate the formulation's inherent release kinetics rather than the polymer's solubility limit[5].

Method A vs. Method B (Media Addition vs. Media Exchange): For PVAP capsules, Method B (Media Exchange) is strictly recommended. Method A involves adding a concentrated alkaline buffer directly to the existing acid. Studies using planar laser-induced fluorescence (PLIF) have demonstrated that rapid buffer addition can create localized high-pH "hot spots" due to heterogeneous flow patterns[6]. These hot spots can artificially accelerate the dissolution of the highly pH-sensitive PVAP film. Method B, where the acid is completely drained and replaced with pre-warmed buffer, eliminates this variable and ensures a uniform pH transition[5].

G A Stage 1: Acid Resistance 0.1 N HCl, pH 1.2 (2 Hours) B Acid Stage Sampling Verify <10% Drug Release A->B C Stage 2: Buffer Transition Media Exchange B->C D Buffer Stage Dissolution pH 6.8 Phosphate Buffer C->D E Buffer Stage Sampling Verify >80% Drug Release D->E F HPLC / UV-Vis Analysis Quantification E->F

Two-stage USP dissolution testing workflow for delayed-release PVAP enteric capsules.

Self-Validating Experimental Protocol for PVAP Capsules

To ensure absolute data integrity, the following protocol is designed as a self-validating system, incorporating internal controls to isolate formulation performance from analytical artifacts.

Equipment Setup: USP Apparatus 2 (Paddles) at 50 rpm. Causality for Sinkers: Hard capsules inherently float in aqueous media due to entrapped air. Floating alters hydrodynamics, exposing the capsule to inconsistent shear forces. A 316-stainless steel wire helix sinker ensures the capsule remains at the bottom of the vessel, standardizing fluid velocity across the PVAP surface[7].

Step 1: System Suitability & Baseline Validation (Self-Correction)
  • Action: Inject the API standard 5 times into the HPLC before sample analysis. Analyze blank dissolution media (0.1 N HCl and pH 6.8 buffer) and a placebo capsule (excipients + PVAP shell, no API).

  • Causality: Ensures instrument precision (RSD < 2.0%) and confirms that neither the PVAP shell nor the buffers exhibit overlapping UV absorbance with the API.

Step 2: Media Preparation & Deaeration
  • Action: Heat media to 41°C, vacuum filter through a 0.45 µm membrane, and stir prior to equilibrating at 37 ± 0.5 °C.

  • Causality: Dissolved gases form micro-bubbles on the capsule shell during the test. These bubbles act as a physical barrier to the dissolution medium and alter the capsule's buoyancy, leading to erratic release profiles[7].

Step 3: Acid Stage (Gastric Simulation)
  • Action: Add 900 mL of 0.1 N HCl to the vessels. Insert PVAP capsules fitted with sinkers. Run paddles at 50 rpm for 120 minutes.

Step 4: Acid Stage Sampling
  • Action: Withdraw a 10 mL aliquot at exactly 120 minutes. Filter immediately through a 0.45 µm syringe filter.

  • Causality: Verifies the integrity of the PVAP coating against gastric acid. Immediate filtration halts any further dissolution of micro-particulates drawn into the syringe[5].

Step 5: Media Exchange (Buffer Transition)
  • Action: Halt paddles. Carefully drain the 0.1 N HCl from the vessel without disturbing the capsule. Immediately add 900 mL of pre-warmed (37 °C) pH 6.8 phosphate buffer[5].

  • Causality: Prevents the localized pH "hot spots" that occur during direct buffer addition, which can prematurely degrade the PVAP film and yield false-positive failure rates[6].

Step 6: Buffer Stage (Intestinal Simulation)
  • Action: Resume paddles at 50 rpm for 45-60 minutes. Withdraw 10 mL aliquots at 10, 20, 30, and 45 minutes.

Data Interpretation and Acceptance Criteria

Table 2: Biphasic Dissolution Acceptance Criteria

StageTime PointUSP Acceptance CriteriaMechanistic Implication
Acid Stage 120 min≤ 10% API releasedConfirms PVAP protonation and shell integrity in gastric pH.
Buffer Stage 45 min≥ 80% API released (Q)Confirms PVAP deprotonation, swelling, and complete API liberation.

If a formulation fails the acid stage, the root cause is typically insufficient PVAP coating weight or a compromised capsule seal. If it fails the buffer stage, the root cause is often excessive plasticizer use leading to polymer curing over time, or an incompatible core excipient retarding API solubility.

References

  • What are Enteric Coated Tablets? - Colorcon. Available at:[Link]

  • A SCIENTIFIC REVIEW ON ENTERIC COATED TABLET - Googleapis. Available at: [Link]

  • CA2687130A1 - Solid dosage forms comprising an enteric coating with accelerated drug release - Google Patents.
  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. Available at: [Link]

  • Evaluation of the USP dissolution test method A for enteric-coated articles by planar laser-induced fluorescence - PubMed. Available at: [Link]

  • Dissolution Testing of a Controlled-Release Capsule Formulation - Dissolution Technologies. Available at:[Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. Available at:[Link]

Sources

Bioequivalence Studies of Generic PVAP Enteric Formulations: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of generic delayed-release dosage forms requires precise matching of the reference listed drug's (RLD) release profile to ensure therapeutic equivalence. Polyvinyl acetate phthalate (PVAP) is a premier enteric coating polymer used to protect acid-labile active pharmaceutical ingredients (APIs)—such as proton pump inhibitors (PPIs) and non-steroidal anti-inflammatory drugs (NSAIDs)—from gastric degradation 1. This guide provides drug development professionals with a mechanistic and methodological framework for conducting robust in vitro and in vivo bioequivalence (BE) studies for generic PVAP formulations.

Mechanistic Grounding: The Case for PVAP

The selection of an enteric polymer dictates the formulation's resilience in the stomach and its release kinetics in the duodenum. PVAP consists of a long-chain polymer backbone with ionizable carboxyl groups (pKa ranging between 4 and 6) 2. In the highly acidic environment of the stomach, these carboxyl groups remain unionized, rendering the polymer insoluble and biologically inactive 3.

Causality in Polymer Selection: Compared to methacrylic acid copolymers (e.g., Eudragit L100-55), which dissolve at pH 5.5, PVAP has a lower dissolution pH threshold of 5.0 [[4]](). Because PVAP's pKa is lower, its ionization fraction is significantly less affected by inter-patient variations in intestinal pH 4. This ensures a more predictable and rapid drug release upon gastric emptying, reducing the risk of bio-inequivalence caused by physiological variability.

Table 1: Comparative Properties of Common Enteric Polymers
PolymerAbbreviationDissolution pH ThresholdKey Mechanistic Characteristics
Polyvinyl Acetate Phthalate PVAP 5.0 Lower pKa; highly resistant to gastric acid; less sensitive to intestinal pH shifts [[4]]().
Methacrylic Acid CopolymerEudragit L100-555.5Synthetic, widely used, but requires a slightly more alkaline environment to trigger release 4.
Hydroxypropyl Methylcellulose PhthalateHPMCP5.0 - 5.5Excellent film-forming properties but can be sensitive to high relative humidity during storage 5.
Cellulose Acetate PhthalateCAP6.0Traditional polymer; higher dissolution threshold delays release further down the GI tract [[1]]().

In Vitro Bioequivalence: The Self-Validating Two-Stage Protocol

A lack of predictive in vitro dissolution methods is a frequent cause of failure for generic enteric-coated products [[6]](). To ensure trustworthiness, the dissolution protocol must act as a self-validating system: the formulation must first prove it can survive the stomach before its intestinal release profile is even considered.

Step-by-Step Methodology (USP Apparatus II)
  • Acid Stage (Gastric Simulation): Place the PVAP-coated dosage form in 750–900 mL of 0.1 N HCl (pH 1.2) at 37±0.5°C with a paddle speed of 50 rpm for exactly 2 hours [[7]]().

    • Causality: This mimics the maximum acidic stress of a fasted stomach.

  • Acid Stage Validation: Withdraw an aliquot and quantify the API. The release must be ≤10% 5. If >10% is released, the PVAP coating has failed, and the buffer stage is invalid.

  • Buffer Stage (Intestinal Simulation): Adjust the medium to pH 6.8 (e.g., by adding 0.2 M tribasic sodium phosphate) or transfer the dosage form to a fresh pH 6.8 phosphate buffer 5.

  • Buffer Stage Sampling: Monitor dissolution over 45 to 60 minutes. Because PVAP disintegrates at pH 5.0 8, the formulation should exhibit rapid and complete drug release within 45 minutes in the pH 6.8 medium [[5]]().

  • Quantification: Analyze samples using validated HPLC or UV-Vis spectroscopy 9.

InVitroWorkflow Start Generic PVAP Formulation Acid Acid Stage: 0.1 N HCl (2h) Simulates Gastric Transit Start->Acid AcidCheck Check: ≤10% API Release Acid->AcidCheck Buffer Buffer Stage: pH 6.8 (1h) Simulates Intestinal Release BufferCheck Check: ≥80% API Release Buffer->BufferCheck AcidCheck->Buffer If Passed Analysis HPLC / UV-Vis Analysis AcidCheck->Analysis BufferCheck->Analysis Result In Vitro Equivalence Analysis->Result

Workflow of the two-stage in vitro dissolution testing for PVAP enteric formulations.

In Vivo Pharmacokinetic Bioequivalence

While dissolution profiles provide mechanistic assurance, regulatory agencies (FDA, EMA) mandate that bioequivalence for delayed-release formulations be proven in vivo under both fasting and fed conditions 6.

Causality in Clinical Design: The fasting state is universally considered the most sensitive condition to detect potential bio-inequivalence 6. Gastric residence time in a fasted stomach varies wildly (20 to 120 minutes) [[6]](). If the PVAP coating is poorly applied, the acidic environment will degrade the API, resulting in a failed


 endpoint. Conversely, the fed state study evaluates the formulation's susceptibility to dose-dumping when mixed with high-fat meals.
Step-by-Step Clinical Methodology
  • Subject Selection: Enroll a statistically powered cohort of healthy adult volunteers (typically n=24 to 36) .

  • Study Design: Implement a randomized, single-dose, two-way crossover design (Test vs. Reference) with an appropriate washout period (≥5 half-lives).

  • Fasted Dosing: Administer the PVAP formulation with 240 mL of water following an overnight fast of at least 10 hours [[6]]().

  • Fed Dosing: Administer the formulation 30 minutes after the start of a standardized high-fat, high-calorie breakfast.

  • Blood Sampling: Collect serial blood samples at pre-defined intervals. For delayed-release products, intensive sampling around the expected

    
     is critical to accurately capture the lag time and peak concentration.
    

InVivoWorkflow Cohort Healthy Volunteers (n=24-36) Fasted Fasted State Study (High Sensitivity) Cohort->Fasted Fed Fed State Study (Food Effect Assessment) Cohort->Fed Crossover Two-Way Crossover (Test vs. Reference) Fasted->Crossover Fed->Crossover Sampling Serial Blood Sampling Crossover->Sampling PK PK Modeling (Cmax, AUC) Sampling->PK Decision 90% CI within 80.00-125.00% PK->Decision

Clinical crossover study design for assessing in vivo bioequivalence of PVAP products.

Data Interpretation & Acceptance Criteria

To achieve regulatory approval, the generic PVAP formulation must demonstrate that the rate and extent of API absorption do not significantly differ from the RLD. The pharmacokinetic data is subjected to non-compartmental analysis, and the 90% Confidence Intervals (CI) for the geometric mean ratios of the Test/Reference products must fall within strict margins.

Table 2: Bioequivalence Pharmacokinetic Endpoints
ParameterDefinitionBioequivalence Acceptance Criteria (90% CI)

Maximum observed plasma concentration80.00% – 125.00%

Area under the curve (time zero to last measurable concentration)80.00% – 125.00%

Area under the curve (extrapolated to infinity)80.00% – 125.00%

Time to reach

Evaluated for clinical relevance (No strict CI requirement, but large deviations suggest altered lag time)

References

1.[8] "Enteric dosage forms with PVAP", ResearchGate. Available at: 2.[5] "Production of enteric capsules by means of hot-melt extrusion", Ovid. Available at: 3.[7] "Development and stability evaluation of enteric coated Diclofenac sodium tablets using Sureteric", An-Najah Staff. Available at: 4.[4] "Enteric-coated HPMC capsules", Pharma Excipients. Available at: 5.[3] "Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products", PMC. Available at: 6.[6] "Towards a Better Understanding of the Post-Gastric Behavior of Enteric-Coated Formulations", D-NB. Available at: 7. "Development of a New Bioequivalence Omeprazole Product", Masarykova univerzita. Available at: 8.[1] "Investigating the Impact of Tablet Coatings on Gastrointestinal Tract Residence Time and Drug Bioavailability", Eman Research. Available at: 9.[2] "Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives", PMC. Available at: 10.[9] "Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives", MDPI. Available at:

Sources

DSC Validation of PVAP Compatibility: A Comparative Guide to Enteric Polymers

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on poorly water-soluble active pharmaceutical ingredients (APIs), the formulation of Amorphous Solid Dispersions (ASDs) has become a cornerstone of drug development. Among the arsenal of carrier matrices, Polyvinyl Acetate Phthalate (PVAP) has emerged as a highly effective enteric polymer. However, the successful formulation of a PVAP-based ASD—whether via hot-melt extrusion (HME) or spray drying—hinges entirely on the thermodynamic compatibility between the API and the polymer.

As an application scientist, I rely on Differential Scanning Calorimetry (DSC) as the gold standard for quantifying this compatibility. This guide provides an objective, data-driven comparison of PVAP against alternative enteric polymers and details a self-validating DSC methodology to ensure robust formulation development.

The Mechanistic Basis of PVAP Compatibility

PVAP is synthesized by the esterification of partially hydrolyzed polyvinyl acetate with phthalic anhydride, resulting in a polymer backbone with free carboxylic groups that confer sharp, pH-dependent solubility (dissolving rapidly at pH 5.0–5.5) .

In solid dispersion formulations, API-PVAP compatibility is governed by intermolecular interactions—primarily hydrogen bonding between the API's hydrogen donors and the phthalate carbonyls of PVAP. DSC detects these interactions by measuring shifts in the glass transition temperature (


). According to the Gordon-Taylor equation, a highly miscible drug-polymer system will exhibit a single, composition-dependent 

. Positive deviations from the predicted Gordon-Taylor curve strongly indicate favorable specific interactions, confirming high compatibility and long-term physical stability against API recrystallization .

Comparative Thermal Profiling: PVAP vs. Alternatives

To objectively position PVAP, we must compare its thermal and physicochemical properties against other widely used enteric polymers: Hydroxypropyl methylcellulose phthalate (HPMCP), Cellulose acetate phthalate (CAP), and Methacrylic acid copolymers (e.g., Eudragit L100).

The table below synthesizes the critical quantitative data required for polymer selection. PVAP distinguishes itself with a lower


 (~115°C), which significantly widens its thermal processing window for Hot-Melt Extrusion (HME) compared to cellulosic alternatives that often require heavy plasticization or risk thermal degradation of the API .
Table 1: Thermal & Physicochemical Properties of Enteric Polymers
PolymerDissolution pHGlass Transition (

)
Thermal Degradation OnsetHME Processability & Application Notes
PVAP 5.0 – 5.5~115°C~250°CExcellent: Wide processing window; highly miscible with PEG plasticizers; ideal for early intestinal release.
HPMCP 5.5 – 6.5~130°C – 140°C~260°CModerate: High melt viscosity; requires recalibration of extrusion/coating equipment; good film flexibility.
CAP > 6.0~160°C – 170°C~230°CPoor: Narrow thermal window (degradation occurs close to

); highly hygroscopic; requires precise tuning.
Eudragit L100 > 6.0~130°C~200°CGood: Reliable for targeted lower intestine release, but lower degradation threshold limits high-temp HME.

Data synthesized from comparative polymer thermal analyses and HME processing studies , .

Step-by-Step Methodology: Self-Validating DSC Protocol

A common pitfall in thermal analysis is running a single heating ramp. A single ramp convolutes the sample's thermal history (e.g., residual solvents, moisture, or mechanical stress from milling) with its true thermodynamic miscibility. To establish a self-validating system , you must employ a Heat-Cool-Heat cycle. Every step in the protocol below is designed to isolate variables and prove causality.

Phase 1: Pre-Screening (The Safeguard)
  • Thermogravimetric Analysis (TGA): Before any DSC run, perform TGA from 25°C to 350°C at 10°C/min.

    • Causality: PVAP degrades at ~250°C, releasing volatile acetic acid and phthalic anhydride . Heating past this point in a sealed DSC pan will cause pan rupture, contaminating the DSC cell. Your DSC upper temperature limit must be set at least 20°C below the TGA degradation onset.

Phase 2: Modulated Heat-Cool-Heat DSC Cycle
  • Sample Preparation: Weigh 5–10 mg of the API-PVAP physical mixture (or HME extrudate) into a Tzero aluminum pan with a pierced lid.

    • Causality: The pierced lid allows volatile moisture to escape during the first heat. Trapped moisture acts as a potent plasticizer, which would artificially lower the measured

      
       and yield false compatibility data .
      
  • First Heating Cycle (Erasing Thermal History): Heat the sample at 10°C/min to a temperature above the API's melting point (

    
    ) and the PVAP 
    
    
    
    (115°C), but strictly below the degradation threshold.
    • Causality: This step melts the API, drives off adsorbed moisture, and erases the mechanical stress history of the polymer matrix.

  • Quench Cooling: Rapidly cool the sample at ≥20°C/min down to -20°C.

    • Causality: Rapid cooling prevents the API from recrystallizing, kinetically trapping the system in a homogenous amorphous state.

  • Second Heating Cycle (Data Acquisition): Heat the sample again at 10°C/min. For complex overlapping events, utilize Modulated DSC (mDSC) with a ±1°C amplitude every 60 seconds.

    • Causality: The second heat reveals the true thermodynamic properties. The presence of a single

      
       indicates molecular-level miscibility. The total absence of an endothermic API melting peak (
      
      
      
      ) confirms that the API remains fully dissolved within the PVAP matrix, validating compatibility .

DSC Workflow & Decision Matrix

The following diagram illustrates the logical workflow for interpreting DSC data during PVAP compatibility screening.

DSC_Workflow Start Sample Preparation (API + PVAP) TGA TGA Pre-Screening (Determine Degradation Onset) Start->TGA Heat1 First Heating Cycle (Erase Thermal History & Moisture) TGA->Heat1 Temp < T_deg Cool Quench Cooling (Lock in Amorphous State) Heat1->Cool Heat2 Second Heating Cycle (Measure Tg & Tm) Cool->Heat2 Decision Is API Tm Endotherm Present? Heat2->Decision Miscible Single Tg Detected (Miscible ASD Formed) Decision->Miscible No Immiscible Phase Separation / Tm Detected (Incompatible/Immiscible) Decision->Immiscible Yes

Figure 1: Self-validating DSC heat-cool-heat workflow for drug-PVAP compatibility screening.

Interpreting the Outcome

If the DSC reveals phase separation (two distinct


s or a residual 

peak), the API-PVAP compatibility is poor, and the formulation is at high risk of recrystallization during shelf-life. In such cases, formulation scientists must either introduce a compatibilizer (like PEG 3000) or switch to an alternative polymer like HPMCP. However, when compatibility is confirmed, PVAP's lower

and robust acid resistance make it an elite choice for protecting acid-labile drugs while ensuring rapid release in the duodenum.

References

  • ACS Omega. (2020). Automation Potential of a New, Rapid, Microscopy-Based Method for Screening Drug–Polymer Solubility. Retrieved from[Link]

  • Pharmaceutics (MDPI). (2020). Processing of Polyvinyl Acetate Phthalate in Hot-Melt Extrusion—Preparation of Amorphous Solid Dispersions. Retrieved from[Link]

  • Zhejiang Jianpai Machinery Technology Co., Ltd. (2025). Common Enteric Coating Materials: A Procurement Professional's Guide. Retrieved from[Link]

  • TA Instruments. Verification of DSC Temperature – Enthalpy. Retrieved from [Link]

Safety Operating Guide

Polyvinyl acetate phthalate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Polyvinyl Acetate Phthalate (PVAP) Laboratory Safety and Disposal Guide

As a Senior Application Scientist overseeing pharmaceutical formulation workflows, I frequently manage the integration and lifecycle of Polyvinyl Acetate Phthalate (PVAP, CAS 34481-48-6). Widely utilized as an enteric coating and matrix binder in solid oral dosage forms, PVAP is generally recognized as safe for human consumption. However, its handling, cleanup, and disposal require rigorous, methodical protocols. While PVAP lacks , its physical state as a fine powder presents a latent combustible dust hazard. Furthermore, the polymer's insolubility in acidic environments—and solubility in alkaline conditions—dictates specific environmental containment strategies to prevent aquatic accumulation and localized pH disruptions.

Physicochemical & Hazard Profile

Understanding the fundamental properties of PVAP is essential for designing safe operational workflows. Table 1 summarizes the critical parameters that dictate our handling and disposal strategies.

Table 1: PVAP Physicochemical and Hazard Parameters

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 34481-48-6Unique identifier required for accurate waste manifesting and regulatory compliance.
GHS Classification Non-hazardous (Mild Irritant)Simplifies basic handling but requires PPE to prevent mild skin and eye irritation.
Combustibility Potential explosive dust-air mixturesDemands the grounding of equipment and strict avoidance of dry sweeping during cleanup.
Solubility Insoluble in water/acid; soluble in alkaliSpills should be cleaned with slightly alkaline water; prevents simple drain disposal.
Incompatibilities Strong oxidizing agents, high heatDictates segregation in waste storage areas to prevent exothermic reactions.

Self-Validating Disposal & Cleanup Protocols

In my laboratory, we employ "self-validating" protocols—systems where each step inherently verifies the success and safety of the previous one. For instance, utilizing a HEPA-filtered vacuum for spills visually confirms the removal of dust while mechanically guaranteeing that fine particles are not resuspended into the breathing zone.

Protocol 1: Dry Spill Containment and Cleanup

  • Isolate the Area: Immediately eliminate all ignition sources (sparks, open flames, hot surfaces) to mitigate the .

  • Mechanical Collection (No Sweeping): For small spills, use a HEPA-filtered vacuum or appropriate non-sparking tools to collect the spilled PVAP powder. Causality: Dry sweeping aerosolizes the fine polymer particles, exponentially increasing inhalation risk and the potential for a .

  • Secondary Surface Decontamination: Wipe the affected surface with a damp cloth to remove residual micro-particles. Causality: Water suppresses any remaining dust, ensuring the surface is completely neutralized and verifying the completion of the mechanical collection.

  • Waste Consolidation: Transfer the collected material into a sealable, anti-static polyethylene bag or a high-density plastic container.

Protocol 2: Routine Laboratory Waste Disposal Pharmaceutical manufacturers emphasize that the , including destructive techniques for waste.

  • Segregation by State:

    • Solid PVAP Waste: Place uncontaminated powder, empty containers, and contaminated PPE into dedicated solid waste bins.

    • Solution Waste: If PVAP is dissolved in organic solvents (e.g., acetone, ethyl acetate) or alkaline buffers, the waste inherits the hazard class of the solvent.

  • Labeling & Storage: Label solid waste clearly as "Non-Hazardous Polymer Waste - Polyvinyl Acetate Phthalate." Keep containers tightly closed and store them in a cool, dry, well-ventilated area away from direct sunlight and oxidizing agents. Label solvent mixtures according to their specific solvent hazards (e.g., "Hazardous Flammable Liquid Waste").

  • Final Destructive Disposal: Route all solid and solvent-contaminated PVAP waste to a licensed environmental disposal facility for high-temperature incineration. Causality: While PVAP is not classified as a hazardous waste under RCRA, thermal destruction (incineration) breaks down the polymer backbone into simple carbon oxides. This self-validates the disposal process by eliminating the risk of microplastic environmental persistence and preventing any potential long-term leaching into soil or aquatic ecosystems.

Workflow Visualization

The following diagram illustrates the logical routing for PVAP waste based on its physical state, ensuring compliance and environmental safety.

PVAP_Disposal A PVAP Waste Generation B Solid Powder Waste (Uncontaminated) A->B Dry State C Liquid / Solvent Solution Waste A->C Dissolved D Seal in Anti-Static Polyethylene Container B->D E Store in Solvent-Rated Waste Carboy C->E F Label: Non-Hazardous Polymer Waste D->F G Label: Hazardous Solvent Waste E->G H Licensed Facility High-Temp Incineration F->H RCRA Solid Waste G->H RCRA Hazmat

PVAP Waste Routing and Disposal Decision Workflow.

References

  • Title: PVAP or Polyvinyl Acetate Phthalate SDS MSDS of Manufacturers | Source: Anmol Chemicals | URL:

  • Title: PVAP or Polyvinyl Acetate Phthalate Manufacturers, with SDS | Source: Muby Chemicals | URL:

  • Title: SAFETY DATA SHEET - Tafamidis Capsules (Contains Polyvinyl Acetate Phthalate) | Source: Pfizer | URL:

Personal protective equipment for handling Polyvinyl acetate phthalate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety culture is just as critical as optimizing your formulation parameters. Polyvinyl acetate phthalate (PVAP) is a highly effective, partially hydrolyzed synthetic polymer esterified with phthalic acid, widely utilized for enteric coatings due to its pH-dependent solubility[1][2].

While PVAP is not classified as a highly toxic or carcinogenic substance, handling the raw, dry powder introduces specific occupational hazards—namely, combustible dust risks and mucosal irritation[3][4]. This guide provides the definitive, step-by-step logistical and safety protocols required for handling, processing, and disposing of PVAP in a laboratory or pilot-plant setting.

Physicochemical Hazard Profile & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must first analyze the physical and chemical properties of PVAP. Safety is not about blindly following rules; it is about mitigating known physicochemical interactions.

Table 1: PVAP Quantitative Data and Hazard Implications

Property / ParameterValue / CharacteristicOperational Implication & Causality
Physical State Off-white to white solid powder/granules[4]Highly prone to aerosolization. Airborne particulates act as a nuisance dust, requiring strict draft control[3].
Solubility Insoluble in water; soluble in organic solvents (e.g., acetone)[5]Spills cannot be simply washed down the drain. Requires solid collection or specific solvent-based cleanup[4].
Combustibility Forms explosive dust-air mixtures[1][3]Fine particles suspended in the air can ignite. Necessitates the elimination of sparks, open flames, and static discharge[1].
Irritation Potential Mild skin and eye irritant[4]Direct contact with the polymer can cause mechanical and mild chemical irritation to the cornea and epidermis[4].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE must be worn during the weighing, dispensing, and solution preparation of PVAP[3][4].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: PVAP processing emissions must be controlled to prevent inhalation of fine particulates that cause respiratory tract irritation[3][4]. If working outside a HEPA-filtered Powder Weighing Hood, a respirator is mandatory.

  • Eye Protection: ANSI Z87.1 certified safety goggles (not just safety glasses).

    • Causality: Goggles provide a full seal around the eyes, preventing aerosolized PVAP dust from settling on the cornea and causing mechanical irritation[4].

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against mild dermal irritation while maintaining the tactile sensitivity required for delicate analytical weighing[4].

  • Body Protection: Static-dissipative, flame-resistant (FR) lab coat.

    • Causality: Mitigates the accumulation of static electricity on the operator's body, effectively removing a primary ignition source for combustible dusts[1].

Operational Workflow: Safe Handling & Solution Preparation

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Verification

  • Action: Conduct operations inside a local exhaust ventilation (LEV) system or a HEPA-filtered powder hood[4].

  • Validation: Before opening the PVAP container, verify the hood's inward face velocity using a digital anemometer (target: 0.4–0.5 m/s) or visually confirm negative pressure by observing the inward deflection of a Kimwipe at the sash opening.

Step 2: Static Mitigation & Dispensing

  • Action: Use a grounded, stainless steel spatula to transfer PVAP from the bulk container to an anti-static weighing boat.

  • Validation: Ensure no plastic or highly insulative scoops are used, as the friction of scooping generates static charge, increasing the risk of a dust deflagration[1].

Step 3: Solvent Integration (Film Preparation)

  • Action: Transfer the weighed PVAP into a closed mixing vessel containing your pre-measured organic solvent (e.g., an acetone/ethanol blend)[2].

  • Validation: Visually confirm that the polymer is fully submerged and no airborne dust remains in the hood before removing your respiratory protection. Seal the vessel immediately to prevent solvent evaporation.

Emergency Spill Response & Disposal Plan

Improper disposal of PVAP can lead to environmental accumulation and aquatic toxicity[6]. In the event of a spill, adhere to the following procedural logic:

Step 1: Assessment & Containment

  • Action: Determine the scale of the spill. For large spills, immediately evacuate non-essential personnel and eliminate all nearby ignition sources[3]. Do not approach facing the wind[4].

Step 2: The Damp-Wipe Method (Dry Cleanup)

  • Action: NEVER use compressed air or dry sweeping (brooms) to clean up PVAP[3].

  • Causality: Dry sweeping aerosolizes the polymer, instantly creating an explosive dust-air mixture and an inhalation hazard[1][3].

  • Validation: Use a HEPA-filtered vacuum explicitly rated for combustible dusts. If unavailable, use the damp-wipe method: gently place water-moistened absorbent pads over the spill to agglomerate the fine particles, then scoop the wet mass using a non-sparking shovel[3][4].

Step 3: Compliant Disposal

  • Action: Transfer the collected waste (both the polymer and the damp wipes) into a chemically compatible, sealable high-density polyethylene (HDPE) container[3].

  • Validation: Label the container explicitly as "Non-Hazardous Chemical Waste - PVAP Polymer." Dispose of the sealed container in accordance with federal, state, and local environmental control regulations, ensuring it does not enter drains or water sources[2][4].

Workflow Visualization

PVAP_Workflow Start PVAP Handling Operation PPE Don PPE (N95, Nitrile Gloves, Goggles) Start->PPE Process Weighing & Dispensing (Local Exhaust Ventilation) PPE->Process Spill Spill Occurs? Process->Spill SmallSpill Small Spill Use Damp Wipe Method Spill->SmallSpill Yes (Small) LargeSpill Large Spill Evacuate & HEPA Vacuum Spill->LargeSpill Yes (Large) Disposal Seal in Labeled Container Dispose per Regulations Spill->Disposal No (Normal Waste) SmallSpill->Disposal LargeSpill->Disposal

Fig 1: PVAP Handling, Spill Response, and Disposal Workflow.

References

1.3 2.1 3.2 4.4 5.6 6. 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.